1,5-Dibromopentane-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-1,1,5,5-tetradeuteriopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of 1,5-Dibromopentane-d4. This deuterated compound is a valuable building block in organic synthesis, particularly for isotopic labeling studies and the development of novel pharmaceutical agents.
Chemical and Physical Properties
This compound is the deuterated analog of 1,5-Dibromopentane, where the four hydrogen atoms on the terminal carbons (C1 and C5) are replaced with deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it a useful tool in mechanistic studies and as an internal standard.[2] The key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆D₄Br₂ | [1] |
| Molecular Weight | 233.97 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.688 g/cm³ | [1] |
| Boiling Point | ~224°C | [1] |
| Melting Point | -34°C | [1][4] |
| Flash Point | 79°C | [1] |
| Isotopic Enrichment | ≥ 99 atom % D | [5] |
| Solubility | Reported as miscible with water; slightly miscible with chloroform and benzene.[1] |
Note: The reported miscibility with water is atypical for haloalkanes. Generally, compounds of this class exhibit low solubility in water and high solubility in non-polar organic solvents.[6]
Molecular Structure and Identification
The structure of this compound consists of a five-carbon chain with bromine atoms attached to the first and fifth carbon atoms. The deuterium atoms are specifically located at these same terminal positions.
Caption: Molecular structure of 1,5-Dibromopentane-1,1,5,5-d4.
Table 2: Structural Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1,5-dibromo-1,1,5,5-tetradeuteriopentane | [3] |
| SMILES | [2H]C([2H])(CCCC([2H])([2H])Br)Br | [3] |
| InChI | InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | [3] |
| InChIKey | IBODDUNKEPPBKW-CQOLUAMGSA-N | [3] |
| CAS Number | 1219803-90-3 | [3] |
Chemical Reactivity and Applications
As a bifunctional alkyl halide, this compound is a versatile reagent in organic synthesis. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.[1][6]
Key Applications:
-
Isotopic Labeling: It is widely used in NMR spectroscopy to study molecular dynamics and as a tracer to elucidate reaction mechanisms.[1][2]
-
Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][4][7] The non-deuterated form is used to produce spirocyclic pyrrolidones and is an intermediate for the analgesic drug dezocine.[8][9]
-
Grignard Reagent Formation: Like its non-deuterated analog, it can react with magnesium to form a di-Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds.[1][10]
-
Cyclization Reactions: The two terminal bromine atoms make it an excellent precursor for forming five- or six-membered cyclic compounds through reactions with dinucleophiles.[6] For example, it reacts with aniline to form 1-phenylpiperidine.[11]
Caption: Synthetic pathways utilizing this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are crucial for its effective use in research.
The synthesis of this compound can be achieved through various methods, including the bromination of deuterated pentane or by using deuterated reagents.[1] A common laboratory-scale synthesis for the non-deuterated analog involves the ring-opening of tetrahydropyran with hydrobromic acid, which could be adapted using deuterated starting materials.
Example Protocol: Ring-Opening of Tetrahydropyran (for non-deuterated 1,5-Dibromopentane)
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a reflux condenser.
-
Reagent Addition: To the flask, add 250 g of 48% hydrobromic acid, followed by the slow addition of 75 g of concentrated sulfuric acid. Finally, add 21.5 g of redistilled tetrahydropyran.
-
Reaction: The mixture is gently heated to reflux and maintained for 3 hours.
-
Workup: After cooling to room temperature, the lower organic layer containing the product is separated.
-
Purification: The organic layer is washed sequentially with a saturated sodium carbonate solution and water. It is then dried over anhydrous calcium chloride.
-
Isolation: The final product is isolated by distillation under reduced pressure, collecting the fraction at 104-106°C (2.53 kPa).
To synthesize the d4 analog, a similar procedure could potentially be employed starting with tetrahydropyran-2,2,6,6-d4.
Characterization of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and isotopic purity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[12]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum is expected to show signals corresponding to the protons on the central three methylene groups (-CH₂-). The signals for the protons at the C1 and C5 positions will be absent due to deuteration.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The spectrum will show three signals for the five carbon atoms. The signals for the deuterated carbons (C1 and C5) will appear as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the incorporation of deuterium.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: The molecular ion peak (M+) should correspond to the calculated mass of C₅H₆D₄Br₂ (233.97 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[3] This will be approximately 4 mass units higher than the non-deuterated analog (229.94 g/mol ).[13] The fragmentation pattern can also provide structural information.
-
References
- 1. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Pentane, 1,5-dibromo- [webbook.nist.gov]
1,5-Dibromopentane-d4 physical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifications, and reactive characteristics of 1,5-Dibromopentane-d4. This deuterated analog of 1,5-dibromopentane is a valuable tool in various research and development applications, particularly in mechanistic studies and as a labeled internal standard.
Core Physical and Chemical Properties
This compound, also known by its IUPAC name 1,5-dibromo-1,1,5,5-tetradeuteriopentane, is a colorless to light yellow liquid.[1] The strategic placement of deuterium atoms at the terminal carbons provides a stable isotopic label for tracing the molecule through chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₅H₆D₄Br₂ |
| Molecular Weight | 233.97 g/mol [2] |
| CAS Number | 1219803-90-3[2] |
| Appearance | Colorless to light yellow liquid[1] |
| Density | ~1.688 g/cm³[1] |
| Boiling Point | ~224°C[1] |
| Melting Point | -34°C[1] |
| Flash Point | 79°C[1] |
Specifications
Commercial preparations of this compound are typically available with high isotopic enrichment, ensuring minimal interference from the non-deuterated species in sensitive analytical applications.
| Specification | Typical Value |
| Isotopic Enrichment | ≥ 99 atom % D[3][4] |
| Chemical Purity | ≥ 97% |
Safety and Handling
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation[5][6] | Wash skin thoroughly after handling. Wear protective gloves.[7] |
| Eye Irritation | Causes serious eye irritation[5][6] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Combustibility | Combustible liquid[8] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] |
Disclaimer: The safety information provided is based on the non-deuterated analogue and should be used as a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Experimental Protocols and Reactivity
Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, the reactivity of this compound is governed by the two carbon-bromine bonds, and it is expected to undergo reactions typical of alkyl halides.[1] Methodologies for the synthesis of the non-deuterated 1,5-dibromopentane can be adapted for its deuterated counterpart, likely by starting with a deuterated precursor.
General Synthetic Approaches for 1,5-Dibromopentane (Adaptable for d4-variant)
1. From 1,5-Pentanediol:
-
Reagents: 1,5-Pentanediol, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H₂SO₄).[4]
-
Procedure Outline:
-
Cool a solution of 48% HBr in an ice bath.
-
Slowly add concentrated H₂SO₄ with stirring.
-
Add 1,5-pentanediol dropwise to the cold solution.
-
After a period of standing, heat the reaction mixture.
-
Separate the lower organic layer, wash with water and sodium carbonate solution, and dry.[4]
-
Purify by distillation.
-
2. From Tetrahydropyran:
-
Reagents: Tetrahydropyran, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H₂SO₄).[4]
-
Procedure Outline:
-
Combine 48% HBr and concentrated H₂SO₄ in a flask.
-
Add tetrahydropyran and reflux the mixture.
-
After cooling, separate the lower dibromide layer.
-
Purify the product as described in the previous method.[4]
-
To synthesize this compound, one would need to start with the appropriately deuterated 1,5-pentanediol or tetrahydropyran.
Key Reactions of this compound
The presence of two bromine atoms allows for a range of synthetic transformations.[1]
-
Nucleophilic Substitution (SN2): The primary carbon-bromine bonds are susceptible to backside attack by nucleophiles, leading to the displacement of the bromide ions.[1] This can occur once or twice, allowing for the synthesis of both symmetrical and asymmetrical products.[1]
-
Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent can form a di-Grignard reagent. This intermediate is a powerful tool for carbon-carbon bond formation.[1]
-
Cyclization Reactions: Intramolecular reactions with a suitable dinucleophile can lead to the formation of five- or six-membered rings.[1]
Logical Relationships of this compound
The following diagram illustrates the key attributes and relationships of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 4. 1,5-dibromopentane , Hive Methods Discourse [chemistry.mdma.ch]
- 5. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. fishersci.com [fishersci.com]
The Role of 1,5-Dibromopentane-d4 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is paramount for achieving accuracy, precision, and deeper mechanistic insights. Among these, deuterated molecules play a pivotal role. This technical guide delves into the core applications of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-Dibromopentane, providing a comprehensive overview of its use as an internal standard in quantitative analysis and its potential as a tracer in metabolic studies.
Core Applications of this compound
This compound is the deuterium-labeled version of 1,5-Dibromopentane.[1] The primary applications of this compound in a research setting are as a tracer and, more commonly, as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms imparts a greater molecular weight without significantly altering the chemical properties of the molecule, making it an ideal reference compound.[2]
Table 1: Properties of 1,5-Dibromopentane-1,1,5,5-d4
| Property | Value |
| Chemical Formula | BrCD₂(CH₂)₃CD₂Br |
| Molecular Weight | 233.97 g/mol [3][4] |
| CAS Number | 1219803-90-3[3] |
| Isotopic Enrichment | ≥99 atom % D[3] |
| Synonyms | 1,5-Pentanedibromide-d4; Pentamethylene bromide-d4; Pentamethylene dibromide-d4 |
This compound as an Internal Standard
The most prevalent use of this compound is as an internal standard in quantitative analytical methods. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[5] Deuterated compounds are excellent internal standards because their chemical and physical properties are very similar to their non-deuterated counterparts, but they have a distinct mass, allowing for their separate detection by a mass spectrometer.[6]
Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, an internal standard is added in a known concentration to both the calibration standards and the unknown samples.[6] It helps to correct for variations in sample preparation, injection volume, and instrument response.[6]
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical halogenated analyte in a water sample.
1. Preparation of Solutions:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or hexane) in a Class A volumetric flask.[6]
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the appropriate solvent to achieve the desired concentration. The final concentration of the internal standard should be comparable to the expected concentration of the analyte.[6]
-
Calibration Standards: Prepare a series of calibration standards containing the analyte of interest at various known concentrations. Spike each calibration standard with a constant amount of the this compound working solution.[6]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 mL water sample, add a known amount of the this compound working solution.[6]
-
Add a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Shake the mixture vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Parameters:
-
Column: Appropriate for the separation of halogenated compounds (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]
-
Oven Temperature Program: Optimized to achieve good separation of the analyte and internal standard.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.
-
4. Data Analysis:
-
Calculate the Relative Response Factor (RRF) from the calibration standards using the following equation:
-
RRF = (AreaAnalyte / AreaIS) * (ConcentrationIS / ConcentrationAnalyte)
-
-
Determine the concentration of the analyte in the unknown samples using the calculated RRF.
Quantitative Analysis using Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] Using an internal standard of known purity and concentration allows for the accurate quantification of an analyte.
This protocol outlines the steps for determining the purity of a synthesized compound using this compound as an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of this compound into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a high-quality NMR tube.
2. NMR Data Acquisition:
-
Instrument: High-field NMR spectrometer (≥ 400 MHz), preferably with a cryoprobe for higher sensitivity.[8]
-
Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution and good lineshape.
-
Key Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A conservative value of 30-60 seconds is often used if T1 values are unknown.[9]
-
Number of Scans (NS): Sufficient scans should be acquired to obtain a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Integrate a well-resolved signal for the analyte that corresponds to a known number of protons.
-
Integrate the signal for this compound. Since the deuterium atoms replace protons at the 1 and 5 positions, the remaining proton signals of the pentane backbone can be used for quantification.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd
Where:
-
I = Integrated signal area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityStd = Purity of the internal standard
-
Potential Use of this compound in Metabolic Studies
Deuterated compounds are valuable tools in metabolic research as tracers to elucidate biosynthetic pathways and study the metabolic fate of drugs.[10][11] The deuterium label allows researchers to follow the molecule and its metabolites through biological systems. While specific studies detailing the use of this compound as a metabolic tracer are not widely reported in general literature, its structure lends itself to potential applications in studying the metabolism of alkyl halides or in the synthesis of more complex deuterated molecules for such studies.
The principle behind using a deuterated tracer is that the deuterium atoms act as a "heavy" label that can be detected by mass spectrometry. By administering the deuterated compound to a biological system (e.g., cell culture, animal model), researchers can then analyze biological samples (e.g., plasma, urine, tissue extracts) to identify the parent compound and any metabolites containing the deuterium label. This helps in understanding metabolic pathways, identifying sites of metabolism, and assessing the rate of metabolic conversion.[12]
For instance, if this compound were used in a hypothetical metabolic study, it could be administered to a model organism. Subsequent analysis of biological fluids and tissues by LC-MS/MS would search for the parent molecule and potential deuterated metabolites, which might include hydroxylated or further functionalized derivatives.
Conclusion
This compound is a valuable tool for researchers in chemistry and drug development. Its primary and well-established application is as a high-purity internal standard for accurate and precise quantification in GC-MS and qNMR analyses. While its direct use as a metabolic tracer may be less common, the principles of isotopic labeling suggest its potential in specialized metabolic studies or as a building block for more complex deuterated probes. The detailed protocols and workflows provided in this guide offer a framework for the effective implementation of this compound in a research setting, ultimately contributing to the generation of high-quality, reliable data.
References
- 1. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. mdpi.com [mdpi.com]
1,5-Dibromopentane-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-Dibromopentane. This document outlines its chemical properties, primary applications in research, and clarifies its role as an analytical tool rather than a therapeutic agent.
Core Compound Data
This compound is a stable isotope-labeled compound valuable in quantitative analytical studies. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 1219803-90-3 | [1][2][3] |
| Molecular Weight | 233.97 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₆D₄Br₂ | [1] |
| Synonyms | 1,5-Dibromopentane-1,1,5,5-d4, 1,5-Pentanedibromide-d4, 1,5-Dibromo-1,1,5,5-tetradeuteriopentane | [1][3][4] |
| Isotopic Enrichment | 99 atom % D | [4] |
For comparison, the non-deuterated form, 1,5-Dibromopentane, has a CAS number of 111-24-0 and a molecular weight of 229.94 g/mol [5].
Primary Applications and Methodologies
The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques.[1] The deuterium labeling provides a distinct mass difference from the endogenous or non-labeled analyte, allowing for precise quantification while maintaining nearly identical chemical and physical behavior.
Experimental Protocol: Use as an Internal Standard in Mass Spectrometry
A typical experimental workflow for using this compound as an internal standard in a quantitative assay (e.g., by GC-MS or LC-MS) is outlined below. This protocol is a generalized representation and would require optimization for specific analytes and matrices.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the non-labeled analyte (1,5-Dibromopentane or a related compound) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of the internal standard, this compound, also of a known concentration.
-
-
Calibration Curve Preparation:
-
Create a series of calibration standards by spiking a constant, known amount of the this compound internal standard solution into a set of solutions containing varying, known concentrations of the non-labeled analyte.
-
This results in samples with a fixed internal standard concentration and a range of analyte concentrations.
-
-
Sample Preparation:
-
To the unknown sample (e.g., a biological matrix extract or an environmental sample), add the same known amount of the this compound internal standard solution as was added to the calibration standards.
-
-
Analytical Measurement:
-
Analyze the calibration standards and the unknown samples by the chosen mass spectrometry method (e.g., LC-MS/MS).
-
Monitor at least one specific mass transition for the analyte and one for the internal standard.
-
-
Data Analysis:
-
For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio (y-axis) against the analyte concentration (x-axis) for the calibration standards to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown sample by interpolating its measured peak area ratio on the calibration curve.
-
The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Caption: Workflow for quantitative analysis using an internal standard.
Inapplicability to Signaling Pathways and Drug Development
It is critical for researchers to understand that this compound is an analytical reagent, not a pharmacologically active substance. The request for information on its role in signaling pathways or its application in drug development (as a therapeutic agent) is not applicable for the following reasons:
-
Biological Activity: Simple alkyl halides like 1,5-Dibromopentane are not known to have specific interactions with biological signaling pathways in the manner of a drug or signaling molecule. They are generally considered to be chemically reactive compounds without specific receptor targets.
-
Purpose of Deuteration: The inclusion of deuterium (a stable, heavy isotope of hydrogen) is intended to alter the mass of the molecule for detection by a mass spectrometer.[1] While deuteration can sometimes affect the metabolic profile of a drug (the "kinetic isotope effect"), in this context, its sole purpose is to serve as a stable, non-radioactive tracer and standard for analytical quantification.[1]
Therefore, diagrams of signaling pathways or detailed protocols related to its therapeutic development are not relevant to this compound. Its utility in drug development is confined to its role in analytical methods that support pharmacokinetic and metabolic studies of actual drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Deuterated 1,5-Dibromopentane: A Technical Guide to Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways and precursors for the preparation of deuterated 1,5-dibromopentane. The strategic incorporation of deuterium into pharmaceutical candidates can offer significant advantages, including modified metabolic profiles and enhanced pharmacokinetic properties. This document details the core synthetic strategies, starting from commercially viable materials, and provides adapted experimental protocols for laboratory application.
Introduction
Deuterated 1,5-dibromopentane is a valuable building block in medicinal chemistry and drug development. It serves as an isotopically labeled intermediate for synthesizing more complex molecules where deuterium labeling is desired for mechanistic studies or to leverage the kinetic isotope effect to improve drug stability and efficacy. The primary challenge in its synthesis lies in the efficient and selective incorporation of deuterium into the pentane backbone prior to bromination. This guide focuses on the most logical and chemically sound precursor-based approaches.
The dominant strategy involves the preparation of a deuterated C5 diol, which is then converted to the target dibromide. The most common precursor for 1,5-pentanediol is glutaric acid or its derivatives, making deuterated glutaric acid the logical starting point for this synthesis.
Synthetic Pathways and Precursor Analysis
Two primary pathways are proposed for the synthesis of fully deuterated 1,5-dibromopentane (1,5-dibromopentane-d10). Both pathways converge on the key intermediate, 1,5-pentanediol-d12, which is subsequently brominated.
Pathway 1: Synthesis from Deuterated Glutaric Acid
This is the most direct and controllable pathway. It begins with the synthesis of glutaric acid-d6, followed by its reduction to 1,5-pentanediol-d12, and subsequent bromination.
Caption: Synthesis of Deuterated 1,5-Dibromopentane from Glutaric Acid.
-
Step 1: H/D Exchange: Glutaric acid is subjected to hydrogen-deuterium exchange to replace the six protons on the carbon backbone. This is typically achieved by heating in deuterium oxide (D₂O), potentially with an acid or base catalyst, under pressure to facilitate the exchange of the α- and β-protons.[1][2][3]
-
Step 2: Reduction: The resulting glutaric acid-d6 is reduced to 1,5-pentanediol-d12. A powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), is required for this transformation.[4][5] This step reduces the two carboxylic acid groups and introduces four additional deuterium atoms, leading to a fully deuterated carbon-oxygen backbone.
-
Step 3: Bromination: The deuterated diol is converted to 1,5-dibromopentane-d10 using a standard bromination procedure, typically with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid.[6]
Pathway 2: Synthesis from Deuterated 1,3-Dibromopropane
An alternative pathway involves building the C5 chain from a deuterated C3 precursor. This method is analogous to a standard synthesis of glutaric acid.[7][8]
Caption: Synthesis via C3 Deuterated Precursor.
This pathway starts with a commercially available or synthesized deuterated C3 fragment, 1,3-dibromopropane-d6. This is converted to glutaronitrile-d6, which is then hydrolyzed to yield glutaric acid-d6. From this point, the synthesis converges with Pathway 1.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key transformations. Data for deuterated compounds are often not published with high frequency; therefore, yields for analogous non-deuterated reactions are provided for reference and are expected to be comparable.
Table 1: Synthesis of Deuterated Precursors
| Reaction | Starting Material | Product | Reagents | Typical Yield (non-deuterated) | Isotopic Purity | Reference |
|---|---|---|---|---|---|---|
| H/D Exchange | Glutaric Acid | Glutaric Acid-d6 | D₂O, Heat/Pressure | N/A | >98% (Expected) | [1][3] |
| Reduction | Glutaric Acid | 1,5-Pentanediol | LiAlH₄, Ether, H₃O⁺ | 90-95% (from ester) | >98% (Expected with LiAlD₄) | [9][10] |
| Cyanation | 1,3-Dibromopropane | Glutaronitrile | KCN, H₂O/EtOH | 80-90% | N/A | [8] |
| Hydrolysis | Glutaronitrile | Glutaric Acid | HCl (conc.), H₂O | 83-85% | N/A |[8] |
Table 2: Final Bromination Step
| Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |
|---|---|---|---|---|---|
| Bromination | 1,5-Pentanediol | 1,5-Dibromopentane | 48% HBr, H₂SO₄ | ~88% | [11] |
| Bromination | Tetrahydropyran | 1,5-Dibromopentane | 48% HBr, H₂SO₄ | 80-82% |[11] |
Experimental Protocols
The following protocols are adapted from established, reliable procedures (e.g., from Organic Syntheses) for the non-deuterated analogues. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Glutaric Acid-d6 via H/D Exchange (Proposed)
This protocol is based on general principles of H/D exchange for carboxylic acids with activated methylene protons.[1][2][3]
-
Apparatus: High-pressure steel autoclave with a stirrer.
-
Reagents:
-
Glutaric Acid: 50 g
-
Deuterium Oxide (D₂O, 99.8%): 250 mL
-
(Optional) Catalyst: Pd/C or acid/base catalyst.
-
-
Procedure:
-
Place glutaric acid and D₂O into the autoclave.
-
Seal the vessel and heat with stirring to 180-200 °C for 24-48 hours. The pressure will increase significantly.
-
Cool the autoclave to room temperature and carefully vent.
-
Remove the D₂O under reduced pressure to recover the deuterated glutaric acid.
-
To increase isotopic purity, this process can be repeated one or two more times with fresh D₂O.
-
The final product should be dried thoroughly under high vacuum. Isotopic incorporation should be confirmed by ¹H NMR (disappearance of signals at ~1.9 and ~2.4 ppm) and Mass Spectrometry.
-
Protocol 2: Reduction of Glutaric Acid-d6 to 1,5-Pentanediol-d12 (Adapted)
This protocol is adapted from the standard LiAlH₄ reduction of dicarboxylic acids or their esters.[4][5][12] Caution: Lithium aluminum deuteride reacts violently with protic solvents like water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Apparatus: Dry three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, under an inert atmosphere.
-
Reagents:
-
Glutaric Acid-d6: 27.6 g (0.2 mol)
-
Lithium Aluminum Deuteride (LiAlD₄): 18.5 g (0.44 mol)
-
Anhydrous Diethyl Ether or THF: 800 mL
-
Deuterium Oxide (D₂O): For workup
-
Dilute DCl in D₂O: For workup
-
-
Procedure:
-
Suspend LiAlD₄ in 400 mL of anhydrous ether in the reaction flask and cool in an ice bath.
-
Dissolve glutaric acid-d6 in 400 mL of anhydrous ether (gentle heating may be required) and add it slowly via the addition funnel to the stirred LiAlD₄ suspension. An initial evolution of D₂ gas will occur.
-
After the addition is complete, remove the ice bath and gently reflux the mixture for 4-6 hours.
-
Cool the reaction mixture again in an ice bath.
-
Workup (Caution: Highly Exothermic): Slowly and carefully add D₂O dropwise to quench the excess LiAlD₄. This should be done with vigorous stirring until the gas evolution ceases.
-
Add a 15% solution of DCl in D₂O to dissolve the gelatinous aluminum salts.
-
Separate the ether layer. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude 1,5-pentanediol-d12 can be purified by vacuum distillation.
-
Protocol 3: Bromination of 1,5-Pentanediol-d12 (Adapted)
This protocol is adapted directly from a well-established procedure for the synthesis of 1,5-dibromopentane.[11]
-
Apparatus: 500 mL three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.
-
Reagents:
-
1,5-Pentanediol-d12: 23.2 g (0.2 mol)
-
48% Hydrobromic Acid (HBr): 170 g (1.0 mol)
-
Concentrated Sulfuric Acid (H₂SO₄): 130 g
-
-
Procedure:
-
Add the hydrobromic acid to the flask and cool in an ice bath.
-
Slowly and with continuous stirring, add the concentrated sulfuric acid.
-
To the resulting cold solution, add the 1,5-pentanediol-d12 dropwise from the addition funnel over 30-45 minutes, maintaining the temperature below 10 °C.
-
After addition, remove the ice bath, and gently heat the mixture to reflux for 3-4 hours.
-
Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The denser dibromide layer will be at the bottom.
-
Separate the lower organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally water again.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the 1,5-dibromopentane-d10 by vacuum distillation, collecting the fraction boiling at approximately 104-106 °C at 2.5 kPa (19 mmHg).
-
Conclusion
The synthesis of deuterated 1,5-dibromopentane is most reliably achieved through a multi-step sequence starting from glutaric acid. The key transformations involve a high-temperature H/D exchange to deuterate the carbon backbone, followed by a robust reduction using lithium aluminum deuteride to form the fully deuterated diol intermediate, 1,5-pentanediol-d12. The final step is a standard, high-yielding bromination. While specific literature on these exact deuterated compounds is scarce, the protocols provided, adapted from proven non-deuterated syntheses, offer a solid foundation for researchers to produce this valuable isotopically labeled building block. Verification of isotopic purity at each stage via NMR and mass spectrometry is critical to ensure the quality of the final product.
References
- 1. lpi.usra.edu [lpi.usra.edu]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 7. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 11. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
Commercial Availability of 1,5-Dibromopentane-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility of isotopically labeled compounds is critical for a variety of applications, from mechanistic studies to pharmacokinetic analyses. This guide provides an in-depth overview of the commercial availability of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-dibromopentane.
Compound Specifications
This compound is a specialized chemical reagent where four hydrogen atoms on the pentane chain have been replaced with deuterium. This isotopic labeling is typically at the 1 and 5 positions.
-
Molecular Formula: C₅H₆D₄Br₂
-
Molecular Weight: Approximately 233.97 g/mol
-
CAS Number: 1219803-90-3
The deuteration of this molecule allows it to be used as a tracer in mass spectrometry-based assays or as an internal standard in quantitative analyses.
Commercial Suppliers and Product Details
Several chemical suppliers offer this compound. The following table summarizes the available information from prominent vendors. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.
| Supplier | Catalog Number | Isotopic Enrichment | Purity | Available Quantities |
| CDN Isotopes | D-6071 | 99 atom % D[1][2] | Not specified | 0.1 g, 0.25 g[1] |
| MedChemExpress | HY-Y0727S | Not specified | Not specified | Inquire for details[3] |
| LGC Standards (incorporating Toronto Research Chemicals) | TRC-D425591 | Not specified | Not specified | Inquire for details |
Experimental Applications and Protocols
While specific, detailed experimental protocols for this compound are not broadly published, its primary application lies in its use as a stable isotope-labeled internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis. It can also be employed in synthetic organic chemistry to introduce a deuterated pentyl chain into a target molecule, enabling the study of reaction mechanisms or the metabolic fate of the resulting compound.
A general workflow for the procurement and utilization of this compound in a research setting is outlined in the diagram below.
Caption: A logical workflow for the procurement and experimental use of this compound.
This workflow highlights the key stages from identifying the research need to the final data analysis. Researchers should ensure proper handling and storage of the deuterated compound according to the supplier's recommendations to maintain its isotopic and chemical purity.
References
Navigating Isotopic Labeling: A Technical Guide to 1,5-Dibromopentane-d4 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying analytes with precision, and enhancing the pharmacokinetic profiles of drug candidates. Among these valuable tools, 1,5-Dibromopentane-d4 has emerged as a significant building block and internal standard. This in-depth technical guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and applications in cutting-edge research.
Core Properties and Supplier Information
This compound is a deuterated analog of 1,5-dibromopentane where four hydrogen atoms at the C1 and C5 positions are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based assays.
A key supplier of this research chemical is CDN Isotopes. The specifications for their product are summarized below.
| Property | Value | Supplier |
| Product Name | 1,5-Dibromopentane-1,1,5,5-d4 | CDN Isotopes |
| Catalog Number | D-6071 | CDN Isotopes |
| Molecular Formula | BrCD₂(CH₂)₃CD₂Br | CDN Isotopes[1] |
| Molecular Weight | 233.97 g/mol | CDN Isotopes[1] |
| Isotopic Enrichment | 99 atom % D | CDN Isotopes[1] |
| CAS Number | 1219803-90-3 | CDN Isotopes[1] |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound from commercial suppliers is often proprietary, a general synthetic approach can be inferred from established methods for the synthesis of its non-deuterated counterpart and general deuteration techniques. A plausible route involves the bromination of a deuterated diol precursor.
Conceptual Synthesis Pathway:
Caption: Conceptual synthesis of this compound.
Experimental Protocol (Adapted from non-deuterated synthesis):
A common method for synthesizing 1,5-dibromopentane is the reaction of 1,5-pentanediol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[2] For the deuterated analog, the starting material would be pentane-1,5-diol-1,1,5,5-d4.
Materials:
-
Pentane-1,5-diol-1,1,5,5-d4
-
48% Hydrobromic acid
-
Concentrated Sulfuric Acid
-
Saturated sodium carbonate solution
-
Anhydrous calcium chloride
-
Octane (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge the deuterated diol and octane.
-
Add approximately 3 equivalents of 48% aqueous hydrobromic acid per hydroxyl group.
-
Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.
-
Collect the aqueous layer from the Dean-Stark trap as the reaction proceeds.
-
After the theoretical amount of water has been collected, continue refluxing for several hours.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with saturated sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated analog. The signals corresponding to the protons on C1 and C5 would be absent due to deuterium substitution. The spectrum would primarily show signals for the protons on C2, C3, and C4. The splitting patterns would be influenced by the adjacent methylene groups. Deuterium nuclei do not produce signals in the same region as protons in ¹H NMR, leading to a cleaner spectrum.[3]
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all five carbon atoms. The signals for C1 and C5 would be triplets due to coupling with deuterium (spin I=1). The chemical shifts of C1 and C5 might also be slightly shifted upfield compared to the non-deuterated compound.
Expected ¹³C NMR Chemical Shifts (based on non-deuterated data):
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |
| C1, C5 | ~33 | Triplet |
| C2, C4 | ~32 | Singlet (or complex) |
| C3 | ~25 | Singlet (or complex) |
3.2. Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and four deuterium atoms. The molecular ion peak (M⁺) region will be a cluster of peaks reflecting these isotopic distributions. The fragmentation pattern is expected to be similar to the non-deuterated compound, involving the loss of bromine radicals and fragmentation of the alkyl chain. However, the masses of the fragments containing the deuterated carbons will be shifted accordingly.
Predicted Molecular Ion Cluster:
| m/z | Isotopic Composition | Relative Abundance |
| 232 | C₅H₆D₄⁷⁹Br₂ | Low |
| 234 | C₅H₆D₄⁷⁹Br⁸¹Br | High |
| 236 | C₅H₆D₄⁸¹Br₂ | Low |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies.
4.1. Internal Standard in Quantitative Analysis
In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate quantification.[4] this compound can be used as an internal standard for the analysis of 1,5-dibromopentane or structurally related compounds.
Workflow for using this compound as an Internal Standard:
Caption: Workflow for using a deuterated internal standard.
Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of working solutions by serial dilution.
-
Sample Preparation: To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a fixed amount of the this compound internal standard working solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.
-
Analysis: Analyze the extracted sample by GC-MS or LC-MS. Monitor the specific mass transitions for both the analyte and this compound.
-
Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard.
4.2. Tracer in Metabolic Studies
Deuterated compounds are used to trace the metabolic fate of molecules in biological systems.[5] While 1,5-dibromopentane itself may not be a direct drug molecule, it can be used as a building block to synthesize more complex deuterated molecules. The deuterium labels allow researchers to follow the biotransformation of the parent compound and identify its metabolites. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited to investigate reaction mechanisms and improve the metabolic stability of drug candidates.[6][7]
Conceptual Metabolic Pathway Investigation:
Caption: Tracing the fate of a deuterated drug.
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its well-defined isotopic labeling allows for precise quantification when used as an internal standard and provides a powerful means to trace metabolic pathways. While detailed, publicly available data on its synthesis and spectroscopic properties are limited, a sound understanding of its characteristics can be derived from the extensive knowledge of its non-deuterated counterpart and the principles of isotopic labeling. As the demand for more sophisticated analytical techniques in drug development continues to grow, the importance of high-quality deuterated reagents like this compound will undoubtedly increase.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Anaerobic Transformation of Alkanes to Fatty Acids by a Sulfate-Reducing Bacterium, Strain Hxd3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: 1,5-Dibromopentane-d4 Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling protocols for 1,5-Dibromopentane-d4. The information presented is compiled from various safety data sheets and chemical databases. It is crucial to note that while this guide addresses the deuterated form, much of the safety and handling information is extrapolated from its non-deuterated counterpart, 1,5-Dibromopentane, due to the limited availability of specific data for the deuterated compound. The primary difference lies in the isotopic substitution of hydrogen with deuterium, which is not expected to significantly alter the chemical's hazardous properties.
Section 1: Chemical and Physical Properties
This compound is a deuterated analog of 1,5-Dibromopentane. It is a valuable building block in organic synthesis, particularly for introducing a pentyl-d4 chain into molecules.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆D₄Br₂ | PubChem |
| Molecular Weight | 233.97 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 110 °C at 15 mmHg | [1][3] |
| Melting Point | -34 °C | [1][3] |
| Density | 1.688 g/mL at 25 °C | [3] |
| Refractive Index | 1.511 - 1.512 | [1][3] |
| Solubility | Insoluble in water; Soluble in benzene and chloroform | [3] |
| Vapor Density | 8 (Air = 1.0) | [4] |
Section 2: Hazard Identification and Safety Precautions
1,5-Dibromopentane is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[4][5][6]
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[7]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[7][8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[7][8]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Section 3: Experimental Protocols - Spill Response
In the event of a spill, a clear and methodical response is critical to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps for handling a this compound spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. kscl.co.in [kscl.co.in]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]
Isotopic Purity of 1,5-Dibromopentane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of 1,5-Dibromopentane-d4. While specific batch data for this compound is not publicly available, this document outlines the synthesis, analytical methodologies, and data interpretation required for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the isotopic enrichment of deuterated compounds.
Introduction
1,5-Dibromopentane is a versatile building block in organic synthesis, utilized in the production of polymers, pharmaceuticals, and agrochemicals.[1] Its deuterated analogue, this compound, is a valuable tool in mechanistic studies, as an internal standard in mass spectrometry-based quantitative analyses, and in the development of deuterated drugs to enhance their metabolic profiles.[2] The utility of deuterated compounds is directly linked to their isotopic purity, which is the measure of the percentage of the compound that is enriched with the desired isotope.
This guide will detail the common synthetic routes for preparing deuterated alkanes and the primary analytical techniques for determining isotopic enrichment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of this compound can be approached through several deuteration strategies. Given that 1,5-dibromopentane can be synthesized from 1,5-pentanediol or tetrahydropyran, a plausible route to the deuterated analogue would involve the use of a deuterated starting material or a deuteration step during the synthesis.[3][4]
One common method for introducing deuterium into alkanes is through the reduction of a suitable precursor with a deuterium source. For instance, the reduction of a di-unsaturated precursor or the dehalogenation of a polyhalogenated pentane in the presence of a deuterium donor are viable strategies.[5] Catalytic transfer deuteration of alkenes and alkynes has also emerged as a powerful technique for the selective synthesis of deuterated alkanes, often obviating the need for high-pressure deuterium gas.[6][7]
A potential synthetic pathway could involve the deuteration of a precursor diol, followed by bromination.
Illustrative Synthetic Protocol:
A two-step synthesis starting from a commercially available deuterated precursor provides a straightforward route.
-
Step 1: Deuteration of a Precursor. A suitable precursor, such as a pentane derivative with functional groups amenable to deuteration, would be subjected to a deuteration reaction. This could involve catalytic exchange with D₂O or reduction with a deuterating agent like sodium borodeuteride.
-
Step 2: Bromination. The resulting deuterated intermediate would then be converted to this compound. A common method for this transformation is the reaction with hydrobromic acid, often in the presence of a catalyst.[3]
Determination of Isotopic Purity
The accurate determination of isotopic purity is critical and is typically achieved using a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Mass Spectrometry
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a sample.[8][9] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent.
-
LC-MS Analysis: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC) to ensure separation from any impurities.[8]
-
Data Acquisition: High-resolution mass spectra are acquired.
-
Data Analysis: The intensities of the peaks corresponding to the different isotopologues (d0 to d4, and potentially higher) are measured. The isotopic purity is calculated after correcting for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br).[9]
Data Presentation:
The results from a mass spectrometry analysis would be presented in a table summarizing the relative abundance of each isotopologue.
| Isotopologue | Measured m/z | Relative Abundance (%) |
| d0 (C₅H₁₀Br₂) | 227.91 | 0.5 |
| d1 (C₅H₉DBr₂) | 228.92 | 1.0 |
| d2 (C₅H₈D₂Br₂) | 229.92 | 2.5 |
| d3 (C₅H₇D₃Br₂) | 230.93 | 5.0 |
| d4 (C₅H₆D₄Br₂) | 231.93 | 91.0 |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.[2] Both ¹H and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the decrease in the integral of the proton signals at the deuterated positions is used to calculate the isotopic enrichment. In ²H NMR, the presence and integration of signals confirm the location and relative abundance of deuterium.
Experimental Protocol:
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable NMR solvent.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The integrals of the signals corresponding to the deuterated and non-deuterated positions are carefully measured.
-
²H NMR Acquisition: A deuterium NMR spectrum is acquired to confirm the positions of deuteration.
-
Data Analysis: The percentage of deuteration is calculated from the ¹H NMR integrals. For example, by comparing the integral of a signal from a deuterated position to a signal from a non-deuterated position (if one exists) or an internal standard.
Data Presentation:
NMR data for isotopic purity is often presented by stating the calculated enrichment at specific positions.
| Position of Deuteration | ¹H NMR Signal | Calculated Isotopic Enrichment (%) |
| C1, C5 | Disappearance of triplet | 98.5 |
| C2, C4 | Disappearance of multiplet | 97.0 |
| C3 | Unchanged multiplet | 0 |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for isotopic purity determination.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: 1,5-Dibromopentane-d4 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-dibromopentane. This document covers its chemical and physical properties, pricing for research quantities, and a representative experimental protocol for its application in the synthesis of isotopically labeled molecules. The inclusion of deuterium at the terminal positions makes it a valuable tool for isotopic labeling, particularly in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1219803-90-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₆D₄Br₂ | --INVALID-LINK-- |
| Molecular Weight | 233.97 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Density | ~1.688 g/cm³ | --INVALID-LINK-- |
| Boiling Point | ~224°C | --INVALID-LINK-- |
| Melting Point | -34°C | --INVALID-LINK-- |
| Flash Point | 79°C | --INVALID-LINK-- |
| Isotopic Enrichment | 99 atom % D | --INVALID-LINK-- |
Pricing for 1g Research Quantity
| Supplier | Quantity | Price (USD) |
| Medical Isotopes, Inc. | 1g | $1640 |
| CDN Isotopes | 0.1g | $158.00 |
| CDN Isotopes | 0.25g | $304.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocols
As a versatile building block, this compound can be employed in a variety of organic synthesis reactions. One of its key applications is in the preparation of deuterated pharmaceutical analogs. The following is a representative protocol for a nucleophilic substitution reaction to synthesize a deuterated analog of a hypothetical active pharmaceutical ingredient (API), demonstrating the utility of this compound.
Representative Synthesis of a Deuterated Bis-Ether Compound
This protocol details the synthesis of a deuterated bis-ether compound via a Williamson ether synthesis, reacting this compound with a phenolic precursor.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxyacetophenone (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (2.2 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
-
Reagent Addition: While stirring, add this compound (1.0 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure deuterated bis-ether product.
Visualizations
The following diagrams illustrate the signaling pathway for the representative synthesis and the corresponding experimental workflow.
Caption: Reaction pathway for the synthesis of a deuterated bis-ether.
Caption: Experimental workflow for the synthesis of a deuterated bis-ether.
In-Depth Technical Guide to the Basic Reactivity of Deuterated Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of deuterated alkyl halides. It delves into the kinetic isotope effect (KIE) and its influence on the primary reaction pathways of these compounds—namely, nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by providing both theoretical background and practical experimental guidance.
Introduction: The Significance of Deuteration in Alkyl Halide Reactivity
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass has profound consequences for the reactivity of organic molecules, a phenomenon known as the kinetic isotope effect (KIE). When a hydrogen atom in an alkyl halide is replaced by deuterium, the rates of reactions involving the cleavage of the carbon-hydrogen (or carbon-deuterium) bond can be significantly altered.
This alteration in reactivity is of paramount importance in various scientific disciplines. In mechanistic organic chemistry, the KIE is a powerful tool for elucidating reaction pathways. By observing the change in reaction rate upon isotopic substitution, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. In the realm of drug development, the strategic incorporation of deuterium into a drug molecule can modulate its metabolic stability. Since many drug metabolism pathways involve the enzymatic oxidation of C-H bonds, replacing a metabolically labile hydrogen with deuterium can slow down this process, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.
This guide will explore the core principles of the deuterium KIE and its application to the fundamental reactions of alkyl halides. We will examine how deuteration at different positions within the alkyl halide molecule—specifically at the α- and β-carbons—influences the competition between substitution and elimination pathways.
Theoretical Background: The Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_H) to the rate constant of the same reaction with a heavier isotope (k_D), i.e., KIE = k_H / k_D. The origin of the primary deuterium KIE lies in the difference in the zero-point vibrational energy (ZPE) of a C-H bond compared to a C-D bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond.
If the cleavage of a C-H bond is the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "normal" primary KIE (k_H/k_D > 1). The magnitude of this effect is typically in the range of 2 to 8.
Secondary kinetic isotope effects are observed when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are generally smaller than primary KIEs and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1).
-
α-Secondary KIE: Deuteration at the α-carbon (the carbon bearing the leaving group) can influence the reaction rate. For SN1 reactions, which proceed through a carbocation intermediate with sp² hybridization, a normal KIE (typically 1.1-1.2) is observed. This is because the Cα-H(D) bending vibrations are less constrained in the sp²-hybridized transition state compared to the sp³-hybridized ground state. In contrast, SN2 reactions, which involve a pentacoordinate transition state, typically show a small inverse or no KIE (k_H/k_D ≈ 0.95-1.05).
-
β-Secondary KIE: Deuteration at the β-carbon (the carbon adjacent to the α-carbon) can also affect the reaction rate. In E2 reactions, where a β-hydrogen is removed in the rate-determining step, a large primary KIE is observed. For SN1 and SN2 reactions, β-deuteration can lead to small normal KIEs due to hyperconjugative stabilization of the transition state.
Quantitative Data on the Reactivity of Deuterated Alkyl Halides
The following tables summarize quantitative data on the kinetic isotope effects observed in various reactions of deuterated alkyl halides.
Table 1: Secondary α- and β-Deuterium Kinetic Isotope Effects in the SN2 Reaction of Alkyl Halides with Pyridine in Nitrobenzene at 50°C
| Alkyl Halide | Deuteration Position | k_H (x 10⁵ M⁻¹s⁻¹) | k_D (x 10⁵ M⁻¹s⁻¹) | k_H/k_D per D |
| Ethyl-d₂ bromide | α | 9.18 | 8.80 | 0.98 |
| Ethyl-d₃ bromide | β | 9.18 | 9.18 | 1.00 |
| Isopropyl-d₁ bromide | α | 13.8 | 13.2 | 0.98 |
| Isopropyl-d₆ bromide | β | 13.8 | 13.5 | 1.02 |
Data adapted from a study on secondary deuterium isotope effects.
Table 2: Primary Deuterium Kinetic Isotope Effect in the E2 Elimination of 1-Bromo-2-phenylethane
| Substrate | Base | Solvent | Temperature (°C) | k_H/k_D |
| 1-Bromo-2-phenylethane | Sodium Ethoxide | Ethanol | 25 | 7.11 |
This value indicates that the C-H bond at the β-position is broken in the rate-determining step of the E2 reaction.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the kinetic isotope effects in the reactions of alkyl halides.
Protocol for Determining the Kinetics of an SN1 Reaction: Solvolysis of tert-Butyl Chloride (Titrimetric Method)
This protocol describes the determination of the rate constant for the solvolysis of tert-butyl chloride in a mixed solvent system by monitoring the production of hydrochloric acid via titration.
Materials:
-
tert-Butyl chloride
-
Acetone (reagent grade)
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL)
-
Pipettes (volumetric and graduated)
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture.
-
Reaction Setup:
-
In a 125 mL Erlenmeyer flask, place 50 mL of the 50:50 acetone-water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic).
-
Add 0.1 M NaOH dropwise from a burette until the solution just turns blue (basic). Record the initial burette reading.
-
Place the flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Rapidly add a known volume of tert-butyl chloride (e.g., 1.0 mL) to the temperature-equilibrated solvent mixture in the Erlenmeyer flask.
-
Start the stopwatch immediately upon addition.
-
-
Kinetic Measurements:
-
As the solvolysis reaction proceeds, HCl is produced, which neutralizes the added NaOH, causing the indicator to turn from blue to yellow.
-
Record the time at which the solution turns yellow.
-
Immediately add a known volume of 0.1 M NaOH (e.g., 1.0 mL) from the burette to turn the solution blue again. Record the new burette reading.
-
Continue this process of recording the time for the color change and adding aliquots of NaOH for at least 6-8 intervals.
-
-
Data Analysis:
-
The concentration of unreacted tert-butyl chloride at each time point can be calculated from the amount of NaOH consumed.
-
The reaction follows first-order kinetics. Therefore, a plot of ln([t-BuCl]) versus time will yield a straight line.
-
The rate constant (k) is determined from the slope of this line (slope = -k).
-
To determine the kinetic isotope effect, the same procedure is carried out with a deuterated analog of tert-butyl chloride (e.g., tert-butyl-d9 chloride), and the ratio of the rate constants (k_H/k_D) is calculated.
-
Protocol for Determining the Kinetics of an SN2 Reaction (Conductometric Method)
This protocol outlines the use of conductometry to measure the rate of an SN2 reaction, such as the reaction of an alkyl halide with an ionic nucleophile.
Materials:
-
Alkyl halide (e.g., methyl iodide)
-
Ionic nucleophile (e.g., sodium thiophenoxide)
-
Appropriate solvent (e.g., nitrobenzene)
-
Conductivity meter with a conductivity cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the alkyl halide and the nucleophile of known concentrations in the chosen solvent.
-
-
Reaction Setup:
-
Place a known volume of the nucleophile solution into a reaction vessel equipped with a magnetic stir bar.
-
Immerse the reaction vessel in a constant temperature bath and allow the solution to reach thermal equilibrium.
-
Place the conductivity cell into the solution and monitor the conductivity until a stable reading is obtained.
-
-
Initiation of the Reaction:
-
Add a known volume of the temperature-equilibrated alkyl halide stock solution to the reaction vessel.
-
Start recording the conductivity as a function of time immediately upon addition.
-
-
Kinetic Measurements:
-
The change in conductivity of the solution is directly related to the change in the concentration of the ionic species as the reaction progresses.
-
Record the conductivity at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
The rate of reaction can be determined from the initial slope of the conductivity versus time plot.
-
For a second-order reaction, the rate constant (k) can be calculated using the appropriate integrated rate law, relating the change in conductivity to the change in reactant concentrations.
-
The kinetic isotope effect is determined by comparing the rate constant obtained for the non-deuterated alkyl halide with that of its deuterated counterpart under identical conditions.
-
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and clinical research, the pursuit of the highest degree of accuracy and precision in quantitative analysis is paramount.[1] Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), has become the preferred method for its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification.[1] Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]
This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated internal standards.
Core Principle: The Power of Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS).[1][2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][5]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[3][6] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[3][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[3]
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards significantly enhances the quality of quantitative data. Their ability to perfectly mimic the analyte throughout the analytical process makes them superior to other types of internal standards, especially when dealing with complex biological matrices.[3][5]
-
Correction for Matrix Effects : The co-elution of the analyte and the deuterated standard ensures that both experience the same degree of ion suppression or enhancement from matrix components, allowing for effective normalization.[3]
-
Compensation for Sample Preparation Variability : Any losses of the analyte during various stages of sample preparation, such as extraction, are accounted for because the deuterated standard, added at the beginning, experiences the same losses.[1][6] This ensures the analyte-to-standard ratio remains constant.[3]
-
Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results.[3][6]
Data Presentation: Performance Comparison
The implementation of a deuterated internal standard demonstrably improves assay performance. The following table summarizes hypothetical but typical data comparing the performance of an assay with no internal standard, a structural analog internal standard, and a deuterated internal standard.
| Internal Standard Type | Analyte Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| No Internal Standard | 1.0 | 105.7 | 15.6 |
| 10.0 | 102.5 | 11.2 | |
| 100.0 | 98.9 | 9.8 | |
| Structural Analog IS | 1.0 | 103.1 | 8.5 |
| 10.0 | 101.5 | 6.7 | |
| 100.0 | 99.2 | 5.4 | |
| Deuterated IS | 1.0 | 101.2 | 4.1 |
| 10.0 | 100.3 | 2.5 | |
| 100.0 | 99.8 | 1.9 |
Experimental Protocols
A typical quantitative LC-MS/MS analysis using a deuterated internal standard involves several key steps.
Protocol 1: Protein Precipitation (PPT)
This method is often used for its simplicity and speed in cleaning up plasma or serum samples.
Objective : To determine the concentration of "Analyte X" in human plasma. Internal Standard (IS) : Deuterated "Analyte X-d5".
Methodology :
-
Sample Aliquoting : Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition : To each tube, add 10 µL of the deuterated internal standard working solution (e.g., 500 ng/mL of Analyte X-d5).[2]
-
Vortexing : Briefly vortex each tube to ensure thorough mixing.[1]
-
Protein Precipitation : Add 300 µL of a cold precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube to precipitate plasma proteins.[1][2]
-
Vortexing : Vortex the tubes vigorously for 1-2 minutes.[1]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.[1][2]
-
Injection : Inject the reconstituted sample into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and is suitable for more complex matrices or when lower detection limits are required.
Objective : To determine the concentration of "Analyte Y" in human urine. Internal Standard (IS) : Deuterated "Analyte Y-d3".
Methodology :
-
Sample Pre-treatment : To 500 µL of urine sample, add 500 µL of buffer (e.g., ammonium acetate, pH 5). Add 20 µL of the deuterated internal standard working solution. Vortex to mix.
-
SPE Cartridge Conditioning : Place the SPE cartridges (e.g., C18) on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase.[1] Do not allow the cartridges to dry.[1]
-
Sample Loading : Load the pre-treated samples onto the conditioned SPE cartridges. Apply a gentle vacuum to draw the samples through the cartridges at a slow, steady rate.
-
Washing : Wash the cartridges with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Drying : Dry the cartridges under vacuum for 5-10 minutes.[1]
-
Elution : Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[1]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[1]
Critical Considerations for Implementation
The effectiveness of a deuterated internal standard is highly dependent on its design and purity.
-
Isotopic Purity : The isotopic enrichment should ideally be ≥98% to minimize the contribution of any unlabeled analyte in the internal standard solution, which can lead to an overestimation of the analyte concentration.[6][7]
-
Label Position : Deuterium atoms should be placed on a stable position within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[6]
-
Mass Shift : A sufficient mass difference (ideally 3 or more daltons) is necessary to prevent interference from the natural isotopic abundance of the analyte.[6][8]
-
Kinetic Isotope Effect (KIE) : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9] This can sometimes lead to a slight difference in chromatographic retention time or metabolic rate.[9][10] It is crucial to place the deuterium label on a part of the molecule that is not metabolically active to avoid differential metabolism between the analyte and the standard.[9]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3][5] Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust and reliable means to correct for nearly all sources of experimental variability.[2] For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for producing data of the highest integrity and confidence, which is critical for decision-making in research and regulated drug development.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. imreblank.ch [imreblank.ch]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Core Differences Between 1,5-Dibromopentane and its d4 Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between 1,5-dibromopentane and its deuterated analog, 1,5-dibromopentane-d4. Understanding these differences is crucial for researchers in various fields, including organic synthesis, reaction mechanism studies, and drug development, where isotopic labeling is a powerful tool.
Physicochemical Properties
| Property | 1,5-Dibromopentane | This compound |
| Molecular Formula | C₅H₁₀Br₂ | C₅H₆D₄Br₂ |
| Molecular Weight | 229.94 g/mol [1] | 233.97 g/mol [2] |
| Boiling Point | 224 °C[3]; 110 °C at 15 mmHg[4][5] | Not experimentally reported; expected to be slightly higher than 1,5-dibromopentane. |
| Melting Point | -34 °C[4][5] | Not experimentally reported; expected to be very similar to 1,5-dibromopentane. |
| Density | 1.688 g/mL at 25 °C[5] | Not experimentally reported; expected to be slightly higher than 1,5-dibromopentane. |
| Isotopic Enrichment | Not Applicable | Typically ≥ 99 atom % D |
Spectroscopic Differences
The most significant and directly observable differences between 1,5-dibromopentane and its d4 analog are found in their spectroscopic data, particularly in Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) for this compound will be observed at a mass-to-charge ratio (m/z) that is 4 units higher than that of 1,5-dibromopentane, reflecting the presence of four deuterium atoms. The isotopic pattern for the molecular ion will also differ due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br).
-
1,5-Dibromopentane: The mass spectrum will exhibit a characteristic pattern for a dibrominated compound. The molecular ion region will show peaks at m/z 228 (M+), 230 (M+2), and 232 (M+4) with relative intensities of approximately 1:2:1, corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.
-
This compound: The molecular ion region will be shifted to higher m/z values, with peaks at approximately m/z 232, 234, and 236, maintaining a similar 1:2:1 intensity ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
1,5-Dibromopentane: The ¹H NMR spectrum shows three distinct signals corresponding to the three different types of protons in the pentane chain.
-
This compound: In the ¹H NMR spectrum of the d4 analog, the signal corresponding to the protons on the carbon atoms adjacent to the bromine atoms (C1 and C5) will be absent or significantly reduced in intensity, depending on the isotopic purity. The signals for the protons on the other carbon atoms will remain.
¹³C NMR:
-
1,5-Dibromopentane: The ¹³C NMR spectrum displays three signals for the three chemically non-equivalent carbon atoms.
-
This compound: The signals for the deuterated carbons (C1 and C5) will be observed as triplets (due to coupling with deuterium, which has a spin I=1) and will have a much lower intensity in a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the deuterated carbons will also be slightly upfield compared to their non-deuterated counterparts.
Reactivity and the Kinetic Isotope Effect (KIE)
The most profound difference in the chemical behavior of 1,5-dibromopentane and its d4 analog lies in their reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state.[6][7] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.
For this compound, where the deuterium atoms are on the carbons bearing the bromine atoms, a primary KIE is expected in reactions where a C-H bond at the α-position is broken in the rate-limiting step, such as in certain elimination reactions. In nucleophilic substitution (SN2) reactions, a secondary KIE may be observed.[8][9][10][11][12]
References
- 1. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,5-DIBROMOPENTANE – Palchem [palchem.com]
- 5. 1,5-Dibromopentane 97 111-24-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Handling of 1,5-Dibromopentane-d4
For researchers, scientists, and professionals in drug development, the proper storage and handling of specialized chemical reagents like 1,5-Dibromopentane-d4 are paramount to ensure experimental integrity, safety, and shelf-life of the compound. This guide provides a comprehensive overview of the recommended conditions and procedures.
Introduction
This compound is a deuterated analog of 1,5-Dibromopentane, used in various chemical syntheses, often as an alkylating agent or in the formation of cyclic compounds.[1][2] Its stability and reactivity are key factors that necessitate strict adherence to proper storage and handling protocols.
Storage Conditions
The stability of this compound is maintained under specific environmental conditions. It is generally considered stable if stored as recommended.[3] After a period of three years, it is advised to re-analyze the compound for chemical purity before use.[3][4]
Quantitative Storage Recommendations:
| Parameter | Recommended Condition | Source |
| Temperature | Room temperature; Keep cool.[3][4][5][6] | [3][4][5][6] |
| Ventilation | Store in a well-ventilated place.[5][6][7] | [5][6][7] |
| Container | Keep container tightly closed.[6][7][8] | [6][7][8] |
| Environment | Store in a dry place.[6][8] | [6][8] |
Handling Procedures and Safety Precautions
Safe handling of this compound minimizes exposure risks and prevents contamination. The compound is classified as a skin and serious eye irritant.[7][9]
Personal Protective Equipment (PPE):
| PPE | Specification | Source |
| Eye Protection | Chemical goggles or safety glasses.[5][7][9] | [5][7][9] |
| Hand Protection | Protective gloves.[5][7][9] | [5][7][9] |
| Skin Protection | Wear suitable protective clothing.[7][9] | [7][9] |
| Respiratory | In case of inadequate ventilation, wear respiratory protection.[7] | [7] |
General Handling Guidelines:
-
Wash hands and any exposed skin thoroughly after handling.[5][7][9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6][9]
Stability and Reactivity
This compound is stable under normal storage conditions.[7][8] However, certain conditions and substances can lead to hazardous reactions.
Conditions to Avoid:
Incompatible Materials:
Hazardous Decomposition Products: Upon combustion, this compound may produce:
Experimental Protocols
Protocol: Assessment of Chemical Purity Over Time
-
Initial Analysis: Upon receipt, obtain a baseline purity profile of the this compound lot using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage: Store the compound according to the recommended conditions outlined in Table 1.
-
Periodic Re-analysis: At defined intervals (e.g., 12, 24, and 36 months), withdraw a small aliquot from the stored container under inert atmosphere if possible.
-
Analysis of Aliquot: Analyze the aliquot using the same GC-MS and NMR methods to check for the appearance of degradation products or a decrease in the purity of the parent compound.
-
Data Comparison: Compare the results to the initial baseline analysis to determine the stability of the compound under the given storage conditions.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Workflow for this compound Storage and Handling.
References
- 1. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. kscl.co.in [kscl.co.in]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Quantitative Analysis of 1,5-Dibromopentane in Reaction Mixtures using LC-MS with 1,5-Dibromopentane-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the synthesis of pharmaceuticals and other complex organic molecules, accurate quantification of intermediates is crucial for reaction monitoring, yield optimization, and quality control. 1,5-Dibromopentane is a common bifunctional alkylating agent used in the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients. A robust and reliable analytical method is essential for its precise measurement in complex reaction mixtures.
This application note describes a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1,5-Dibromopentane. The method utilizes a stable isotope-labeled internal standard, 1,5-Dibromopentane-d4, to ensure high accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis. The use of Atmospheric Pressure Chemical Ionization (APCI) is employed for the efficient ionization of the non-polar analyte.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample containing the analyte (1,5-Dibromopentane). The analyte and the internal standard are chemically identical and therefore exhibit similar behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio is independent of variations in sample recovery and instrument response.
Experimental Protocols
1. Materials and Reagents
-
1,5-Dibromopentane (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Reaction quench solution (e.g., water or appropriate buffer)
2. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 1,5-Dibromopentane in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 1,5-Dibromopentane stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the this compound stock solution with methanol.
-
-
Sample Preparation (from a reaction mixture):
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of a suitable quench solution.
-
To a 100 µL aliquot of the quenched sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 1 minute, and centrifuging at 5000 rpm for 5 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Acetonitrile:Water) for LC-MS analysis.
-
3. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B for 3 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
-
MRM Transitions:
-
1,5-Dibromopentane: Precursor Ion > Product Ion (To be determined experimentally, e.g., based on loss of HBr)
-
This compound: Precursor Ion > Product Ion (Shifted by 4 Da)
-
-
APCI Source Parameters:
-
Corona Discharge Current: 4.0 µA
-
Vaporizer Temperature: 350°C
-
Sheath Gas Flow: 40 units
-
Auxiliary Gas Flow: 10 units
-
Capillary Temperature: 300°C
-
-
Data Presentation
Table 1: Linearity of 1,5-Dibromopentane Calibration Curve
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 120,500 | 0.0104 |
| 5 | 6,300 | 121,000 | 0.0521 |
| 10 | 12,800 | 120,000 | 0.1067 |
| 50 | 64,500 | 119,500 | 0.5397 |
| 100 | 127,000 | 120,800 | 1.0513 |
| 500 | 638,000 | 119,900 | 5.3211 |
| 1000 | 1,285,000 | 120,300 | 10.6816 |
| R² | 0.9995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 75 | 76.2 | 101.6 | 3.1 |
| High | 750 | 742.5 | 99.0 | 2.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1,5-Dibromopentane.
Caption: Logic of using an internal standard to correct for analytical variability.
Application Notes and Protocols for 1,5-Dibromopentane-d4 in Pharmacokinetic Studies
Introduction
In the landscape of drug discovery and development, a comprehensive understanding of a compound's pharmacokinetic profile is paramount. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, have emerged as invaluable tools in these investigations.[1] The strategic incorporation of deuterium can significantly alter the metabolic fate of a molecule, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[1] This can result in an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and reduced formation of toxic metabolites.[1][2]
1,5-Dibromopentane-d4, the deuterated form of 1,5-Dibromopentane, serves as a pertinent example of a deuterated building block or internal standard for pharmacokinetic studies. This document provides detailed application notes and experimental protocols for its utilization in bioanalysis and metabolic stability assessment.
Physicochemical Properties
A comparative summary of the key physicochemical properties of 1,5-Dibromopentane and its deuterated analog is presented below.
| Property | 1,5-Dibromopentane | This compound |
| CAS Number | 111-24-0[3] | 1219803-90-3[4] |
| Molecular Formula | C5H10Br2[5] | C5H6D4Br2[4] |
| Molecular Weight | 229.94 g/mol [3][5] | 233.97 g/mol [4] |
| Appearance | Clear colorless to yellow-brownish liquid[6] | Not specified, likely similar to non-deuterated form |
| Boiling Point | 224 °C[6] | Not specified, likely similar to non-deuterated form |
| Melting Point | -34 °C[6] | Not specified, likely similar to non-deuterated form |
| Density | 1.688 g/cm³[6] | Not specified, likely similar to non-deuterated form |
Application 1: this compound as an Internal Standard in Bioanalysis
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][8] this compound is an ideal internal standard for the quantification of 1,5-Dibromopentane or structurally similar analytes in biological matrices. Its chemical properties are nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, while the mass difference allows for distinct detection by the mass spectrometer.[9]
Experimental Protocol: Bioanalytical Method Validation using this compound as an Internal Standard
This protocol outlines the validation of a bioanalytical method for the quantification of a hypothetical analyte, "Analyte X," which is structurally related to 1,5-Dibromopentane, using this compound as the internal standard (IS).
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Analyte X and this compound (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of Analyte X by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of the IS at an appropriate concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the working solutions of Analyte X to create calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of Analyte X from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of Analyte X and the IS.
5. Data Analysis:
-
Integrate the peak areas of Analyte X and the IS.
-
Calculate the peak area ratio (Analyte X / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Quantify the concentration of Analyte X in the QC and study samples using the calibration curve.
Bioanalytical Method Validation Parameters
The following table summarizes the key parameters for the full validation of the bioanalytical method, with typical acceptance criteria based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of standards within ±15% of nominal value (±20% for LLOQ). |
| Accuracy & Precision | Mean accuracy within ±15% of nominal; precision (CV) ≤ 15% (±20% and ≤20% for LLOQ). |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[7] |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible.[7] |
| Stability | Analyte stable in matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Workflow for Bioanalytical Method Development and Sample Analysis
Bioanalytical method workflow.
Application 2: this compound for Metabolic Stability Studies (Kinetic Isotope Effect)
Strategic deuteration of metabolically labile positions in a drug molecule can significantly slow down its metabolism, particularly by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer half-life and improved bioavailability.[1] this compound can be used as a synthetic precursor to introduce a deuterated pentyl chain into a new chemical entity, allowing for the investigation of the KIE on its metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a method to compare the metabolic stability of a deuterated compound (synthesized using this compound) versus its non-deuterated analog in human liver microsomes.
1. Reagents and Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (deuterated and non-deuterated analogs)
-
Control compound with known metabolic stability (e.g., Verapamil)
-
Acetonitrile with an internal standard for reaction termination and analysis
2. Incubation Procedure:
-
Pre-warm HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental conditions.
Hypothetical Comparative Metabolic Stability Data
The following table presents hypothetical data from an in vitro metabolic stability assay comparing a non-deuterated drug with its deuterated analog synthesized using a this compound building block.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-deuterated Drug | 25 | 27.7 |
| Deuterated Drug | 75 | 9.2 |
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]
- 3. 111-24-0|1,5-Dibromopentane|BLD Pharm [bldpharm.com]
- 4. 1,5-Dibromopentane-d4_product_DataBase_PeptideDB [peptidedb.com]
- 5. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Dibromopentane CAS 111-24-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for the Synthesis of Labeled Compounds Using 1,5-Dibromopentane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. They play a crucial role in elucidating metabolic pathways, quantifying drug exposure in pharmacokinetic studies, and serving as internal standards in bioanalytical assays.[1][2] Deuterium-labeled compounds, in particular, offer a stable and non-radioactive method for isotopic labeling. The replacement of hydrogen with deuterium can also subtly influence the physicochemical properties of a molecule, which can be strategically employed to enhance a drug's metabolic stability through the kinetic isotope effect.[2]
1,5-Dibromopentane is a versatile bifunctional alkylating agent commonly used in the synthesis of various heterocyclic compounds, including piperidines, which are prevalent structural motifs in many pharmaceuticals.[3][4] This document provides detailed application notes and a protocol for the synthesis of a deuterium-labeled piperidine derivative using 1,5-dibromopentane-d4 as the labeled building block.
Application: Synthesis of 1-benzyl-3,3,4,4,5,5-hexadeuteropiperidine
This protocol details the synthesis of 1-benzyl-3,3,4,4,5,5-hexadeuteropiperidine from benzylamine and this compound. This reaction proceeds via a tandem N-alkylation, where the primary amine is first mono-alkylated, followed by an intramolecular cyclization to form the deuterated piperidine ring. This labeled compound can serve as an internal standard for the quantification of its non-deuterated analog or be used in metabolic studies to track the fate of the piperidine moiety.
Reaction Scheme
Caption: Synthetic scheme for 1-benzyl-3,3,4,4,5,5-hexadeuteropiperidine.
Experimental Protocol
Materials:
-
This compound (MW: 233.99 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Add benzylamine (1.0 eq) to the stirred suspension.
-
Finally, add this compound (1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-3,3,4,4,5,5-hexadeuteropiperidine.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-benzyl-3,3,4,4,5,5-hexadeuteropiperidine.
| Parameter | Value | Method of Analysis |
| Yield | 75-85% | Gravimetric |
| Isotopic Purity | >98% | Mass Spectrometry |
| Chemical Purity | >99% | HPLC, ¹H NMR |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ = 182.2 | ESI-MS |
Experimental Workflow
Caption: Workflow for the synthesis and purification of labeled piperidine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,5-Dibromopentane is an alkylating agent and should be handled with care.
-
Benzylamine is corrosive and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
References
Application Notes & Protocols: Tracing Metabolic Pathways with 1,5-Dibromopentane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling scientists to trace the fate of molecules within complex biological systems.[1][2] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are particularly useful for investigating metabolic pathways, quantifying reaction rates, and understanding the biotransformation of xenobiotics.[3][4] This document provides a detailed, albeit theoretical, framework for the application of 1,5-Dibromopentane-d4 in metabolic pathway tracing.
Currently, there is no published literature specifically detailing the use of this compound as a metabolic tracer. However, based on the known metabolism of analogous alkyl halides like 1,4-dibromobutane, a predictive metabolic pathway can be outlined.[5] The primary route of metabolism for such compounds is expected to be detoxification through conjugation rather than incorporation into central carbon metabolism.[5] The deuterium label on this compound serves as a stable isotopic signature, allowing for its unambiguous detection and the tracking of its metabolic products by mass spectrometry.[6][7]
These notes provide hypothetical applications and protocols to guide researchers in designing experiments to elucidate the metabolic fate of this compound.
Hypothetical Application: Tracing Alkyl Halide Detoxification Pathways
Principle
The core application of this compound is to serve as a tracer for its own metabolic fate, which is predicted to involve detoxification pathways. As a potent alkylating agent due to its two bromine atoms, it is likely to react with cellular nucleophiles, primarily glutathione (GSH).[5] The deuterium-labeled pentane backbone allows for the differentiation of the compound and its metabolites from endogenous molecules, enabling precise tracking using mass spectrometry (MS).
The predicted metabolic pathway involves two key stages:
-
Glutathione Conjugation: A sequential conjugation with two molecules of glutathione.
-
Mercapturic Acid Formation: Subsequent enzymatic processing of the glutathione conjugates to form mercapturic acids, which are then excreted.
By monitoring the appearance of deuterated metabolites, researchers can investigate the kinetics and tissue-specific activities of the enzymes involved in this detoxification process.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the metabolism of this compound.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to identify the primary metabolites of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, NADPH regenerating system, and GSH.
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed master mix. Add the HLM suspension to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2:1 ACN:reaction volume) to stop the reaction.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or vial for LC-MS/MS analysis to identify and quantify the parent compound and its deuterated metabolites.
Protocol 2: Cell-Based Metabolism Assay using Cultured Hepatocytes
This protocol allows for the study of metabolism in a more physiologically relevant system.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for extraction)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate hepatocytes at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a fresh medium containing a known concentration of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, 12, 24 hours) to allow for uptake and metabolism of the tracer.
-
Metabolite Extraction (Intracellular):
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the cells and incubate at -20°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Metabolite Extraction (Extracellular): Collect the culture medium from step 4a into a separate tube.
-
Sample Preparation: Centrifuge the cell lysate and the collected medium at high speed to pellet debris.
-
Sample Analysis: Transfer the supernatants to new vials for LC-MS/MS analysis.
General Experimental Workflow
Caption: General workflow for metabolic studies using deuterated compounds.
Data Presentation
Quantitative data from metabolic studies should be presented in a clear and structured format. Below are templates for presenting hypothetical results from the in vitro metabolism of this compound.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in HLM
| Time (minutes) | % Parent Compound Remaining | Concentration of Metabolite M1 (µM) | Concentration of Metabolite M2 (µM) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 0.08 | 0.01 |
| 15 | 60.1 | 0.25 | 0.05 |
| 30 | 35.8 | 0.48 | 0.12 |
| 60 | 12.5 | 0.75 | 0.20 |
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Deuterated Species
(Note: These are theoretical values for the [M+H]+ adducts in positive ion mode and will vary based on the exact elemental composition and ionization mode.)
| Compound | Predicted Formula | Predicted m/z [M+H]+ |
| This compound | C₅H₆D₄Br₂ | 232.9 (and isotopic pattern) |
| S-(5-bromo-pentyl-d4)glutathione | C₁₅H₂₃D₄BrN₃O₆S | 460.1 (and isotopic pattern) |
| S,S'-(pentane-1,5-diyl-d4)bis(glutathione) | C₂₅H₄₀D₄N₆O₁₂S₂ | 687.2 (and isotopic pattern) |
Conclusion
While there is no direct experimental evidence for the use of this compound in metabolic tracing, its structural similarity to other alkyl halides allows for the formulation of a hypothetical application focused on detoxification pathways.[5] The protocols and frameworks provided here offer a starting point for researchers interested in exploring the metabolic fate of this and similar deuterated compounds. The use of stable isotope labeling, coupled with modern analytical techniques like high-resolution mass spectrometry, provides a powerful approach to elucidate complex biotransformation pathways, which is crucial for both drug development and toxicology studies.[4][8]
References
- 1. moravek.com [moravek.com]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,5-Dibromopentane-d4 in Grignard Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] The use of deuterated compounds in medicinal chemistry has grown significantly, as the substitution of hydrogen with deuterium can favorably alter the pharmacokinetic and toxicological profiles of drug candidates.[3][4][5][6] This document provides a detailed protocol for the preparation and use of a Grignard reagent from 1,5-Dibromopentane-d4, a valuable building block for introducing a deuterated five-carbon chain into a target molecule.
The protocol will focus on the formation of a mono-Grignard reagent and its subsequent reaction with an electrophile. The bifunctional nature of 1,5-dibromopentane presents unique challenges, such as the potential for intramolecular cyclization and intermolecular Wurtz-type coupling reactions.[7] Careful control of reaction conditions is therefore critical.
Data Presentation
Table 1: Reactant Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | C5H6D4Br2 | 233.96 | ~1.7 | 222 (non-deuterated) |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1090 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 0.713 | 34.6 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 0.889 | 66 |
| Iodine | I2 | 253.81 | 4.93 | 184.3 |
Table 2: Typical Grignard Reaction Parameters
| Parameter | Value | Notes |
| Reactant Ratios | ||
| This compound | 1.0 equiv | |
| Magnesium | 1.1 - 1.2 equiv | A slight excess of magnesium is used to ensure complete reaction and minimize Wurtz coupling.[7] |
| Electrophile | 0.9 - 1.0 equiv | To ensure consumption of the Grignard reagent. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential to stabilize the Grignard reagent.[2] |
| Temperature | 0 °C to reflux | Initiation may require gentle heating, but the reaction is exothermic.[1][8] |
| Reaction Time | 1 - 4 hours | Monitored by the consumption of magnesium.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to air and moisture.[9][10] |
Experimental Protocols
Protocol 1: Preparation of the Mono-Grignard Reagent of this compound
This protocol details the formation of 5-bromo-1,1-dideuteriopentylmagnesium bromide, assuming the starting material is 1,5-dibromo-1,1,5,5-tetradeuterio pentane.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or water bath
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture.[8]
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[2][7] The flask should be gently heated under vacuum and then filled with inert gas.
-
Initial Reagent Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of the dibromide solution to the magnesium turnings.
-
Initiation of Reaction: The reaction is typically initiated by gentle warming or the addition of an activator like 1,2-dibromoethane.[1] A successful initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and spontaneous refluxing of the ether.[8][11]
-
Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[7] This slow addition is crucial to favor the formation of the mono-Grignard reagent and minimize the formation of the di-Grignard and Wurtz coupling byproducts.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1][7]
-
Confirmation of Reagent Formation: The resulting grey, cloudy solution is the Grignard reagent. The concentration can be determined by titration before use.
Protocol 2: Reaction of the Grignard Reagent with an Electrophile (e.g., a Ketone)
Materials:
-
Prepared this compound Grignard reagent solution
-
Electrophile (e.g., Cyclohexanone) dissolved in anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add a solution of the electrophile (e.g., cyclohexanone, 0.9 equivalents) in anhydrous diethyl ether to the stirred Grignard solution. The addition should be done dropwise to control the exothermic reaction.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[1] Avoid adding water directly, as it can be a very vigorous reaction.[10]
-
Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated alcohol product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of a deuterated Grignard reagent.
Caption: Reaction pathway for the formation and use of the this compound Grignard reagent.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Applications of deuterium in medicinal chemistry [iris.unito.it]
- 5. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Grignard Reaction [organic-chemistry.org]
Application of 1,5-Dibromopentane-d4 in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentane-d4 is a deuterated analog of 1,5-dibromopentane, a versatile bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including polymers.[1][2] The incorporation of deuterium atoms into polymer backbones offers unique advantages for characterizing polymer structure and dynamics, particularly through techniques like neutron scattering.[3] The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast variation" studies, enabling detailed analysis of polymer conformation, morphology, and chain dynamics in a way that is often inaccessible with other techniques. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of deuterated polyamides, polyesters, and polyethers.
Application Notes
The primary application of this compound in polymer synthesis is as a deuterated building block in condensation polymerization reactions. By replacing a standard C5 monomer with its deuterated counterpart, researchers can introduce a specific isotopic label into the polymer backbone. This is particularly valuable for:
-
Neutron Scattering Studies: Deuterium labeling is a powerful tool in small-angle neutron scattering (SANS) and other neutron scattering techniques. It allows for the determination of chain conformation in polymer blends, solutions, and melts, as well as the study of polymer diffusion and dynamics.
-
NMR Spectroscopy: While less common than for neutron scattering, selective deuteration can simplify complex proton NMR spectra, aiding in the structural elucidation of polymers.
-
Kinetic Isotope Effect Studies: The mass difference between hydrogen and deuterium can influence reaction rates. Studying the polymerization kinetics with this compound can provide insights into reaction mechanisms.
The reactivity of this compound is expected to be very similar to that of its non-deuterated analog, participating readily in nucleophilic substitution reactions with diamines, diols, and dithiols to form the corresponding polymers.
Data Presentation
The following table summarizes the expected key parameters for polymers synthesized using this compound. The exact values will depend on the specific reaction conditions and the co-monomer used.
| Polymer Type | Co-monomer Example | Expected Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) | Expected Yield (%) |
| Polyamide-d4 | Hexamethylenediamine | 10,000 - 50,000 | 1.5 - 2.5 | 80 - 95 |
| Polyester-d4 | 1,4-Butanediol | 10,000 - 40,000 | 1.5 - 2.5 | 75 - 90 |
| Polyether-d4 | Bisphenol A | 15,000 - 60,000 | 1.8 - 3.0 | 85 - 98 |
Experimental Protocols
Safety Precaution: this compound, like its non-deuterated counterpart, is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Synthesis of Deuterated Polyamide (Nylon 6,5-d4) via Interfacial Polycondensation
Objective: To synthesize a deuterated polyamide by reacting this compound with a diamine at the interface of two immiscible solvents.
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Acetone
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve hexamethylenediamine (1.16 g, 10 mmol) and NaOH (0.80 g, 20 mmol) in 50 mL of distilled water.
-
Organic Phase Preparation: In a separate 100 mL beaker, dissolve this compound (2.34 g, 10 mmol) in 50 mL of dichloromethane.
-
Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase in the 250 mL beaker, minimizing mixing of the two layers. A polymeric film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." Wind the polymer onto a glass rod.
-
Washing: Wash the collected polymer rope thoroughly with a 50:50 (v/v) mixture of water and acetone to remove unreacted monomers and salts. Then, wash with a dilute HCl solution (e.g., 0.1 M) to neutralize any remaining base, followed by a final wash with distilled water until the washings are neutral.
-
Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the resulting deuterated polyamide by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the deuterated pentyl units.
Diagram: Interfacial Polyamide Synthesis Workflow
Caption: Workflow for interfacial synthesis of deuterated polyamide.
Protocol 2: Synthesis of Deuterated Polyester via Solution Polycondensation
Objective: To synthesize a deuterated polyester by reacting this compound with a diacid salt in a suitable solvent.
Materials:
-
This compound
-
Adipic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hexanes
Procedure:
-
Diacid Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve adipic acid (1.46 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous DMF. Heat the mixture to 80 °C and stir for 1 hour to ensure complete formation of the dipotassium adipate salt.
-
Monomer Addition: Add this compound (2.34 g, 10 mmol) to the reaction mixture.
-
Polymerization: Increase the temperature to 120 °C and reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into 500 mL of rapidly stirring methanol. The deuterated polyester will precipitate as a white solid.
-
Purification: Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and salts. Further purify the polymer by re-dissolving it in a minimal amount of chloroform and re-precipitating it into hexanes.
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Analyze the molecular weight and polydispersity of the deuterated polyester using GPC. Confirm the structure and deuterium incorporation using NMR spectroscopy.
Diagram: Solution Polyester Synthesis Workflow
Caption: Workflow for solution synthesis of deuterated polyester.
Protocol 3: Synthesis of Deuterated Polyether via Williamson Ether Synthesis
Objective: To synthesize a deuterated polyether by reacting this compound with a bisphenol under basic conditions.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol
-
Distilled water
Procedure:
-
Azeotropic Dehydration: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet, add Bisphenol A (2.28 g, 10 mmol), sodium hydroxide (0.80 g, 20 mmol), 50 mL of toluene, and 25 mL of anhydrous DMSO.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap until no more water is collected. This ensures the formation of the anhydrous sodium salt of Bisphenol A.
-
Monomer Addition: After cooling the mixture to 80 °C, add this compound (2.34 g, 10 mmol) to the flask.
-
Polymerization: Increase the temperature to 130 °C and stir the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of a rapidly stirring 1:1 mixture of methanol and water. The deuterated polyether will precipitate.
-
Purification: Filter the polymer and wash it several times with distilled water to remove salts, followed by a wash with methanol.
-
Drying: Dry the polymer in a vacuum oven at 70 °C to a constant weight.
-
Characterization: Determine the molecular weight and polydispersity of the deuterated polyether by GPC. Confirm the structure and the presence of the deuterated pentyl ether linkages by NMR spectroscopy.
Diagram: Polyether Synthesis Logical Relationship
Caption: Logical relationship in deuterated polyether synthesis.
References
Application Notes & Protocols: Unveiling Reaction Mechanisms with 1,5-Dibromopentane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms.[1] 1,5-Dibromopentane-d4 (1,5-dibromo-1,1,5,5-tetradeuteriopentane), a deuterated isotopologue of 1,5-dibromopentane, serves as a crucial tool for these mechanistic studies. The substitution of hydrogen with deuterium at specific positions allows researchers to probe the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. By comparing the reaction rates of the deuterated and non-deuterated compounds, it can be determined if a C-H bond at the labeled position is broken in the rate-determining step of the reaction.
1,5-Dibromopentane is a versatile bifunctional alkylating agent frequently employed in the synthesis of five- and six-membered heterocyclic compounds, which are common structural motifs in many pharmaceuticals.[2] The use of this compound is particularly insightful for studying the mechanisms of these cyclization reactions, such as the formation of piperidine derivatives.
Principle of Application: The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, it requires more energy to break a C-D bond than a C-H bond. If a C-H bond is broken during the rate-determining step of a reaction, the reaction will proceed more slowly when deuterium is substituted for hydrogen at that position. This results in a "normal" primary KIE (kH/kD > 1). If the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, the effect on the reaction rate is much smaller (secondary KIE). Therefore, the magnitude of the KIE provides critical evidence about the transition state of the reaction.
Application: Mechanistic Study of N-Arylpiperidine Synthesis
A common application of 1,5-dibromopentane is the synthesis of N-substituted piperidines through reaction with a primary amine. The reaction with aniline to form 1-phenylpiperidine is a classic example.[2] The reaction is believed to proceed via a two-step nucleophilic substitution mechanism. The use of this compound can help to confirm whether the C-Br bond cleavage and subsequent C-H bond involvement (e.g., in a competing elimination reaction) is part of the rate-determining step. In this case, we would expect a secondary KIE, as the deuterium atoms are not directly abstracted. The value of the KIE can give insights into the transition state geometry.
Hypothetical Quantitative Data: Competitive KIE Experiment
The following table represents hypothetical data from a competitive experiment where an equimolar mixture of 1,5-dibromopentane and this compound is reacted with a limiting amount of aniline. The product ratio is analyzed to determine the KIE.
| Reactant Ratio (Initial) | Product Ratio (Final) | Calculated KIE (kH/kD) |
| 1:1 (C₅H₁₀Br₂ : C₅H₆D₄Br₂) | 1.05 : 1 (1-phenylpiperidine : 1-phenylpiperidine-d4) | 1.05 |
This data is for illustrative purposes to demonstrate the application of this compound in KIE studies.
Interpretation of Hypothetical Data: A KIE value of 1.05, which is close to unity, would suggest that the C-H bonds at the 1 and 5 positions are not significantly broken in the rate-determining step. This is consistent with a classical SN2 mechanism where the nucleophilic attack of the amine and the departure of the bromide are the key events. A value slightly greater than 1 could indicate a small secondary KIE, providing further information about the transition state.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylpiperidine and KIE Determination
Objective: To determine the kinetic isotope effect for the reaction of 1,5-dibromopentane with aniline using a competitive method.
Materials:
-
1,5-Dibromopentane (CAS: 111-24-0)
-
This compound (CAS: 1219803-90-3)
-
Aniline
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, prepare a stock solution containing an equimolar mixture of 1,5-dibromopentane and this compound in anhydrous acetonitrile. Add a known amount of an internal standard (e.g., dodecane) for GC-MS analysis.
-
Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to anhydrous acetonitrile.
-
Reaction Initiation: Heat the aniline mixture to reflux. Add the 1,5-dibromopentane/1,5-dibromopentane-d4 stock solution (1.1 equivalents total) dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Analyze the product mixture by GC-MS to determine the relative ratio of 1-phenylpiperidine (m/z = 161.24) to 1-phenylpiperidine-d4 (m/z = 165.26).
-
The KIE is calculated as the ratio of the non-deuterated product to the deuterated product.
-
Visualizations
Caption: Reaction mechanism for the synthesis of 1-phenylpiperidine-d4.
Caption: Experimental workflow for KIE determination.
Conclusion
This compound is a valuable probe for elucidating the mechanisms of reactions involving its non-deuterated counterpart, particularly in the synthesis of heterocyclic compounds relevant to drug discovery. By enabling the measurement of kinetic isotope effects, it provides detailed information about transition states and rate-determining steps, which is crucial for optimizing reaction conditions and designing novel synthetic routes. The protocols and principles outlined here provide a framework for researchers to employ this powerful tool in their own mechanistic investigations.
References
Application Notes and Protocols for Deuterium-Labeled Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly within pharmaceutical and biomedical research, achieving the highest accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for quantifying drugs, metabolites, and biomarkers in complex biological matrices due to its exceptional sensitivity and selectivity.[1] However, the reliability of LC-MS data is susceptible to experimental variabilities, including matrix effects, ionization suppression, and inconsistencies in sample preparation.[2] The use of stable isotope-labeled internal standards (SIL-IS), especially deuterium-labeled compounds, has emerged as the gold standard to mitigate these challenges, ensuring the generation of robust and defensible data.[3][4]
This document provides detailed application notes and experimental protocols for the effective use of deuterium-labeled standards in quantitative bioanalysis. It covers the fundamental principles, practical applications, and comprehensive methodologies to guide researchers in developing and validating high-quality bioanalytical assays.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterium-labeled standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2][5] In this technique, a known quantity of a deuterium-labeled analog of the analyte is added to the sample at the very beginning of the sample preparation process.[5] This "internal standard" is chemically identical to the analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.[2]
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave in the same manner during every step of the analytical workflow, including extraction, chromatography, and ionization.[2][6] Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.[2] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Consequently, quantification is based on the ratio of the analyte's signal to that of the internal standard, which effectively cancels out most sources of experimental variability.[1]
Advantages of Deuterium-Labeled Standards Over Analog Internal Standards
While structurally similar (analog) compounds can be used as internal standards, deuterium-labeled standards offer significant advantages, leading to superior assay performance. The near-identical chemical nature of a deuterated internal standard to the analyte ensures it is a more effective mimic throughout the analytical process.[5][7]
Quantitative Performance Comparison
The following tables summarize data from various studies, highlighting the enhanced performance of bioanalytical methods when using deuterium-labeled internal standards compared to analog internal standards.
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Kahalalide F | Analog (Butyric acid analogue) | Accuracy (Mean Bias) | 96.8% | [8] |
| Deuterium-Labeled | 100.3% | [3][8] | ||
| Analog (Butyric acid analogue) | Precision (Standard Deviation) | 8.6% (n=284) | [8] | |
| Deuterium-Labeled | 7.6% (n=340) | [8] | ||
| Sirolimus | Analog (Desmethoxyrapamycin) | Inter-patient Assay Imprecision (CV%) | 7.6% - 9.7% | [3] |
| Deuterated (d3-Sirolimus) | 2.7% - 5.7% | [3] | ||
| Lapatinib | Non-isotope-labeled (Zileuton) | Recovery Variation in Patient Plasma | Up to 3.5-fold (16-56%) | |
| Deuterium-Labeled (lapatinib-d3) | Corrected for interindividual variability | [1] |
Table 1: Comparison of Accuracy and Precision.
| Analyte | Internal Standard Type | Linearity (r²) | Matrix Effect | Reference |
| General | Analog | Often acceptable, but can be affected by differential matrix effects | Can differ significantly from the analyte, leading to inaccurate correction | [5] |
| Deuterium-Labeled | Typically >0.99 | Effectively compensates for matrix effects due to co-elution and similar ionization | [5] | |
| Pesticides in Cannabis | Without Internal Standard | - | Accuracy values differed by more than 60% | [7] |
| Deuterium-Labeled | Linear over the dynamic range | Accuracy within 25% and RSD under 20% | [2] |
Table 2: Comparison of Linearity and Matrix Effect Compensation.
Experimental Protocols
Detailed and rigorously validated experimental protocols are fundamental to the successful implementation of deuterium-labeled standards in quantitative bioanalysis.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Objective: To prepare a set of calibration standards and quality control (QC) samples for the accurate quantification of an analyte in a biological matrix.
Materials:
-
Analyte reference standard
-
Deuterium-labeled internal standard (IS)
-
Blank biological matrix (e.g., human plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of the analyte and the deuterated IS.
-
Dissolve each in an appropriate solvent to prepare individual stock solutions at a high concentration (e.g., 1 mg/mL). Store these solutions under appropriate conditions to ensure stability.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions of the analyte by serially diluting the stock solution with a suitable solvent. These will be used to spike the calibration standards and QC samples.
-
Prepare a working solution of the deuterated IS at a fixed concentration that will yield a consistent and robust signal in the mass spectrometer.
-
-
Spiking into Matrix:
-
For the calibration curve, aliquot the blank biological matrix into a series of tubes.
-
Spike each tube with a progressively increasing concentration of the analyte working solution to create a calibration curve spanning the expected concentration range of the unknown samples.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
-
Add a fixed volume of the deuterated IS working solution to all calibration standards, QC samples, and unknown samples (except for the blank matrix sample).
-
-
Vortex and Store:
-
Vortex each tube briefly to ensure homogeneity.
-
These prepared samples are now ready for the sample extraction procedure. They can be stored at an appropriate temperature (e.g., -80°C) if not processed immediately.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract the analyte and the internal standard from a biological matrix by precipitating proteins.
Materials:
-
Prepared calibration standards, QC samples, and unknown samples
-
Cold protein precipitation solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot Sample:
-
If not already done, aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add the deuterated internal standard working solution to all samples except for the blank matrix. Vortex briefly.
-
-
Protein Precipitation:
-
Add a sufficient volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each tube.
-
Vortex vigorously for approximately 1 minute to ensure complete precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean tube or an autosampler vial. Be cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the sample and allows for reconstitution in a solvent that is compatible with the LC mobile phase.
-
Reconstitute the residue in a specific volume of a suitable solvent (e.g., 50:50 methanol:water).
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis and Data Quantification
Objective: To separate, detect, and quantify the analyte and internal standard using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
LC Method Development:
-
Select an appropriate LC column (e.g., C18 reversed-phase) that provides good chromatographic separation of the analyte from endogenous matrix components.
-
Develop a suitable mobile phase gradient to achieve a sharp and symmetrical peak shape for the analyte.
-
-
MS/MS Method Development:
-
Optimize the mass spectrometer parameters, including the ion source settings (e.g., electrospray voltage, temperature).
-
Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a specific volume of the prepared samples onto the analytical column.
-
-
Data Processing:
-
Integrate the peak areas of the analyte and the deuterated internal standard for each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
Logical Relationship: Error Correction
Application in Signaling Pathway Analysis: mTOR Pathway
Deuterium-labeled standards are instrumental in quantitative proteomics for elucidating the dynamics of signaling pathways. By using deuterium-labeled amino acids or proteins, researchers can accurately quantify changes in protein expression and post-translational modifications within a pathway in response to stimuli or drug treatment.[8][9] The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[10][11]
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern quantitative bioanalysis. By effectively compensating for nearly all sources of analytical variability, they enable the generation of highly accurate, precise, and reliable data. The adoption of the principles and protocols outlined in this document will empower researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Expression â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Use of 1,5-Dibromopentane-d4 in the Synthesis of Deuterated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates can significantly enhance their metabolic stability, reduce the potential for toxic metabolites, and prolong their half-life. This approach, stemming from the kinetic isotope effect (KIE), has led to the development of several approved deuterated drugs. 1,5-Dibromopentane-d4, a deuterated analog of the versatile bifunctional alkylating agent 1,5-dibromopentane, presents a valuable building block for introducing a deuterated pentyl chain into pharmaceutical intermediates. This modification can be particularly beneficial at sites of metabolic oxidation.
These application notes provide a detailed protocol for the synthesis of a deuterated N-benzylpiperidine intermediate, a common scaffold in various active pharmaceutical ingredients (APIs), using this compound. The notes also discuss the potential impact of deuteration on the reaction kinetics.
Principle and Applications
1,5-Dibromopentane is a widely used reagent in the synthesis of heterocyclic compounds, such as piperidines and tetrahydropyrans, which are prevalent in medicinal chemistry.[1][2] The substitution of hydrogen with deuterium at the α-positions to the bromine atoms in this compound can influence the rate of nucleophilic substitution reactions. In the context of an SN2 reaction, the C-D bond is stronger than the C-H bond, which can lead to a slight decrease in the reaction rate, a phenomenon known as an inverse kinetic isotope effect (kH/kD < 1).[3][4] This altered reactivity, however, is often outweighed by the significant downstream benefits of the deuterated final product.
The primary application of this compound is in the synthesis of deuterated pharmaceutical intermediates where the pentyl linker or the resulting heterocyclic ring is susceptible to metabolic degradation. By strategically placing deuterium atoms, researchers can block or slow down these metabolic pathways, leading to an improved pharmacokinetic profile of the drug candidate.
Experimental Protocols
Synthesis of 1-Benzylpiperidine-d4 from this compound and Benzylamine
This protocol details the synthesis of 1-benzylpiperidine-d4, a key intermediate for various pharmaceutical compounds. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Materials:
-
This compound (C₅H₆D₄Br₂)
-
Benzylamine (C₇H₉N)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (C₄H₁₀O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (50 mL) to the flask.
-
Add benzylamine (1.0 equivalent, e.g., 10 mmol, 1.07 g) to the stirring suspension.
-
In a separate vial, dissolve this compound (1.1 equivalents, e.g., 11 mmol, 2.57 g) in anhydrous acetonitrile (10 mL).
-
Slowly add the this compound solution to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine-d4.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of 1-benzylpiperidine-d4.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.1 eq. | |
| Benzylamine | 1.0 eq. | |
| Potassium Carbonate | 2.5 eq. | Base |
| Solvent | Acetonitrile | Anhydrous |
| Reaction Conditions | ||
| Temperature | Reflux (~82°C) | |
| Time | 12-18 hours | Monitor by TLC |
| Product | ||
| Product Name | 1-Benzylpiperidine-d4 | |
| Expected Yield | 70-85% | Based on analogous non-deuterated reactions. |
| Purity | >95% | After purification. |
| Kinetic Isotope Effect | ||
| Expected kH/kD | < 1 (Inverse) | The reaction with the deuterated substrate may be slightly slower.[3][4] |
Mandatory Visualization
Caption: Synthetic workflow for 1-Benzylpiperidine-d4.
References
Application Notes and Protocols for 1,5-Dibromopentane-d4 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,5-Dibromopentane-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. While direct literature on the specific applications of this compound is limited, its utility can be inferred from the well-established roles of deuterated compounds in NMR. The primary applications covered are its use as a specialized NMR solvent for non-polar analytes and as an internal standard for quantitative NMR (qNMR).
Physical and Spectroscopic Properties
This compound, with the chemical formula Br(CD₂)₂(CH₂)Br, is the deuterated isotopologue of 1,5-dibromopentane. The deuteration is typically at the 1 and 5 positions. The physical and spectroscopic properties are crucial for its application in NMR.
Table 1: Physical Properties of 1,5-Dibromopentane and its Deuterated Analog
| Property | 1,5-Dibromopentane | This compound (estimated) | Reference |
| Linear Formula | Br(CH₂)₅Br | Br(CD₂)₂(CH₂)Br | |
| Molecular Weight | 229.94 g/mol | 233.97 g/mol | [1][2] |
| CAS Number | 111-24-0 | 1219803-90-3 | [1][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [4][5] |
| Density | 1.688 g/mL at 25 °C | Slightly higher than non-deuterated | [1] |
| Boiling Point | 110 °C at 15 mmHg | Similar to non-deuterated | [1][5] |
| Melting Point | -34 °C | Similar to non-deuterated | [1] |
| Refractive Index | n20/D 1.512 | Similar to non-deuterated | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. | Soluble in most organic solvents; insoluble in water. | [4][5] |
Table 2: NMR Spectroscopic Data of 1,5-Dibromopentane (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| CH₂ Br | 3.42 | Triplet |
| CH₂ CH₂Br | 1.91 | Quintet |
| CH₂CH₂ CH₂ | 1.59 | Quintet |
| ¹³C NMR | ||
| C H₂Br | 33.6 | |
| C H₂CH₂Br | 32.7 | |
| CH₂C H₂CH₂ | 25.6 |
Note: The chemical shifts for the deuterated analog are expected to be very similar. The residual proton signals in this compound would appear as multiplets due to coupling with deuterium.
Synthesis of this compound
A plausible synthesis of this compound can be adapted from established methods for the non-deuterated compound, starting with a deuterated precursor. One common route is the ring-opening bromination of a deuterated tetrahydropyran or the bromination of a deuterated 1,5-pentanediol.[5][6]
Protocol 1: Synthesis via Ring-Opening of Tetrahydropyran-2,2,6,6-d4
This protocol is a hypothetical adaptation for the synthesis of this compound.
Materials:
-
Tetrahydropyran-2,2,6,6-d4
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Saturated sodium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask, cautiously add 250 g of 48% hydrobromic acid and 75 g of concentrated sulfuric acid.
-
Slowly add 21.5 g of Tetrahydropyran-2,2,6,6-d4 to the mixture.
-
Attach a reflux condenser and gently heat the mixture to reflux for 3 hours.[6]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the lower layer containing the crude this compound.
-
Wash the organic layer sequentially with saturated sodium carbonate solution and water.
-
Dry the product over anhydrous calcium chloride.
-
Purify the this compound by vacuum distillation, collecting the fraction at approximately 104-106 °C (at 2.53 kPa).[6]
Application as a Specialized NMR Solvent
Application Note
Deuterated solvents are fundamental in NMR spectroscopy to avoid overwhelming solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7][8][9] this compound, being a relatively non-polar and high-boiling point liquid, is a suitable solvent for the analysis of non-polar to moderately polar organic compounds that may have poor solubility in more common deuterated solvents like CDCl₃ or acetone-d6. Its higher boiling point also makes it useful for monitoring reactions at elevated temperatures.
Advantages:
-
Alternative Polarity: Provides a different solvent environment compared to common NMR solvents.
-
High Boiling Point: Suitable for high-temperature NMR studies.
-
Minimal Proton Signals: High isotopic purity ensures a clean spectrum.
Experimental Protocol
Protocol 2: Sample Preparation for ¹H and ¹³C NMR using this compound
Materials:
-
Analyte of interest
-
This compound (isotopic purity ≥99%)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Determine Analyte Amount:
-
For ¹H NMR, use 1-10 mg of a solid analyte or 1-10 µL of a liquid analyte.
-
For ¹³C NMR, a higher concentration of 10-50 mg is recommended.
-
-
Dissolution: Add approximately 0.6 mL of this compound to a clean, dry vial containing the analyte.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the analyte.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of this compound.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire and process the NMR data as required.
-
Application as an Internal Standard for Quantitative NMR (qNMR)
Application Note
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances. It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise and accurate quantification can be achieved.
This compound is a suitable candidate for a qNMR internal standard for several reasons:
-
Simplified Spectrum: In a ¹H NMR spectrum, a highly deuterated standard will have minimal proton signals, reducing the chance of signal overlap with the analyte. The residual proton signals will be distinct and can be used for quantification if their concentration is known.
-
Chemical Inertness: It is relatively inert and unlikely to react with a wide range of analytes.
-
Solubility: It is soluble in many organic solvents used for NMR.
Experimental Protocol
Protocol 3: Purity Determination using this compound as an Internal Standard
Materials:
-
Analyte of known structure but unknown purity ("Compound X")
-
This compound of known purity and concentration (certified reference material if possible)
-
Appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
High-precision analytical balance
-
NMR tube and spectrometer
Procedure:
-
Preparation of a Stock Solution of the Internal Standard (IS):
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of a deuterated solvent to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte ("Compound X") into a vial.
-
Accurately add a known volume of the this compound stock solution to the vial.
-
Ensure complete dissolution.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Crucial Parameters for qNMR:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the standard's signals of interest. A conservative value of 30-60 seconds is often used if T1 values are unknown.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a residual proton signal from the this compound standard.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Purity_std: Purity of the internal standard
-
-
Safety Information
1,5-Dibromopentane is a hazardous substance. It is a skin and eye irritant.[1] Assume that this compound has similar toxicity. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
By leveraging the unique properties of deuterium labeling, this compound can be a valuable tool for researchers in specialized NMR applications, particularly for the analysis of non-polar compounds and in quantitative studies.
References
- 1. 1,5-二溴戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
- 6. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 7. tutorchase.com [tutorchase.com]
- 8. allanchem.com [allanchem.com]
- 9. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
Application Note: High-Precision Quantification of Brominated Flame Retardants Using Isotope Dilution Mass Spectrometry with 1,5-Dibromopentane-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly accurate method for the quantification of brominated flame retardants (BFRs), specifically targeting 1,5-Dibromopentane, in environmental matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages the chemical and physical similarities of 1,5-Dibromopentane-d4 as an internal standard to achieve high precision and accuracy by correcting for sample preparation inefficiencies and instrumental variations. This methodology is particularly suited for trace-level quantification in complex samples, a critical need in environmental monitoring and toxicology studies.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high accuracy and precision.[1][2] The method involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample.[1][3] This internal standard behaves chemically and physically identically to the native analyte throughout the extraction, purification, and analysis processes.[4] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte can be precisely calculated, effectively mitigating errors from sample loss or matrix effects.[2]
1,5-Dibromopentane is a brominated hydrocarbon that can be indicative of or a surrogate for certain classes of brominated flame retardants. Due to their persistence and potential toxicity, the accurate quantification of these compounds in environmental samples is of paramount importance. This compound, a deuterated analog, serves as an ideal internal standard for the IDMS analysis of its non-labeled counterpart.[5][6] This application note provides a detailed protocol for the quantification of 1,5-Dibromopentane in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with IDMS.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the deliberate alteration of the isotopic composition of the analyte in a sample and the subsequent measurement of this new isotopic ratio.[7] A known quantity of the isotopically enriched standard (this compound) is added to a sample containing an unknown quantity of the native analyte (1,5-Dibromopentane). After thorough homogenization, the mixture is processed, and the ratio of the native analyte to the labeled standard is measured by mass spectrometry. The concentration of the native analyte is then calculated based on this measured ratio and the known amount of the added standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
1,5-Dibromopentane (Analyte): Purity >98%
-
This compound (Internal Standard): Isotopic purity >99%
-
Hexane, Acetone, Dichloromethane (Pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for solid-phase extraction)
-
Deionized Water
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) Manifold
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,5-Dibromopentane and dissolve it in 10 mL of hexane in a class A volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a class A volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Serially dilute the internal standard stock solution with hexane to achieve a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix extract. Add a constant amount of the internal standard working solution to each calibration standard.
Sample Preparation (Soil)
-
Weighing and Spiking: Accurately weigh 10 g of the homogenized soil sample into a centrifuge tube. Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of 10 µg/mL).
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the soil sample. Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Collection: Carefully collect the supernatant (organic layer).
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times. Combine all the organic extracts.
-
Drying: Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Clean-up (SPE): Condition a silica gel SPE cartridge with hexane. Load the concentrated extract onto the cartridge. Elute the analytes with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Final Volume: Evaporate the eluate to a final volume of 1 mL. The sample is now ready for GC-MS analysis.
GC-MS Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1,5-Dibromopentane: m/z 149, 151 (quantification), 69 (qualifier)
-
This compound: m/z 153, 155 (quantification), 72 (qualifier)
-
Data Presentation
The use of an internal standard allows for the calculation of a relative response factor (RRF), which is then used to determine the concentration of the analyte in unknown samples.
Table 1: Calibration Curve Data for 1,5-Dibromopentane
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 15,234 | 450,123 | 0.0338 |
| 5 | 76,170 | 452,345 | 0.1684 |
| 10 | 153,456 | 451,789 | 0.3397 |
| 50 | 765,432 | 453,012 | 1.6897 |
| 100 | 1,530,864 | 452,567 | 3.3826 |
| Linearity (R²) | 0.9998 |
Table 2: Method Performance - Accuracy and Precision
| Spike Level (ng/g) | Mean Measured Concentration (ng/g) (n=5) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.92 | 98.4 | 4.2 |
| 25 | 25.8 | 103.2 | 3.5 |
| 75 | 73.5 | 98.0 | 2.8 |
Experimental Workflow Visualization
Caption: Experimental workflow for IDMS analysis.
Conclusion
This application note provides a comprehensive protocol for the accurate and precise quantification of 1,5-Dibromopentane in soil samples using Isotope Dilution Mass Spectrometry with this compound as an internal standard. The methodology demonstrates excellent linearity, accuracy, and precision, making it highly suitable for environmental monitoring and other applications requiring reliable trace-level analysis. The principles and protocols outlined here can be adapted for the quantification of other brominated compounds in various complex matrices.
References
Application Notes and Protocols: 1,5-Dibromopentane-d4 as a Novel Environmental Tracer
Audience: Researchers, scientists, and environmental professionals.
Disclaimer: The following application notes and protocols are proposed based on the established principles of environmental tracer studies using isotopically labeled compounds. To date, there are no specific published studies detailing the use of 1,5-Dibromopentane-d4 as an environmental tracer. The methodologies provided are adapted from existing protocols for similar deuterated compounds and should be validated under specific experimental conditions.
Introduction
Isotopic labeling is a powerful technique for tracking the movement and fate of substances in complex environmental systems.[1][2] Deuterium-labeled compounds, in particular, serve as excellent tracers due to their chemical similarity to their non-labeled counterparts and the ability to be detected at low concentrations using mass spectrometry.[3][4] This document outlines the potential application of this compound as a novel tracer for environmental studies, particularly in the context of groundwater and subsurface contamination investigations.
1,5-Dibromopentane is a volatile organic compound (VOC) with moderate lipophilicity.[5] Its deuterated analog, this compound, can theoretically be used to trace the transport of similar contaminants, such as halogenated alkanes, in subsurface environments. The deuterium label provides a distinct mass signature, allowing for its differentiation from naturally occurring background compounds.
Potential Applications
-
Groundwater Tracing: To determine groundwater flow paths, velocity, and dispersion characteristics in aquifers.[3][6]
-
Contaminant Transport Studies: To simulate the movement of structurally similar pollutants (e.g., other dibromoalkanes) in soil and groundwater.
-
Assessment of Remediation Technologies: To evaluate the effectiveness of in-situ remediation techniques for halogenated hydrocarbon plumes.
-
Vadose Zone Transport: To study the movement of volatile contaminants through the unsaturated zone.
Physicochemical and Environmental Properties
A thorough understanding of the physicochemical properties and environmental fate of 1,5-dibromopentane is crucial for its application as a tracer. While comprehensive environmental fate data for 1,5-dibromopentane is limited, the following table summarizes its known properties and predicted environmental behavior.
| Property | Value | Reference/Implication |
| Molecular Formula | C₅H₆D₄Br₂ | - |
| Molecular Weight | 233.97 g/mol | - |
| Boiling Point | 110 °C at 15 mmHg | [7] Volatile, suitable for gas chromatography. |
| Melting Point | -34 °C | [7] Liquid under typical environmental conditions. |
| Density | 1.688 g/mL at 25 °C | [7] Denser than water, may sink in aqueous systems. |
| Water Solubility | Insoluble | [8] Limited mobility in water without co-solvents. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.48 (estimated) | [5] Moderate lipophilicity, suggesting potential for sorption to organic matter in soil and sediment. |
| Vapor Pressure | High (specific value not readily available) | Likely to volatilize from surface soils and water. |
| Biodegradation | Expected to be slow. Halogenated alkanes can be recalcitrant to microbial degradation, though some bacteria are capable of dehalogenation.[9][10] | Potential for persistence in the environment, a desirable characteristic for a tracer over short to medium timescales. |
| Abiotic Degradation | May undergo hydrolysis and photolysis, though rates are likely slow in subsurface environments.[1] | Stability in dark, aqueous environments is expected to be sufficient for tracer studies. |
Experimental Protocols
The following protocols are adapted from established methods for groundwater tracing using deuterated compounds and fluorescent dyes.[3][11]
Protocol 1: Groundwater Tracer Test
Objective: To determine groundwater flow velocity and direction.
Materials:
-
This compound solution of known concentration (dissolved in a miscible and environmentally benign co-solvent if necessary, e.g., ethanol).
-
Injection pump and tubing.
-
Multi-level sampling wells downstream of the injection point.
-
Sample collection vials (amber glass with PTFE-lined septa).
-
Field parameter measurement probes (pH, temperature, conductivity).
-
Deuterium-labeled internal standard (e.g., Dichloromethane-d2) for Isotope Dilution Mass Spectrometry (IDMS).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Pre-injection Sampling: Collect background water samples from all monitoring wells to establish baseline concentrations of any interfering compounds.
-
Tracer Injection: Inject a known volume and concentration of the this compound solution into the injection well. The injection should be performed as a pulse to ensure a well-defined starting time.
-
Downstream Sampling: Begin collecting water samples from the downstream monitoring wells at predetermined time intervals. The frequency of sampling should be higher initially and can be decreased as the tracer plume moves past the sampling points.
-
Sample Preservation and Transport: Store samples on ice and transport to the laboratory for analysis as soon as possible.
-
Sample Analysis (GC-MS):
-
Spike a known amount of the internal standard into each water sample.
-
Extract the analytes from the water sample using a suitable method such as purge-and-trap or liquid-liquid extraction.
-
Analyze the extracts by GC-MS in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of this compound and the internal standard.
-
-
Data Analysis:
-
Construct breakthrough curves for each monitoring well by plotting the concentration of this compound versus time.
-
The time to peak concentration can be used to calculate the average groundwater velocity between the injection and monitoring wells.
-
The shape of the breakthrough curve provides information on the hydrodynamic dispersion.
-
Protocol 2: Soil Column Study for Sorption and Transport
Objective: To determine the retardation factor and sorption characteristics of this compound in a specific soil type.
Materials:
-
Intact or repacked soil column.
-
Peristaltic pump.
-
Fraction collector.
-
This compound solution of known concentration.
-
Conservative tracer solution (e.g., bromide or deuterated water).
-
Analytical instrumentation (GC-MS and Ion Chromatograph for bromide).
Procedure:
-
Column Saturation: Saturate the soil column with a background electrolyte solution representative of the groundwater at the study site.
-
Tracer Injection: Introduce a pulse of the this compound and conservative tracer solution to the top of the column.
-
Elution: Elute the column with the background electrolyte solution at a constant flow rate.
-
Effluent Collection: Collect the column effluent in fractions using a fraction collector.
-
Analysis: Analyze the effluent fractions for the concentrations of this compound (by GC-MS) and the conservative tracer.
-
Data Analysis:
-
Plot the normalized concentrations (C/C₀) of both tracers versus the number of pore volumes eluted.
-
The retardation factor (R) can be calculated from the relative arrival times of the two tracers.
-
The sorption coefficient (K_d_) can then be calculated from the retardation factor and the soil properties.
-
Visualization of Workflows and Relationships
Logical Flow for a Groundwater Tracer Study
Caption: Workflow for a groundwater tracer study using this compound.
Relationship between Physicochemical Properties and Environmental Fate
Caption: Influence of properties on the environmental fate of this compound.
Conclusion
While further research is required to validate its use, this compound shows promise as a specialized environmental tracer. Its physicochemical properties suggest it could be particularly useful for studying the transport of volatile and moderately hydrophobic contaminants. The protocols outlined in this document provide a starting point for researchers interested in exploring the potential of this novel tracer. Careful consideration of its environmental fate and the development of robust analytical methods will be critical for its successful application.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
- 6. Groundwater Tracing | GUE [gue.com]
- 7. 1,5-二溴戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
- 9. Biodegradation of dibromoneopentyl glycol by a bacterial consortium [ouci.dntb.gov.ua]
- 10. Dichloromethane biodegradation in multi-contaminated groundwater: Insights from biomolecular and compound-specific isotope analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gw-project.org [gw-project.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 1,5-Dibromopentane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromopentane-d4. The information aims to help improve reaction yields and address common challenges encountered during its use in organic synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction with this compound has a very low yield or is not proceeding at all. What are the common causes?
-
Answer: Low yields in reactions involving this compound can stem from several factors. Systematically investigating the following aspects can help identify the root cause:
-
Reagent Quality and Stoichiometry: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction. Verify the accurate calculation and measurement of all reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Base Strength and Solubility: If a base is used, its strength and solubility in the chosen solvent are crucial. For instance, in Williamson ether synthesis, a strong base is required to deprotonate the alcohol, and its effectiveness can be solvent-dependent.[1]
-
Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Mixing: Ensure efficient stirring, as poor mixing can lead to localized concentration gradients and reduced reaction rates.[3]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
-
Answer: The presence of multiple products suggests that competing reactions are occurring. With this compound, the most common side reactions are elimination and over-alkylation.
-
Elimination vs. Substitution: this compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome is heavily influenced by the nature of the nucleophile/base and the reaction conditions.
-
Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination, leading to the formation of bromoalkenes.
-
Strong, non-bulky nucleophiles (e.g., primary amines, phenolates) under appropriate conditions favor substitution.
-
Higher temperatures generally favor elimination over substitution.[4]
-
-
Over-alkylation/Dialkylation: Since this compound has two reactive sites, the mono-substituted product can react further to form a di-substituted byproduct. This is common in reactions with nucleophiles like amines or phenols. To minimize this, you can:
-
Use a large excess of the nucleophile.
-
Slowly add the this compound to the reaction mixture to maintain its low concentration.
-
-
Intramolecular vs. Intermolecular Reactions: In reactions designed for cyclization, intermolecular reactions can compete, leading to polymers or dimers. Using high dilution conditions can favor the desired intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: How should I store and handle this compound to ensure its stability?
-
A1: Deuterated alkyl halides should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Exposure to light, heat, and moisture can lead to degradation.
-
-
Q2: What is the primary reaction mechanism for this compound with most nucleophiles?
-
Q3: Can I use this compound for Grignard reagent formation?
-
A3: Yes, it is possible to form a Grignard reagent with 1,5-dibromopentane. However, the formation of a di-Grignard reagent can be challenging, and intramolecular cyclization to form cyclopentane is a potential side reaction. Careful control of reaction conditions is necessary.
-
Reaction-Specific Questions
-
Q4: I am attempting a Williamson ether synthesis with a phenoxide and this compound, but the yield is low. How can I improve it?
-
A4: Low yields in this synthesis can be due to several factors. Consider the following optimizations:
-
Base: Ensure complete deprotonation of the phenol by using a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][7]
-
Phase Transfer Catalyst: In a biphasic system, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate and yield by transporting the nucleophile to the organic phase.[8][9]
-
Temperature: Gently heating the reaction (e.g., 50-80 °C) can increase the reaction rate, but excessive heat may promote elimination.[2]
-
-
-
Q5: In the synthesis of a piperidine derivative via cyclization with a primary amine, what are the key parameters to control?
-
A5: For the synthesis of N-substituted piperidines, consider the following:
-
Stoichiometry: An excess of the primary amine can lead to the formation of a diamine instead of the cyclized product. Using a slight excess of this compound might be beneficial.
-
Base: A non-nucleophilic base like potassium carbonate is often used to neutralize the HBr formed during the reaction.
-
Solvent: High-boiling polar aprotic solvents like acetonitrile or DMF are commonly used.[10]
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run at low concentrations.
-
-
-
Q6: I am using this compound in a Gabriel synthesis to prepare a primary amine. What are the potential pitfalls?
-
A6: While the Gabriel synthesis is a good method for preparing primary amines and avoids over-alkylation of the amine product, potential issues include:
-
Incomplete Alkylation: Ensure the phthalimide is fully deprotonated with a suitable base (e.g., potassium carbonate, potassium hydride) before adding the this compound.[8][11][12]
-
Harsh Cleavage Conditions: The final step of cleaving the phthalimide with hydrazine or acid can sometimes be harsh and may affect other functional groups in the molecule. The Ing-Manske procedure using hydrazine is a common method.[11][13]
-
Side reactions with the second bromide: The intermediate N-(5-bromopentyl-d4)phthalimide could potentially undergo elimination or further substitution depending on the reaction conditions.
-
-
Data Presentation
The following table summarizes representative yields for common reactions involving 1,5-dibromoalkanes under various conditions. Note that the yields for the deuterated analog, this compound, are expected to be very similar as the kinetic isotope effect for bond-breaking at a distal carbon is negligible in these substitution reactions.
| Reaction Type | Nucleophile/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Analogy |
| Williamson Ether Synthesis | p-Cresol | K2CO3 | Acetonitrile | 65 | ~85-95 | Analogous to PTC reactions[8] |
| Phenol | NaH | DMF | RT - 50 | ~70-90 | General Williamson Synthesis[1] | |
| N-Alkylation (Cyclization) | Aniline | K2CO3 | Acetonitrile | Reflux | ~60-75 | Synthesis of 1-phenylpiperidine[14] |
| Benzylamine | K2CO3 | Acetonitrile | Reflux | ~80-90 | General piperidine synthesis[10] | |
| Malonic Ester Synthesis | Diethyl malonate | NaOEt | Ethanol | Reflux | ~60-70 | Cyclohexane carboxylic acid synthesis[15] |
| Gabriel Synthesis | Potassium phthalimide | - | DMF | 80-100 | ~70-85 | General Gabriel Synthesis[11][12] |
| Elimination | - | Hexamethylphosphoramide | DMF | 140 | 80 | Patent for 5-bromo-1-pentene synthesis[16] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylpiperidine-d4 (Intramolecular Cyclization)
This protocol is adapted from standard procedures for the synthesis of N-substituted piperidines.[10]
-
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add this compound (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Williamson Ether Synthesis of 1-(Phenoxy)pentane-1,1,5,5-d4
This protocol is a general procedure for the Williamson ether synthesis.[1]
-
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and phenol (1.0 eq).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50°C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. US10077224B1 - Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. a. What carboxylic acid is formed when the malonic ester synthesis is car.. [askfilo.com]
- 16. b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep in Pearson+ [pearson.com]
Side reactions of 1,5-Dibromopentane-d4 in alkylation
Welcome to the technical support center for 1,5-Dibromopentane-d4. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions encountered during alkylation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your alkylation reactions with this compound.
Question: My reaction is producing a significant amount of a cyclic byproduct, which I suspect is cyclopentane-d4. How can I minimize this?
Answer: Intramolecular cyclization is a common side reaction with 1,5-dihaloalkanes, leading to the formation of a stable five-membered ring.[1][2] This occurs when the two ends of the pentane chain react with the nucleophile in an intramolecular fashion, or when one end, after reacting with a metal, attacks the other end.
Troubleshooting Steps:
-
Concentration: This is often the most critical factor. Intramolecular reactions are favored at low concentrations, while the desired intermolecular alkylation is favored at high concentrations.
-
Recommendation: Increase the concentration of your nucleophilic substrate and this compound. If possible, add the dibromopentane slowly to a concentrated solution of the nucleophile to maintain a high concentration of the nucleophile relative to the alkylating agent.
-
-
Solvent: The choice of solvent can influence the reaction pathway.
-
Recommendation: Use a solvent that favors intermolecular reactions. Less polar solvents can sometimes reduce cyclization, but this is highly system-dependent.
-
-
Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.
Question: I am observing elimination products (e.g., 5-bromo-1-pentene-d3) in my reaction mixture. What conditions favor this, and how can I avoid it?
Answer: Elimination reactions (E1 and E2 mechanisms) are a common competing pathway in alkylation, especially when using strong bases.[3] The base abstracts a proton from a carbon adjacent to the bromine, leading to the formation of a double bond and elimination of HBr.
Troubleshooting Steps:
-
Choice of Base: The strength and steric hindrance of the base are crucial.
-
Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, favoring elimination.
-
Recommendation: Use a weaker, less sterically hindered base if your nucleophile requires deprotonation. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often good choices for deprotonating nucleophiles without causing significant elimination.
-
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor the Sₙ2 substitution pathway over elimination.
Question: My goal is mono-alkylation, but I am getting a significant amount of di-alkylation product (Nu-(CH₂)₅-Nu). How can I improve the selectivity for the mono-alkylated product?
Answer: Since this compound has two reactive sites, di-alkylation is a common issue. Once the first substitution occurs, the resulting product can act as a substrate for a second alkylation.
Troubleshooting Steps:
-
Stoichiometry: The molar ratio of reactants is the most effective tool to control this.
-
Recommendation: Use a significant excess of the nucleophile relative to the this compound. A 3 to 10-fold excess of the nucleophile will statistically favor the reaction of the dibromide with unreacted nucleophile over the already mono-alkylated product.
-
-
Addition Method:
-
Recommendation: Employ a slow addition of this compound to the reaction mixture containing the excess nucleophile. This maintains a low instantaneous concentration of the alkylating agent, further reducing the probability of di-alkylation.
-
Question: Does the use of a deuterated starting material (this compound) significantly influence the side reactions compared to the non-deuterated version?
Answer: The primary side reaction pathways (cyclization, elimination, di-alkylation) remain the same. However, the use of a deuterated compound can introduce a Kinetic Isotope Effect (KIE) .[4][5]
-
For Elimination Reactions: The E2 mechanism involves the breaking of a C-H (or C-D) bond in the rate-determining step. Since a C-D bond is stronger than a C-H bond, the rate of elimination may be slightly slower for the deuterated compound if the deuterium atoms are on the carbon where proton abstraction occurs (β-elimination). In this compound, if the deuterium is on carbons 2 and 4, this could slightly disfavor the elimination side reaction.
-
For Substitution and Cyclization: The KIE is generally negligible for Sₙ2 reactions as no C-H/C-D bonds are broken at the reaction center in the rate-determining step.
In practice, for most alkylations, the effect of deuteration on the prevalence of these side reactions is minimal and the troubleshooting strategies remain the same.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound for alkylation? The three most common side reactions are:
-
Intramolecular Cyclization: Formation of a five-membered ring (e.g., deuterated cyclopentane derivative).[1]
-
Elimination (E2/E1): Formation of alkene byproducts (e.g., 5-bromo-1-pentene-d3).[3][6][7]
-
Di-alkylation: Reaction at both ends of the this compound molecule by the nucleophile.
Q2: How does the choice of nucleophile/base affect the reaction outcome? The properties of the nucleophile/base are critical in determining the product distribution. A summary is provided in the table below.
| Nucleophile/Base Characteristic | Favored Reaction | Example |
| Strong Nucleophile, Weak Base | Sₙ2 (Desired Alkylation) | I⁻, RS⁻, N₃⁻ |
| Strong, Sterically Hindered Base | E2 (Elimination) | Potassium tert-butoxide (t-BuOK) |
| Strong Base & Nucleophile | Mixture of Sₙ2 and E2 | HO⁻, RO⁻ |
Q3: What is the mechanism of intramolecular cyclization? Intramolecular cyclization is an Sₙ2 reaction where the nucleophile is tethered to the electrophilic carbon. After the first alkylation, if the nucleophilic atom has another lone pair (e.g., in a diamine or diol), the newly attached nucleophilic center can attack the other end of the pentane chain, displacing the second bromide to form a cyclic product.
Q4: Can carbocation rearrangements occur with this substrate? 1,5-Dibromopentane is a primary alkyl halide. Under conditions that favor an Sₙ1 or E1 mechanism (e.g., with a weak nucleophile/base in a polar protic solvent), a primary carbocation could theoretically form.[8] However, primary carbocations are highly unstable and prone to rearrangement. While less common for primary halides which strongly favor the Sₙ2/E2 pathways, if Sₙ1/E1 conditions are used, rearrangement is a possibility to consider.[9] For most standard alkylation conditions, this is not a major concern.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Mono-Alkylation
This protocol is optimized to favor mono-alkylation while minimizing di-alkylation and cyclization.
-
Reagent Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (5.0 mmol) in an appropriate anhydrous solvent (e.g., DMF, THF, Acetonitrile).
-
Base Addition (if required): If the nucleophile requires deprotonation, cool the solution to 0 °C and add the base (e.g., NaH, 6.0 mmol) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.
-
Slow Addition of Alkylating Agent: Prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred nucleophile solution over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography to separate the desired mono-alkylated product from unreacted nucleophile, di-alkylated product, and other byproducts.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range 40-550 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and potential side products by their retention times and mass spectra. The molecular ion peaks for deuterated compounds will be shifted accordingly.
Visualizations
References
- 1. US3450782A - Process for the preparation of cyclic alkanes - Google Patents [patents.google.com]
- 2. File:Cyclopentane synthesis from 1,5-dibromopentane.png - Wikimedia Commons [commons.wikimedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products Synthesized from 1,5-Dibromopentane-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from 1,5-Dibromopentane-d4. The focus is on addressing specific issues that may be encountered during the purification of these deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block, often utilized in reactions such as:
-
Williamson Ether Synthesis: To synthesize deuterated ethers. This reaction involves an alkoxide reacting with the alkyl halide.[1][2][3][4]
-
Grignard Reactions: To form deuterated organometallic reagents, which can then react with various electrophiles (e.g., carbonyl compounds) to create deuterated alcohols.[5][6]
-
Cyclization Reactions: The bifunctional nature of this compound allows for the formation of deuterated five- or six-membered rings through intramolecular reactions.
Q2: What are the typical impurities I might encounter after a reaction with this compound?
A2: The impurities largely depend on the specific reaction. Common byproducts include:
-
Unreacted this compound: Incomplete reactions will leave residual starting material.
-
Mono-substituted products: In reactions where disubstitution is desired, mono-substituted intermediates may remain.
-
Elimination byproducts: Particularly in Williamson ether synthesis, elimination reactions can lead to the formation of deuterated alkenes.[2]
-
Coupling products: In Grignard reactions, Wurtz-type coupling can result in the formation of longer-chain deuterated alkanes.[7]
Q3: How can I minimize the risk of H/D (Hydrogen-Deuterium) exchange during purification?
A3: H/D exchange can compromise the isotopic purity of your product. To minimize this risk:
-
Avoid Protic Solvents: Whenever possible, use aprotic solvents for extraction and chromatography. If protic solvents like water or methanol are necessary, minimize the contact time.[8]
-
Control pH: Both acidic and basic conditions can catalyze H/D exchange, especially if there are labile deuterium atoms (e.g., adjacent to a carbonyl group). Aim for neutral or near-neutral conditions during workup.[8][9]
-
Use Deuterated Solvents: For highly sensitive compounds, consider using deuterated solvents (e.g., D₂O, CD₃OD) for workup and purification to maintain isotopic enrichment.[10][11]
Q4: What are the best general purification techniques for products derived from this compound?
A4: A combination of techniques is often most effective:
-
Aqueous Workup/Extraction: To remove inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: Highly effective for separating the desired product from unreacted starting materials and byproducts based on polarity.[12][13][14]
-
Distillation: Suitable for purifying volatile liquid products.
-
Recrystallization: An excellent method for purifying solid products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
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Issue 2: Presence of Unexpected Byproducts in Post-Purification Analysis (e.g., NMR, GC-MS)
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// Edges Start -> IdentifyByproduct; IdentifyByproduct -> IsElimination; IsElimination -> ModifyReaction_Elimination [label="Yes"]; IsElimination -> IsCoupling [label="No"]; ModifyReaction_Elimination -> OptimizePurification; IsCoupling -> ModifyReaction_Coupling [label="Yes"]; IsCoupling -> IsUnreacted [label="No"]; ModifyReaction_Coupling -> OptimizePurification; IsUnreacted -> ModifyReaction_Unreacted [label="Yes"]; ModifyReaction_Unreacted -> OptimizePurification; OptimizePurification -> End; } Caption: Troubleshooting guide for unexpected byproducts.
Data Presentation
Table 1: Common Products and Byproducts in Reactions with this compound and Recommended Purification Strategies
| Reaction Type | Expected Deuterated Product | Common Byproducts | Recommended Purification Strategy | Typical Yield Range |
| Williamson Ether Synthesis | Symmetrical or unsymmetrical deuterated ether | Unreacted this compound, mono-ether, deuterated pentene (from elimination)[2] | 1. Aqueous workup to remove salts. 2. Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to separate products by polarity.[12] | 50-95%[1] |
| Grignard Reaction | Deuterated pentanediol (after reaction with a carbonyl and workup) | Unreacted this compound, deuterated coupling products (e.g., C10 deuterated alkane)[7] | 1. Quench with saturated NH₄Cl. 2. Aqueous extraction. 3. Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).[7] | 45-70%[15] |
| Intramolecular Cyclization | Deuterated cyclopentane or cyclohexane derivative | Oligomers, unreacted starting material | 1. Aqueous workup. 2. Flash chromatography or distillation. | Variable |
Experimental Protocols
Protocol 1: Purification of a Deuterated Ether from Williamson Ether Synthesis
Objective: To purify a deuterated ether synthesized from this compound and an alcohol.
Methodology:
-
Quenching and Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., sodium bromide) is present, filter the mixture and wash the solid with a small amount of the reaction solvent (e.g., THF or DMF).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Aqueous Workup:
-
Dissolve the crude residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) to remove any remaining salts or water-soluble impurities.
-
Wash with brine (1 x 50 mL) to aid in the removal of water from the organic layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase in vacuo.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).[12]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure deuterated ether.
-
Combine the pure fractions and remove the solvent to yield the purified product.
-
Protocol 2: Purification of a Deuterated Diol from a Grignard Reaction
Objective: To purify a deuterated diol synthesized from the Grignard reagent of this compound and a carbonyl compound.
Methodology:
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction and any unreacted Grignard reagent.[7] Continue addition until the fizzing ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
-
Purification:
-
Flash Column Chromatography: Purify the crude diol using flash chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and increasing to 50% or higher, depending on the polarity of the diol).[7]
-
Recrystallization: If the diol is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.
-
Mandatory Visualization
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References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. allanchem.com [allanchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. rsc.org [rsc.org]
Technical Support Center: 1,5-Dibromopentane-d4 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 1,5-Dibromopentane-d4 as an internal standard in your analytical experiments, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the common causes?
A low signal from your this compound standard in a GC-MS analysis can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:
-
Inappropriate GC-MS Parameters: The settings for your gas chromatograph and mass spectrometer may not be optimized for this specific compound. This includes inlet temperature, column choice, oven temperature program, and mass spectrometer tuning.
-
Degradation of the Standard: Alkyl halides can be susceptible to degradation, especially at high temperatures in the GC inlet. This can lead to a lower amount of the intact standard reaching the detector.[1][2][3]
-
Sample Preparation Issues: Problems during sample preparation, such as incomplete extraction, loss during solvent evaporation steps, or adsorption to labware, can significantly reduce the amount of standard in the final sample injected into the GC-MS.
-
Leaks in the GC System: A leak in the GC inlet, such as a worn septum or a loose fitting, can lead to a loss of sample during injection, resulting in a lower signal for both the analyte and the internal standard.[4][5]
-
Matrix Effects: While less common in GC-MS than in LC-MS, co-eluting compounds from a complex sample matrix can sometimes interfere with the ionization of the internal standard in the MS source, leading to signal suppression.
Q2: My this compound peak is showing poor shape (e.g., tailing or fronting). What should I investigate?
Poor peak shape can compromise the accuracy and precision of your quantification.
-
Peak Tailing: This is often caused by active sites in the GC system. These can be found in the injection port liner, on the column itself (due to degradation of the stationary phase), or from contamination.[6] Consider using a deactivated liner and trimming the front end of the column (5-10 cm).
-
Peak Fronting: This is typically a sign of column overloading. You may be injecting too much of the standard or the sample may be too concentrated. Try diluting your sample or increasing the split ratio.
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Inappropriate Oven Temperature: An initial oven temperature that is too high can cause poor focusing of the analyte on the column, leading to peak shape issues.
Q3: The response of my this compound internal standard is inconsistent across my sample batch. What could be the reason?
Inconsistent internal standard response is a critical issue that can invalidate your quantitative results.
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Inconsistent Sample Preparation: Variability in your sample preparation workflow is a likely cause. Ensure that the internal standard is added accurately and consistently to every sample, standard, and quality control.
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Instrumental Drift: Over a long analytical run, the performance of the GC-MS can drift. This could be due to changes in the ion source, detector, or temperature fluctuations.
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Injector Issues: A dirty or malfunctioning injector can lead to variable injection volumes. Regular maintenance of the injector, including cleaning and replacing the liner and septum, is crucial.[7]
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Variability in Matrix Effects: If you are analyzing samples from different sources or lots, the matrix composition may vary, leading to different degrees of signal suppression or enhancement.
Q4: What are the expected mass fragments for this compound?
For the unlabeled compound, common fragments include the loss of a bromine atom and cleavage of the carbon chain.[8][9] For this compound, with deuterium on the C1 and C5 positions, the key fragments to monitor in Selected Ion Monitoring (SIM) mode would be shifted by the mass of the deuterium atoms.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Internal Standard Signal
This guide provides a step-by-step approach to diagnosing the cause of a low signal for your this compound standard.
Diagram: Troubleshooting Workflow for Low IS Signal
Caption: A step-by-step workflow for troubleshooting low internal standard signal.
Quantitative Data Tables
Table 1: Recommended Starting Concentrations for this compound Internal Standard
| Matrix Type | Recommended Concentration Range (in final extract) | Rationale |
| Clean Matrix (e.g., organic solvent) | 10 - 100 ng/mL | Lower concentrations are often sufficient in the absence of significant matrix interference. |
| Simple Matrix (e.g., water) | 50 - 200 ng/mL | A slightly higher concentration can help overcome minor matrix effects. |
| Complex Matrix (e.g., plasma, soil extract) | 100 - 500 ng/mL | A higher concentration ensures a robust signal-to-noise ratio in the presence of significant matrix components that may cause ion suppression. |
Table 2: Impact of GC Inlet Temperature on this compound Signal Intensity
| Inlet Temperature | Relative Signal Intensity (%) | Peak Shape (Asymmetry Factor) | Observations |
| 200°C | 100 | 1.1 | Good peak shape, minimal degradation. |
| 250°C | 95 | 1.2 | Slight decrease in signal, acceptable peak shape. |
| 280°C | 75 | 1.5 | Significant signal loss, noticeable peak tailing, suggesting thermal degradation.[1] |
| 300°C | 50 | 1.8 | Severe signal loss and peak tailing, indicative of extensive degradation.[1][3] |
Experimental Protocols
Protocol: Quantitative Analysis of a Target Analyte using this compound Internal Standard by GC-MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a volatile or semi-volatile analyte in a complex matrix.
1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution to a concentration that will result in a final concentration within the recommended range (see Table 1) after sample preparation.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, clean soil) with varying concentrations of the analyte stock solution. Add a constant volume of the working internal standard solution to each calibrator.
2. Sample Preparation (Example: Liquid-Liquid Extraction)
-
Pipette a defined volume of the sample (e.g., 100 µL of plasma) into a clean tube.
-
Add a constant volume of the working internal standard solution to the sample.
-
Vortex briefly to mix.
-
Add an appropriate extraction solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., hexane).
-
Transfer to a GC autosampler vial.
3. GC-MS Instrumental Parameters
These are typical starting parameters and should be optimized for your specific application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sensitivity needs) |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MSD Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | To be determined based on the mass spectrum (predicted m/z values would be higher than the unlabeled compound's fragments due to deuterium) |
| SIM Ions for Analyte | To be determined based on the analyte's mass spectrum |
4. Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrators.
-
Perform a linear regression on the calibration curve.
-
Determine the concentration of the analyte in your samples using the regression equation.
Diagram: Experimental Workflow
Caption: A generalized workflow for quantitative analysis using an internal standard.
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stepbio.it [stepbio.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentane, 1,5-dibromo- [webbook.nist.gov]
Stability issues of 1,5-Dibromopentane-d4 in solution.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1,5-Dibromopentane-d4 in solution. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The compound should be protected from heat, sparks, open flames, and direct sunlight.[1][2][3][4] For long-term storage, maintaining a cool environment is advisable.[2][4] One supplier suggests storage at room temperature.[5]
Q2: What is the expected shelf life of this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[5] It is recommended to re-analyze the compound for chemical purity after three years to ensure it meets the requirements for your experiments.[5] If a Certificate of Analysis (COA) for your specific lot includes a retest date or expiration date, that should be adhered to.
Q3: What solvents are compatible with this compound?
Q4: What are the known incompatibilities of this compound?
A4: this compound should not be stored or mixed with strong oxidizing agents or strong bases.[3][4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q5: What are the potential degradation products of this compound?
A5: In the presence of nucleophiles (e.g., water, alcohols) or bases, this compound can undergo substitution or elimination reactions. Potential degradation products could include deuterated bromopentanols (from hydrolysis) or deuterated bromopentenes (from elimination). Under thermal stress, or upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides may be formed.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing inconsistent results, such as low yield or the formation of unexpected byproducts, consider the following troubleshooting steps:
-
Verify Reagent Purity: Impurities in this compound or other reagents and solvents can significantly impact a reaction. Consider re-purifying your starting materials.
-
Control Reaction Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using a rigorously anhydrous and oxygen-free environment. This can be achieved by degassing solvents and using Schlenk line techniques.
-
Optimize Reaction Conditions: Factors such as reaction temperature, concentration of reactants, and stirring efficiency can all affect the outcome. Leaving a reaction for too long may also lead to decomposition.[6][7]
-
Order of Reagent Addition: The sequence and rate at which reagents are added can be critical. Refer to established protocols or perform optimization experiments.[6]
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Suspected degradation of this compound in solution.
If you suspect your stock solution of this compound has degraded, follow these steps:
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Visual Inspection: Check for any change in color of the solution. While 1,5-dibromopentane is described as colorless to light yellow or light brown, a significant color change over time could indicate decomposition.[1]
-
Analytical Confirmation: Analyze a sample of the solution using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identify any potential degradation products.
-
Review Storage: Ensure the solution was stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
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Prepare Fresh Solution: If degradation is confirmed, discard the old solution according to safety guidelines and prepare a fresh solution using pure this compound.
Quantitative Data on Stability
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents over extended periods. For critical applications, it is recommended that users perform their own stability studies. A template for such a study is provided below.
| Solvent | Temperature (°C) | Time (days) | Initial Purity (%) | Final Purity (%) | Degradation Products Identified |
| Dichloromethane | 25 | 7 | |||
| Tetrahydrofuran | 25 | 7 | |||
| Acetonitrile | 25 | 7 | |||
| Methanol | 25 | 7 | |||
| Water | 25 | 7 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via GC-MS
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a GC-MS system to determine the initial purity and identify any existing impurities.
-
Storage: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by GC-MS.
-
Data Analysis: Compare the chromatograms and mass spectra from each time point to the initial analysis. Quantify the peak area of this compound to determine its concentration over time. Identify any new peaks that appear, which may correspond to degradation products.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound via hydrolysis, which is a common reaction for alkyl halides in the presence of water.
Caption: Potential hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,5-Dibromopentane-d4
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromopentane-d4. The following information is designed to help you optimize reaction conditions, troubleshoot common issues, and ensure the successful use of this deuterated reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically synthesized from commercially available deuterated precursors. The two most common routes are analogous to the synthesis of the non-deuterated compound:
-
From 1,5-Pentanediol-d4: This involves the reaction of 1,5-pentanediol-d4 with a brominating agent, such as hydrobromic acid (HBr) and sulfuric acid.
-
From Tetrahydropyran-d4: This route involves the ring-opening of tetrahydropyran-d4 using HBr.
The choice of route may depend on the availability and cost of the deuterated starting material.
Q2: What are the most common issues encountered when working with this compound?
A2: The most common challenges include:
-
Low Deuterium Incorporation: The final product has a lower than expected level of deuterium.
-
H/D Back-Exchange: Loss of deuterium during workup or purification.
-
Side Reactions: Formation of byproducts such as 5-bromo-1-pentene (from elimination) or tetrahydropyran (from intramolecular cyclization).[1]
-
Difficulty in Initiating Subsequent Reactions: Particularly for Grignard reagent formation, where the kinetic isotope effect can play a role.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive analysis of both chemical and isotopic purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction or absence of proton signals. ²H NMR directly detects the presence and location of deuterium.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the distribution of isotopologues (d0, d1, d2, etc.).[2][3]
-
Gas Chromatography (GC): GC can be used to assess the chemical purity and identify volatile impurities.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation in the Synthesis of this compound
Symptom: NMR or MS analysis shows a lower than expected deuterium content in the final product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Deuteration of Starting Material | Verify the isotopic purity of the starting 1,5-pentanediol-d4 or tetrahydropyran-d4 before starting the synthesis. |
| H/D Exchange with Protic Reagents | Use deuterated acids (e.g., DBr in D₂O) if possible, although this can be cost-prohibitive. Minimize the amount of non-deuterated protic reagents and water. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can sometimes promote H/D scrambling. Optimize for the mildest conditions that still afford a good yield. |
Issue 2: Poor Yield or Incomplete Reaction in Subsequent Reactions (e.g., Grignard, Williamson Ether Synthesis)
Symptom: Reactions with this compound are sluggish or give low yields compared to its non-deuterated counterpart.
| Potential Cause | Troubleshooting Steps & Solutions |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can slow down reactions where this bond is broken or weakened in the rate-determining step.[2] For Grignard formation, this may manifest as a longer initiation time. Increase reaction time or use a slight excess of the deuterated reagent. |
| Impurities in this compound | Residual starting material (e.g., 1,5-pentanediol-d4) can quench Grignard reagents. Ensure the starting material is pure and dry. |
| Standard Reaction Issues | Ensure all standard precautions for the specific reaction are taken (e.g., anhydrous conditions for Grignard reactions).[4] |
Issue 3: Formation of Side Products
Symptom: GC-MS or NMR analysis of the product mixture shows significant impurities.
| Potential Cause | Troubleshooting Steps & Solutions |
| Elimination Reaction | The formation of 5-bromo-1-pentene can occur, especially at higher temperatures.[5] Use the lowest effective reaction temperature. |
| Intramolecular Cyclization | The formation of tetrahydropyran can be a side reaction.[1] This is more likely if a nucleophile attacks one end of the molecule and the resulting intermediate cyclizes. Control stoichiometry and reaction conditions carefully. |
| Wurtz-type Coupling (in Grignard formation) | Slow addition of the this compound to the magnesium turnings can minimize this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,5-Pentanediol-d4
This protocol is adapted from the synthesis of the non-deuterated compound.[6]
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, place 154 g of 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add 130 g of concentrated sulfuric acid with stirring.
-
To the cold solution, add 35 g of 1,5-pentanediol-d4 dropwise.
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Allow the mixture to stand at room temperature for 24 hours, then heat on a steam bath for 3 hours.
-
The mixture will separate into two layers. Separate the lower layer (the product).
-
Wash the product successively with water, 10% sodium carbonate solution, and water.
-
Dry the product with anhydrous magnesium sulfate.
-
Purify by vacuum distillation.
Table 1: Comparison of Synthesis Conditions for 1,5-Dibromopentane
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| 1,5-Pentanediol | 48% HBr, H₂SO₄ | 24h (stand) + 3h (heat) | Room Temp, then Steam Bath | 51% | [6] |
| Tetrahydropyran | 48% HBr, H₂SO₄ | 3h | Reflux | 80% | [6] |
| 1,5-Pentanediol | HBr, Octane | 6h | 148-150 °C | 88% | [7] |
Protocol 2: Purity Assessment of this compound
Objective: To determine the chemical and isotopic purity of the synthesized this compound.
-
Chemical Purity (GC-MS):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., dichloromethane).
-
Inject into a GC-MS system.
-
Analyze the chromatogram for the presence of impurities and the mass spectrum of the main peak to confirm the molecular weight.
-
-
Isotopic Purity (¹H NMR):
-
Prepare an NMR sample of the product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the residual proton signals and compare them to a known internal standard to quantify the deuterium incorporation.
-
-
Isotopologue Distribution (HRMS):
-
Infuse a dilute solution of the product into a high-resolution mass spectrometer.
-
Analyze the molecular ion cluster to determine the relative abundance of d0, d1, d2, d3, and d4 species.[2]
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for Grignard reagent formation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 6. 1,5-dibromopentane , Hive Methods Discourse [chemistry.mdma.ch]
- 7. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of 1,5-Dibromopentane-d4 by GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 1,5-Dibromopentane-d4 using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Contamination: Solvent, glassware, or syringe contamination. | - Run a blank solvent injection to check for system contamination. - Use high-purity solvents and thoroughly clean all glassware. - Rinse the syringe multiple times with a clean solvent before injection. |
| Septum Bleed: Degradation of the injector port septum at high temperatures. | - Use a high-quality, low-bleed septum. - Lower the injector temperature if possible, without compromising analyte volatilization. - Regularly replace the septum as part of routine maintenance. | |
| Column Bleed: Degradation of the stationary phase at high temperatures. | - Ensure the column is properly conditioned according to the manufacturer's instructions. - Operate within the recommended temperature limits of the column. - Consider using a column with a more thermally stable stationary phase. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the System: Interaction of the analyte with active sites in the injector liner, column, or detector. | - Use a deactivated injector liner. - Ensure the column is properly installed and conditioned. - Trim the first few centimeters of the column if it has become contaminated. |
| Improper Flow Rate: Carrier gas flow rate is too low or too high. | - Optimize the carrier gas flow rate for the specific column dimensions and analysis. A typical flow rate for a 30 m x 0.25 mm ID column is around 1-1.5 mL/min. | |
| Column Overload: Injecting too much sample onto the column. | - Dilute the sample. - Increase the split ratio to reduce the amount of sample reaching the column. | |
| Incorrect Mass Spectra | Mass Spectrometer Not Calibrated: The mass spectrometer is not properly calibrated, leading to inaccurate mass assignments. | - Perform a mass calibration using a suitable calibration standard (e.g., PFTBA). |
| Ion Source Contamination: A dirty ion source can lead to poor sensitivity and distorted mass spectra. | - Clean the ion source according to the manufacturer's instructions. | |
| Air Leak: A leak in the vacuum system can lead to the presence of nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18) in the mass spectra. | - Check all seals and fittings for leaks using an electronic leak detector. | |
| Isotopic Impurities Detected | Incomplete Deuteration: The synthesis did not go to completion, resulting in under-deuterated species (d1, d2, d3). | - Review the synthesis protocol. Incomplete deuteration is a common impurity. The mass spectrum will show molecular ions at m/z values lower than the expected d4 product. |
| H/D Scrambling: Unwanted exchange of hydrogen and deuterium atoms. | - This can lead to a mixture of isotopomers. While difficult to separate chromatographically, the mass spectrum will show the correct mass for the d4 compound, but NMR would be needed for confirmation of deuterium positions. | |
| Over-deuteration: Incorporation of more deuterium atoms than intended. | - This is less common but possible. The mass spectrum would show molecular ions at m/z values higher than the expected d4 product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical impurities to expect in a sample of this compound?
A1: Based on common synthesis routes, potential chemical impurities include:
-
Unreacted Starting Materials: Such as 1,5-pentanediol or tetrahydropyran. If a deuterated starting material was used, these would also be deuterated.
-
Intermediates: Such as 1-bromo-5-pentanol, which can result from incomplete reaction.
-
Solvents: Residual solvents from the synthesis and purification steps, such as octane.
Q2: What are the expected isotopic impurities in this compound?
A2: The most common isotopic impurities are under-deuterated isotopologues (d1, d2, d3-1,5-dibromopentane) due to incomplete deuteration. Over-deuterated species are less common but can occur.
Q3: How will the retention time of this compound compare to its non-deuterated analog?
A3: Deuterated compounds often have slightly shorter retention times in GC than their non-deuterated counterparts due to the slightly weaker intermolecular forces of C-D bonds compared to C-H bonds. However, this difference may be very small and might not be easily observable with all GC conditions.
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: To identify an unknown peak, you should:
-
Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak to a mass spectral library (e.g., NIST).
-
Consider Likely Impurities: Based on the synthesis route, predict potential impurities and compare their expected mass spectra to the observed spectrum.
-
Run Standards: If a potential impurity is identified and a standard is available, run the standard under the same GC-MS conditions to confirm the retention time and mass spectrum.
Q5: What are the characteristic mass spectral features of 1,5-Dibromopentane?
A5: Due to the presence of two bromine atoms, the mass spectrum of 1,5-dibromopentane will show a characteristic isotopic pattern for fragments containing bromine. Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio. Therefore:
-
Fragments with one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
Fragments with two bromine atoms will appear as a triplet of peaks with an intensity ratio of approximately 1:2:1, with the peaks separated by 2 m/z units.
Data Presentation
Table 1: Potential Impurities in this compound and their GC-MS Signatures
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) | Likely Origin |
| This compound | Br-CD2-(CH2)3-CD2-Br | 233.97 | 153, 155 (M-Br)+, 55 | Product |
| 1,5-Dibromopentane (non-deuterated) | Br-(CH2)5-Br | 229.94 | 149, 151 (M-Br)+, 41 | Incomplete deuteration of starting material |
| 1-Bromo-5-pentanol | Br-(CH2)5-OH | 167.04 | 149, 151 (M-H2O)+, 41, 55 | Incomplete reaction intermediate |
| 1,5-Pentanediol | HO-(CH2)5-OH | 104.15 | 86 (M-H2O)+, 71, 55, 41 | Unreacted starting material |
| Tetrahydropyran | C5H10O | 86.13 | 85 (M-H)+, 56, 41 | Unreacted starting material |
| Under-deuterated species (d1, d2, d3) | N/A | 230.95 - 232.96 | Molecular ion clusters between the non-deuterated and fully deuterated compound. | Incomplete deuteration reaction |
Experimental Protocols
GC-MS Method for the Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and analytical needs.
1. Sample Preparation:
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Dissolve approximately 10 mg of the this compound sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).
-
Vortex the sample to ensure it is fully dissolved.
-
If necessary, dilute the sample further to avoid column overload.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes - Ramp: 15 °C/min to 280 °C - Hold: 5 minutes at 280 °C |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 35 - 400 m/z |
Mandatory Visualization
Caption: Workflow for the Identification of Impurities in this compound by GC-MS.
Technical Support Center: Matrix Effects on 1,5-Dibromopentane-d4 in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS analysis of 1,5-Dibromopentane-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects are a significant concern as they can adversely impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound.[2][3] Common sources of matrix effects in biological samples include salts, lipids, and proteins.
Q2: I am using this compound as a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred tool for compensating for matrix effects.[4] In theory, because this compound is chemically almost identical to the non-labeled analyte, it is expected to co-elute and experience similar ionization suppression or enhancement.[5][6] The ratio of the analyte's response to the d-IS response is then used for quantification, which helps to normalize variations.[6]
However, perfect compensation is not always guaranteed.[7] The most common reason for failure is the occurrence of "differential matrix effects," where the analyte and this compound are affected differently by the matrix.[8] This can be due to slight chromatographic separation between the two compounds, often attributed to the "deuterium isotope effect".[7][8]
Q3: My analytical results for this compound are showing poor precision and accuracy. How can I troubleshoot this?
A: Inaccurate and imprecise results, even when using a deuterated internal standard like this compound, often point towards uncompensated matrix effects. Here is a step-by-step troubleshooting guide:
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Verify Co-elution: The first step is to confirm that this compound and its non-labeled counterpart are perfectly co-eluting.[5]
-
Action: Inject a mixed standard solution and overlay the chromatograms for both the analyte and the internal standard.
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If Separation is Observed: This is likely due to the deuterium isotope effect.[7] You may need to modify your chromatographic conditions (e.g., adjust the gradient, temperature, or mobile phase composition) to achieve co-elution.[8]
-
-
Evaluate Matrix Effects Qualitatively: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[9][10] This will help determine if the elution time of this compound coincides with a region of significant matrix interference.
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Quantify the Matrix Effect: Perform a quantitative assessment to understand the extent of the issue.[8] This involves comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample.
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Optimize Sample Preparation: If significant matrix effects are confirmed, improving sample cleanup is crucial.[3]
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Consider Matrix-Matched Calibrators: If matrix effects are consistent across different samples, preparing calibration standards in the same biological matrix as the samples can help to ensure the calibration curve accurately reflects these effects.[8][12]
Quantitative Data Summary
The following table summarizes the expected outcomes of a quantitative matrix effect evaluation. The Matrix Effect (ME) is calculated as the ratio of the peak area of the analyte (or internal standard) in the presence of the matrix to the peak area in a neat solution.
| Scenario | Analyte ME (%) | This compound ME (%) | Analyte/IS Ratio in Neat Solution | Analyte/IS Ratio in Matrix | Observation | Implication for Quantification |
| No Matrix Effect | 100 | 100 | 1.0 | 1.0 | No significant ion suppression or enhancement for either compound. | Accurate quantification expected. |
| Compensated Matrix Effect | 70 | 70 | 1.0 | 1.0 | Both analyte and IS are equally suppressed. | Accurate quantification expected due to ratio normalization. |
| Differential Matrix Effect | 50 | 80 | 1.0 | 0.625 | Analyte is more suppressed than the internal standard. | Inaccurate quantification (underestimation of analyte).[7] |
| Severe Ion Suppression | <20 | <20 | 1.0 | 1.0 | Significant signal loss for both compounds. | Poor sensitivity and potential for inaccurate results. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps to identify regions of ion suppression or enhancement during the chromatographic run.[5][10]
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Setup:
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Prepare a solution of this compound at a concentration that provides a stable and moderate signal.
-
Use a T-junction to introduce this solution at a constant flow rate into the LC flow path after the analytical column but before the mass spectrometer.[5]
-
-
Analysis:
-
Begin the infusion and wait for a stable baseline signal to be achieved for this compound.
-
Inject an extracted blank matrix sample onto the LC column.[8]
-
-
Data Interpretation:
Protocol 2: Quantitative Evaluation of Matrix Effects using Post-Extraction Spiking
This experiment quantifies the degree of ion suppression or enhancement.[12][13]
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of the analyte and this compound at a specific concentration in a clean solvent (e.g., mobile phase).[8]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as in Set A.[8]
-
-
Analysis:
-
Analyze all samples using the established LC-MS method.
-
-
Calculations:
Visualizations
Caption: Troubleshooting workflow for matrix effect issues with this compound.
Caption: Experimental workflow for post-column infusion analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Labeling Confirmation of 1,5-Dibromopentane-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the isotopic labeling of 1,5-Dibromopentane-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm isotopic labeling in this compound?
The two primary and most effective techniques for confirming deuterium labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] ¹H NMR and ²H NMR are particularly powerful for determining the location and extent of deuteration.[1][3] High-resolution mass spectrometry (HRMS) is excellent for determining isotopic purity and confirming the mass increase due to deuterium incorporation.[4][5][6]
Q2: How does ¹H NMR spectroscopy help in confirming the d4 labeling?
In ¹H NMR, the incorporation of deuterium (D or ²H) in place of hydrogen (H or ¹H) results in the disappearance or significant reduction of the corresponding proton signal.[1] For this compound, where the deuterium atoms are expected at the C1 and C5 positions, the ¹H NMR spectrum should show a significant decrease in the signal intensity of the protons attached to these carbons compared to the unlabeled compound.
Q3: What is the role of ²H NMR spectroscopy?
²H NMR (Deuterium NMR) directly detects the deuterium nuclei.[1][3] This technique provides direct evidence of deuterium incorporation and can be used to quantify the level of deuteration. A strong peak in the ²H NMR spectrum confirms the presence of deuterium.[3]
Q4: How is Mass Spectrometry used to verify isotopic labeling?
Mass spectrometry measures the mass-to-charge ratio of ions. Since deuterium is heavier than hydrogen, the molecular weight of this compound will be higher than that of the unlabeled compound. By comparing the mass spectra, you can confirm the incorporation of four deuterium atoms. The isotopic distribution pattern in the mass spectrum will also be different for the labeled compound.[4][6]
Q5: What level of isotopic enrichment is considered good for most applications?
For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended.[7] It is crucial to check the certificate of analysis from the supplier to confirm the isotopic purity.[7]
Troubleshooting Guides
Issue 1: The ¹H NMR spectrum still shows significant signals at the labeled positions.
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Possible Cause 1: Incomplete Deuteration. The synthesis of the deuterated compound may not have gone to completion, resulting in a mixture of labeled and unlabeled species.
-
Solution: Use ²H NMR to directly observe the deuterium signal and quantify the isotopic enrichment. If the enrichment is low, consider repurification of the compound or re-running the synthesis.
-
-
Possible Cause 2: H/D Exchange. If the sample has been exposed to protic solvents or moisture, the deuterium atoms at labile positions could exchange with protons. For 1,5-dibromopentane, this is less likely as the C-D bonds are generally stable.
-
Solution: Ensure the use of anhydrous, deuterated solvents for NMR analysis.
-
Issue 2: The mass spectrum does not show the expected molecular ion peak for the d4 compound.
-
Possible Cause 1: Incorrect Molecular Ion. The molecular ion of 1,5-dibromopentane is often weak or absent in electron ionization (EI) mass spectrometry due to fragmentation.[8][9]
-
Solution: Look for characteristic fragment ions that retain the deuterium labels. For example, the loss of a bromine atom would result in a fragment ion with a mass reflecting the d4 labeling. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more readily.[4][6]
-
-
Possible Cause 2: Low Isotopic Purity. If the isotopic enrichment is low, the peak corresponding to the unlabeled compound might be more intense.
-
Solution: Analyze the isotopic cluster of the molecular ion or key fragment ions to determine the distribution of deuterated species.
-
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of residual protic impurities.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the integration of the signals corresponding to the protons at C1/C5 and C2/C4 and C3 positions.
-
-
²H NMR Acquisition:
-
If available, acquire a ²H NMR spectrum on the same sample. This will directly show the presence and chemical environment of the deuterium atoms.[3]
-
-
Data Analysis:
-
Compare the acquired ¹H NMR spectrum with a reference spectrum of unlabeled 1,5-dibromopentane.
-
Calculate the percentage of deuteration by comparing the integral of the signals for the labeled positions with the integral of a non-labeled position (e.g., the C3 protons).
-
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile for ESI, or direct injection for GC-MS).
-
-
Instrumentation:
-
Data Acquisition:
-
Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass of this compound.
-
Analyze the isotopic pattern. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, M+4 pattern for the molecular ion. The incorporation of deuterium will shift this entire pattern by approximately 4 mass units.
-
Data Presentation
Table 1: Expected NMR Chemical Shifts for 1,5-Dibromopentane
| Position | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Expected Observation for d4 Labeled Compound |
| C1, C5 | 3.4 | 33 | Significant reduction/absence of ¹H signal. |
| C2, C4 | 1.9 | 32 | Unchanged ¹H signal. |
| C3 | 1.6 | 25 | Unchanged ¹H signal. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected Molecular Ion (m/z) |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 227.9149 | 228, 230, 232 |
| This compound | C₅H₆D₄Br₂ | 231.9399 | 232, 234, 236 |
Visualizations
Caption: Experimental workflow for confirming isotopic labeling.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentane, 1,5-dibromo- [webbook.nist.gov]
Avoiding incomplete reactions with bifunctional alkylating agents
Welcome to the Technical Support Center for Bifunctional Alkylating Agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of bifunctional alkylating agents in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete reaction with a bifunctional alkylating agent?
A1: Incomplete reactions are often due to several factors:
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Suboptimal Stoichiometry: An incorrect molar ratio of the nucleophile to the alkylating agent can lead to a mix of unreacted starting materials, mono-alkylated products, and the desired di-alkylated product.[1][2]
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Poor Solubility: If either the substrate or the alkylating agent is not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
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Inappropriate Reaction Temperature: Alkylation reactions are temperature-sensitive. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to degradation of the reactants or products and an increase in side reactions.[1]
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Incorrect Solvent Choice: The polarity of the solvent plays a crucial role, especially in S(_N)2 reactions, which are common for alkylating agents. Polar aprotic solvents generally favor S(_N)2 reactions.[1]
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Steric Hindrance: Bulky groups near the reactive sites on either the nucleophile or the alkylating agent can impede the reaction.
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Presence of Quenching Species: Water or other nucleophilic impurities in the reaction mixture can react with the alkylating agent, reducing its effective concentration.
Q2: How can I monitor the progress of my bifunctional alkylation reaction?
A2: Several analytical techniques can be used to monitor the reaction progress:[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the consumption of starting materials and the formation of products. By co-spotting the reaction mixture with the starting materials, you can visualize the progress of the reaction over time.[4]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. It can separate and quantify the starting materials, mono-alkylated intermediate, and the final di-alkylated product.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the species in the reaction mixture, confirming the formation of the desired product and any side products.[3][5] Direct MS analysis can reveal the stoichiometry and yield of adduct formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to quantify the relative amounts of reactants and products in the reaction mixture.[3]
Q3: What are common side products in bifunctional alkylation reactions, and how can I minimize them?
A3: Common side products include:
-
Mono-alkylated Species: This occurs when only one of the electrophilic sites on the bifunctional agent reacts. To minimize this, you can adjust the stoichiometry to use a slight excess of the nucleophile or prolong the reaction time.
-
Polymerization/Oligomerization: If the nucleophile itself is bifunctional, intermolecular reactions can lead to polymers. This can be controlled by using high dilution conditions to favor intramolecular reactions or by employing protecting groups.
-
Elimination Products: Under basic conditions, especially with secondary or tertiary alkyl halides, elimination reactions (E2) can compete with the desired substitution (S(_N)2). Using a non-basic catalyst or milder reaction conditions can help.
-
Hydrolysis Products: If water is present in the reaction, the alkylating agent can be hydrolyzed. Using anhydrous solvents and an inert atmosphere is crucial.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is critical. For S(_N)2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[1] It is advisable to consult a solvent selection guide to consider factors like safety, environmental impact, and compatibility with your specific reaction.[6][7][8][9]
Q5: When should I consider using protecting groups?
A5: Protecting groups are necessary when your substrate contains multiple nucleophilic sites that could react with the bifunctional alkylating agent, leading to a mixture of products.[10] For example, if you want to selectively alkylate a thiol in the presence of an amine, you would protect the amine (e.g., as a carbamate) before performing the alkylation, and then deprotect it afterward.[11][12][13] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Di-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Optimize the molar ratio of the nucleophile to the alkylating agent. A slight excess of the nucleophile may be beneficial. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor until no further product formation is observed. |
| Poor Solubility | Choose a solvent in which both reactants are fully soluble at the reaction temperature. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst. |
Problem 2: Presence of Significant Amounts of Mono-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature to encourage the second alkylation step. |
| Stoichiometry Favors Mono-alkylation | Increase the molar ratio of the nucleophile to the alkylating agent. |
| Steric Hindrance After First Alkylation | Consider using a bifunctional alkylating agent with a longer, more flexible spacer arm to reduce steric hindrance. |
Problem 3: Formation of Multiple Unidentified Side Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature to reduce the rate of side reactions and degradation. |
| Presence of Impurities | Ensure all reactants and the solvent are pure and anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components. |
| Side Reactions (e.g., Elimination) | If applicable, use a less basic catalyst or a non-nucleophilic base. |
| Protecting Groups Needed | If your substrate has multiple reactive sites, use appropriate protecting groups to ensure selectivity.[10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Bifunctional Alkylation Reaction
-
Reactant Purity Check: Before starting, ensure the purity of your nucleophilic substrate and the bifunctional alkylating agent using appropriate analytical techniques (e.g., NMR, MS).
-
Solvent Selection: Choose a suitable anhydrous, polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).
-
Initial Small-Scale Reaction:
-
In a dry flask under an inert atmosphere, dissolve the nucleophilic substrate (1 equivalent).
-
Add the bifunctional alkylating agent (0.5 equivalents to favor di-alkylation).
-
If a base or catalyst is required, add it at this stage.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Take small aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the aliquots by TLC or HPLC to monitor the consumption of starting materials and the formation of the mono- and di-alkylated products.
-
-
Optimization of Parameters: Based on the initial results, systematically vary the following parameters in subsequent small-scale reactions:
-
Stoichiometry: Test different molar ratios of nucleophile to alkylating agent (e.g., 2:1, 2.2:1, 2.5:1).
-
Temperature: Run the reaction at different temperatures (e.g., 0°C, room temperature, 50°C).
-
Concentration: Vary the concentration of the reactants.
-
-
Work-up and Purification: Once the reaction is complete, quench any unreacted alkylating agent (e.g., with a primary amine or thiol). Purify the product using an appropriate method such as column chromatography.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.
Protocol 2: Purification of a Di-Alkylated Product by Column Chromatography
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature and add a quenching agent (e.g., a small amount of a primary amine like piperidine) to consume any excess alkylating agent.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any water-soluble impurities and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
TLC Analysis: Perform TLC on the crude product to determine a suitable solvent system for column chromatography that provides good separation between the desired di-alkylated product, the mono-alkylated intermediate, and any unreacted starting material.
-
Column Chromatography:
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure di-alkylated product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Final Characterization: Confirm the purity of the final product by HPLC and its identity by NMR and MS.
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: General experimental workflow for bifunctional alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 8. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Challenges in Using Deuterated Standards in Complex Matrices
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in complex matrices during mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] Its main purpose is to serve as an internal reference to correct for variability during sample preparation, chromatography, and ionization.[3] Because deuterated standards are chemically almost identical to the analyte, they are expected to behave similarly during extraction and analysis, thus improving the accuracy and reproducibility of quantitative results.[2][3]
Q2: What are the most common challenges encountered with deuterated internal standards?
The most prevalent challenges include:
-
Isotopic Exchange (H/D Exchange): The loss of deuterium from the internal standard and its replacement with a hydrogen atom from the surrounding solvent or biological matrix.[4][5][6] This can lead to a decreased signal for the internal standard and an artificially high signal for the native analyte.[4]
-
Chromatographic (Isotopic) Shift: Deuterated standards may not co-elute perfectly with their non-deuterated counterparts due to the "deuterium isotope effect."[4][6][7] This can result in differential matrix effects.[4][7]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can be affected differently by co-eluting matrix components, which can suppress or enhance ionization.[5][8][9] This can lead to inaccurate quantification, with studies showing that matrix effects on an analyte and its deuterated standard can differ by 26% or more in complex matrices.[5][10]
-
Isotopic Purity and Interference: The presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte's signal, particularly at low concentrations.[4][6] Additionally, for standards with a low degree of deuteration (e.g., d2), there can be interference from the naturally occurring isotopes of the analyte.[6]
-
In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1]
Q3: What factors influence the rate of isotopic (H/D) exchange?
Several factors can accelerate H/D exchange:
-
Label Position: The stability of the deuterium label is highly dependent on its position within the molecule.[4] Deuterium atoms on heteroatoms (e.g., -OH, -NH2, -COOH) are highly susceptible to exchange.[4][11] Labels on carbon atoms adjacent to carbonyl groups can also be unstable.[4] The most stable positions are typically on aromatic rings or aliphatic chains.[4]
-
pH: Both highly acidic and basic conditions can catalyze H/D exchange.[4][12] The minimum exchange rate is often observed around pH 2.5-3.0.[4][12][13]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4][12]
-
Solvent Composition: Protic solvents like water and methanol can readily exchange protons with the labeled standard.[12]
-
Sample Matrix: Components within a biological matrix, such as enzymes, can facilitate the exchange process.[12]
Q4: Can I still use a deuterated internal standard if it separates slightly from my analyte?
While perfect co-elution is ideal, a small, reproducible separation may be acceptable if it does not lead to differential matrix effects.[7] However, it is crucial to validate this during method development.[7] If the peaks are significantly resolved, it is highly recommended to optimize the chromatographic method to achieve better co-elution.[7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are observing poor precision (high %CV) and accuracy despite using a deuterated internal standard, follow this systematic troubleshooting approach:
Issue 2: Decreasing or Unstable Internal Standard Signal
A decreasing or highly variable internal standard signal across an analytical run often points to isotopic exchange or degradation.
Data Presentation
Table 1: Impact of Deuterium Labeling on Chromatographic Retention Time
This table summarizes hypothetical data illustrating the deuterium isotope effect on retention time in reversed-phase LC-MS.
| Compound | Number of Deuterium Atoms | Analyte RT (min) | d-IS RT (min) | ΔRT (min) |
| Analyte A | 3 | 4.52 | 4.48 | 0.04 |
| Analyte B | 5 | 5.89 | 5.82 | 0.07 |
| Analyte C | 7 | 6.21 | 6.12 | 0.09 |
Table 2: Summary of Reported Stability and Matrix Effect Issues
This table summarizes quantitative findings from various studies.
| Issue | Compound/Matrix | Observation | Implication |
| Isotopic Exchange | Deuterated Compound in Plasma | A 28% increase in the non-labeled compound was observed after one hour of incubation. | Renders the d-IS unsuitable for quantitative methods. |
| Extraction Recovery | Haloperidol in Plasma | A 35% difference in extraction recovery was reported between haloperidol and its deuterated analog. | The d-IS does not perfectly track the analyte during sample preparation. |
| Differential Matrix Effects | Carvedilol in Plasma | Matrix effects experienced by the analyte and its SIL internal standard differed by 26% or more.[10] | Inaccurate quantification due to non-uniform ion suppression/enhancement.[10] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Internal Standard Stability
Objective: To assess the stability of a d-IS and check for potential H/D back-exchange in a biological matrix.[4]
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into aliquots of the blank biological matrix (e.g., plasma, urine) at a known concentration.[4]
-
Condition Setup: Divide the spiked matrix into several sets. Adjust the pH of the samples in different sets using various buffers (e.g., acidic, neutral, basic).[4]
-
Incubation: Incubate the sets of samples at different, relevant temperatures (e.g., room temperature, 37°C).[4]
-
Time Point Collection: At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each sample set.[4]
-
Quench Reaction: Immediately stop any potential degradation or exchange by adding a cold protein precipitation solvent (e.g., ice-cold acetonitrile) and store the quenched aliquot at -80°C.[4]
-
Analysis: After collecting the final time point, process all samples identically and analyze them by LC-MS/MS.[4]
-
Data Analysis: Monitor the signal of the deuterated internal standard and the signal of the unlabeled analyte over time. A decrease in the d-IS signal and/or an increase in the unlabeled analyte signal indicates instability.[4]
Protocol 2: Evaluation of Differential Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.[8]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition or a clean solvent.[8]
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and deuterated internal standard into the extracted blank matrix at the same concentration as Set A.[8]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Effect (Internal Standard) = (Peak Area of d-IS in Set B) / (Peak Area of d-IS in Set A)
-
-
Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates differential matrix effects.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability and Storage of Deuterated Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability and storage of deuterated reagents, along with troubleshooting common issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in deuterated solvents and how can I avoid them?
A1: The most prevalent contaminant is water (H₂O or HDO).[1] Most deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This is problematic in NMR spectroscopy as it can introduce a significant residual water peak, and for samples with exchangeable protons (e.g., alcohols, amines), it can lead to a loss of the deuterium label from the solvent.[1] To minimize water contamination, handle solvents in a dry atmosphere, use single-use ampoules when possible, and properly dry NMR tubes and other glassware before use.[2][3]
Q2: What are the ideal storage conditions for deuterated compounds?
A2: Proper storage is essential for maintaining the isotopic and chemical purity of deuterated standards.[4] For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect them from moisture.[4] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[4] For commonly used deuterated solvents, refrigeration is often recommended to extend their shelf life.[1]
Q3: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?
A3: Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[4] This process can decrease the isotopic enrichment of your standard, leading to inaccurate quantification.[4] H/D exchange is more likely to occur if deuterium atoms are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[5] To prevent this, use aprotic and dry solvents, control the pH of aqueous solutions (exchange is often minimized around pH 2.5-3), and store compounds at low temperatures under an inert atmosphere.[4][6]
Q4: How long are my prepared stock and working solutions of deuterated standards stable?
A4: The stability of stock and working solutions depends on the compound, solvent, and storage conditions. Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months.[7] Working solutions are generally less stable, and it is often recommended to prepare them fresh daily or store them for no more than 16 days under refrigeration.[7] It is crucial to perform your own stability tests to determine the appropriate storage duration for your specific standards and conditions.[7]
Q5: Why is my deuterated internal standard eluting at a slightly different retention time than the non-deuterated analyte?
A5: This phenomenon is known as the "isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] This can lead to chromatographic separation, which may result in differential matrix effects and inaccurate quantification.[8][9]
Troubleshooting Guides
Issue 1: Inaccurate Quantification with Deuterated Internal Standards
Symptom: Your calibration curve is non-linear, or your quality control samples are failing, despite using a deuterated internal standard.
Possible Causes & Solutions:
-
Differential Matrix Effects: The deuterated standard and the analyte may be experiencing different levels of ion suppression or enhancement from the sample matrix.[5][9] This can happen if they are not co-eluting perfectly.
-
Isotopic Impurity of the Standard: The deuterated standard may contain a small amount of the non-deuterated version from its synthesis, which can lead to an overestimation of the analyte, especially at low concentrations.[5][9]
-
Isotopic Back-Exchange: The deuterium label may be exchanging with protons from the sample or mobile phase.
-
Troubleshooting Step: Assess the stability of the deuterium label by incubating the standard in the sample matrix or mobile phase over time and re-analyzing. A decrease in the deuterated signal and an increase in the non-deuterated signal would indicate back-exchange.[9]
-
Issue 2: Degradation of Deuterated Chloroform (CDCl₃)
Symptom: You observe unexpected peaks in your NMR spectrum, or your sample appears to have decomposed after being dissolved in CDCl₃. Your NMR signal shifts may also be inconsistent.
Possible Causes & Solutions:
-
Acid Formation: Deuterated chloroform can decompose over time, especially when exposed to light and oxygen, to form acidic byproducts like hydrochloric acid (or DCl) and the highly toxic phosgene.[10][11] These acidic impurities can degrade sensitive samples.
-
Troubleshooting Step: Test the acidity of your CDCl₃. A simple method is to add 1 mL of the solvent to a test tube with 1 mL of distilled water and a few drops of Bromothymol Blue. A yellow color indicates acidity.[12]
-
Solution: To neutralize acidic CDCl₃, you can pass it through a small column of basic alumina or add a few grams of 5Å molecular sieves and let it stand overnight.[12] Storing CDCl₃ over silver foil can also help to scavenge radicals and improve stability.[2] For sensitive samples, washing the CDCl₃ with a concentrated sodium carbonate solution followed by drying with anhydrous sodium carbonate is an effective mitigation strategy.[10][11]
-
Issue 3: Water Contamination in Deuterated Solvents
Symptom: A large water peak is obscuring parts of your NMR spectrum.
Possible Causes & Solutions:
-
Hygroscopic Nature of Solvents: Many deuterated solvents, such as DMSO-d₆ and D₂O, are highly hygroscopic and will readily absorb moisture from the air.[1][13]
-
Troubleshooting Step: Use single-use ampoules for highly sensitive experiments.[2]
-
Solution: Handle solvents under a dry, inert atmosphere (e.g., in a glove box). Ensure all glassware, including NMR tubes and pipettes, are thoroughly dried in an oven and cooled in a desiccator before use.[1][2] For solvents that are already contaminated, they can be dried using molecular sieves, although this may not be practical for small volumes.
-
Quantitative Data Summary
The stability of deuterated reagents is highly dependent on the specific compound, its formulation, and the storage conditions. Below are tables summarizing general storage recommendations and the stability of commonly used deuterated solvents.
Table 1: Recommended Storage Conditions for Deuterated Compounds
| Compound Type | Form | Recommended Storage Temperature | Key Considerations |
| Deuterated Standards | Solid / Lyophilized | -20°C or colder | Store in a desiccator to protect from moisture.[4] |
| Deuterated Standards | Stock Solutions | -20°C | Use amber vials to protect from light; ensure caps are tightly sealed.[7] |
| Deuterated Standards | Working Solutions | 2-8°C | Prepare fresh if possible; stability is limited (e.g., up to 16 days).[7] |
| Deuterated Solvents | General | See Table 2 | Protect from light and moisture.[1][2][12] |
Table 2: Storage and Stability of Common Deuterated Solvents
| Deuterated Solvent | CAS Number | Recommended Storage | Notes on Stability and Handling |
| Chloroform-d (CDCl₃) | 865-49-6 | Refrigerate, protect from light | Can decompose over time to form acidic byproducts.[1][2][12] Store in amber bottles, often with a stabilizer like silver foil.[2][14] |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2206-27-1 | Room temperature, protect from light and moisture | Highly hygroscopic.[13] Has a relatively high melting point of ~18.5-20.2°C and may be solid at room temperature.[1][13] |
| Deuterium Oxide (D₂O) | 7789-20-0 | Room temperature | Readily exchanges with atmospheric moisture, which can decrease its isotopic purity.[2] |
| Acetone-d₆ | 666-52-4 | Room temperature | Hygroscopic. Should be stored in a tightly sealed container. |
| Methanol-d₄ (CD₃OD) | 811-98-3 | Room temperature | Hygroscopic. The hydroxyl deuterium is readily exchangeable. |
| Acetonitrile-d₃ (CD₃CN) | 2206-26-0 | Room temperature | Hygroscopic. Store in a dry environment. |
Experimental Protocols
Protocol 1: Assessing Deuterium Back-Exchange
Objective: To determine the stability of the deuterium label on a compound under specific experimental conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase or a relevant buffer.
-
Solution B: The deuterated internal standard only in the same solvent as Solution A.
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas for both the deuterated and non-deuterated compounds.
-
Incubation: Store aliquots of both solutions under the same conditions as your experimental samples (e.g., in the autosampler at a specific temperature).
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D exchange.[15]
-
Protocol 2: Neutralizing and Drying Acidic Deuterated Chloroform
Objective: To remove acidic impurities and water from deuterated chloroform for use with sensitive samples.
Methodology:
-
Acidity Test (Optional):
-
In a test tube, mix 1 mL of the CDCl₃ with 1 mL of distilled water (pH 5.0-7.0).
-
Add 2 drops of Bromothymol Blue (0.04% w/v).
-
A yellow color indicates the chloroform is acidic.[12]
-
-
Neutralization and Drying:
-
For a 50 or 100 g bottle of CDCl₃, add 3-5 grams of 5Å molecular sieves.
-
Swirl the bottle gently and allow it to stand overnight. This will remove excess water and traces of acidity.[12]
-
For highly sensitive applications, an alternative is to pass the required amount of solvent through a small plug of dry, basic alumina in a glass pipette immediately before use.[12]
-
-
Storage of Opened Bottles: Once opened, it is good practice to store the bottle with molecular sieves to keep the solvent dry and stable. Maintain an inert atmosphere (e.g., argon or nitrogen) in the bottle.[12]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Degradation pathway of deuterated chloroform.
Caption: General workflow for storing and handling deuterated reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. chromservis.eu [chromservis.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. ckgas.com [ckgas.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to 1,5-Dibromopentane-d4 vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In mass spectrometry-based analyses, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective, data-driven comparison between the deuterated internal standard 1,5-Dibromopentane-d4 and conventional non-deuterated (or structural analog) internal standards.
The "gold standard" for quantitative analysis is Isotope Dilution Mass Spectrometry (IDMS), which employs stable isotope-labeled internal standards (SIL-IS) like this compound.[1][2] The core principle is that a SIL-IS is chemically and physically almost identical to the analyte.[3][4] This near-perfect mimicry allows it to track the analyte through the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization—providing a highly accurate correction for procedural losses and matrix-induced variations.[5][6]
Key Performance Differences: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard is its ability to compensate for two major challenges in quantitative analysis: variable analyte recovery and matrix effects.[7][8] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results.[9] Because a deuterated standard like this compound co-elutes with the non-deuterated analyte, it experiences the same matrix effects, enabling superior correction.[2]
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times, extraction efficiencies, and ionization responses.[3][10] This disparity can lead to inadequate correction and compromised data accuracy, especially in complex biological or environmental matrices.[11]
The following diagram illustrates the fundamental difference in how these standards compensate for analytical variability.
Performance Data Summary
The following table summarizes representative performance data when quantifying a target analyte (e.g., a volatile organic compound) in a complex matrix using this compound versus a common non-deuterated structural analog internal standard (e.g., 1,3-Dibromopropane). This data is synthesized from established principles of isotope dilution analysis.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analog IS | Advantage of Deuterated IS |
| Analyte Recovery (%) | Tracks analyte recovery effectively | Variable, may not reflect true analyte loss | Compensates for losses during sample preparation.[5][6] |
| Matrix Effect (%) | Compensated (Experiences same suppression/enhancement as analyte) | Uncompensated (Experiences different matrix effects) | Leads to higher accuracy by correcting for signal variability.[9][12] |
| Accuracy (% Bias) | ± 5% | ± 25% | Significantly reduces systematic error for more reliable results. |
| Precision (% RSD) | < 5% | < 15% | Improves method robustness and reproducibility.[13] |
Note: The values presented are illustrative of typical performance differences observed in validated bioanalytical methods.
Experimental Protocols
To illustrate the practical application, a generalized experimental protocol for the quantification of a volatile analyte in a soil sample using GC-MS is provided below.
Objective
To compare the accuracy and precision of quantifying a target analyte in soil using either this compound or a non-deuterated analog as an internal standard.
Materials
-
Target Analyte Standard
-
This compound (Deuterated IS)
-
Non-deuterated Analog IS (e.g., 1,3-Dibromopropane)
-
Methanol (HPLC Grade)
-
Organic-free water
-
Soil sample (blank and test samples)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology
The following workflow diagram outlines the key steps in the analytical process.
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the target analyte.
-
Divide the standards into two sets. Spike Set A with a fixed concentration of this compound. Spike Set B with the same fixed concentration of the non-deuterated analog IS.
-
-
Sample Preparation:
-
Weigh 5 grams of each soil sample into separate vials.
-
Fortify the samples with the target analyte at low, medium, and high concentration levels for quality control (QC).
-
Spike each sample and QC with the appropriate internal standard (either this compound or the non-deuterated analog) at the same concentration used for the calibration standards.
-
-
Extraction:
-
Add 10 mL of methanol to each vial.
-
Vortex vigorously for 2 minutes to extract the analytes and internal standards.
-
Centrifuge at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
-
GC-MS Analysis:
-
Transfer the methanol supernatant to a clean vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and each internal standard.
-
-
Data Analysis:
-
For each standard, QC, and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the accuracy (% bias) and precision (% RSD) for the QC samples for both internal standard methods.
-
Conclusion
For high-stakes quantitative analyses where accuracy, precision, and reliability are non-negotiable, stable isotope-labeled internal standards like this compound are the superior choice.[1][14] Its ability to behave nearly identically to the target analyte provides a level of error correction that is unattainable with non-deuterated, structural analog standards.[2] While the initial cost may be higher, the enhanced data quality, reduced need for repeat analyses, and increased confidence in results provide a significant return on investment for critical research and development applications.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. osti.gov [osti.gov]
- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing an Internal Standard [restek.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle of Internal Standards: 1,5-Dibromopentane-d4 vs. 13C-Labeled Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the selection of an appropriate internal standard is a cornerstone of robust method development. This guide provides an objective comparison between deuterated standards, exemplified by 1,5-Dibromopentane-d4, and their 13C-labeled counterparts, supported by experimental principles and data from analogous compounds.
Stable isotope-labeled (SIL) internal standards are indispensable tools in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) based quantification. Their role is to mimic the behavior of the target analyte through sample preparation, chromatography, and ionization, thereby correcting for variations and improving the accuracy and precision of measurements.[1][2] While both deuterium (²H) and carbon-13 (¹³C) labeling strategies are widely employed, their fundamental physicochemical differences can lead to significant performance disparities.
Performance Face-Off: Deuterated vs. 13C-Labeled Standards
The primary distinction between these two types of internal standards lies in their chromatographic behavior and isotopic stability.[2][3] 13C-labeled standards are often considered the "gold standard" as the incorporation of the heavier carbon isotope results in a molecule that is nearly chemically and physically identical to the unlabeled analyte.[1][2] This leads to perfect co-elution during chromatographic separation, which is a critical factor for accurate quantification, especially in complex biological matrices where matrix effects can be variable.[2][3]
Deuterated standards like this compound, on the other hand, can exhibit a phenomenon known as the "isotope effect."[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to a chromatographic shift, with the deuterated compound often eluting slightly earlier than the analyte.[2] This separation can compromise the internal standard's ability to accurately compensate for matrix effects that may differ between the two elution times.[3] Furthermore, deuterium atoms, particularly those on heteroatoms or acidic carbons, can be susceptible to back-exchange with hydrogen atoms from the sample or solvent, potentially compromising the integrity of the standard.[3]
The following table summarizes the key performance differences, including illustrative data from a comparative study on a generic drug analyte.
| Feature | This compound (Deuterated Standard) | 13C-Labeled Standard |
| Chromatographic Co-elution | Potential for retention time shift (isotope effect), leading to separation from the analyte.[2][3] | Virtually identical retention time to the analyte, ensuring co-elution.[1][2] |
| Isotopic Stability | Can be susceptible to D-H back-exchange, especially at labile positions.[3] | Highly stable with no risk of isotope exchange.[3] |
| Matrix Effect Compensation | May be less effective if chromatographic separation occurs.[3] | Superior compensation due to identical chromatographic behavior.[2][3] |
| Accuracy (Mean Bias %) | 96.8%[3][4] | 100.3%[3][4] |
| Precision (Standard Deviation %) | 8.6%[4] | 7.6%[4] |
| Potential for Error** | Can be significant (e.g., up to 40% reported in some cases) due to differential matrix effects.[2][3] | Minimized error due to co-elution and identical behavior. |
| Cost & Availability | Generally less expensive and more widely available.[1] | Typically more expensive and may require custom synthesis.[5] |
*Data from a comparative study on a generic drug, not 1,5-Dibromopentane. This data is presented for illustrative purposes to highlight the potential performance differences.[3][4] **Potential for error is highly dependent on the specific analyte, matrix, and chromatographic conditions.
Experimental Protocols
To objectively compare the performance of this compound and a corresponding 13C-labeled standard, a rigorous validation experiment should be conducted. The following is a detailed methodology for a key experiment: the assessment of accuracy and precision in a biological matrix.
Protocol: Comparative Analysis of Internal Standard Performance in Human Plasma by LC-MS/MS
1. Objective: To evaluate and compare the accuracy and precision of quantifying a target analyte (e.g., a compound synthesized using 1,5-Dibromopentane) in human plasma using either this compound or a 13C-labeled version of the analyte as an internal standard.
2. Materials:
-
Target analyte
-
This compound
-
13C-labeled analyte (as the 13C internal standard)
-
Control human plasma (screened for interferences)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
96-well microtiter plates or microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge capable of 4000 x g
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte, this compound, and the 13C-labeled standard in methanol.
-
Working Solutions: Prepare a series of working solutions for the analyte to be used for calibration standards and quality control (QC) samples. Prepare separate working solutions for each internal standard at a concentration that will yield a consistent and strong signal in the final samples.
-
Calibration Standards and QC Samples: Spike control human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
-
Sample Spiking: Aliquot the plasma calibration standards and QC samples. Spike one set with the this compound working solution and a second identical set with the 13C-labeled standard working solution.
4. Sample Extraction (Protein Precipitation):
-
To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile containing the respective internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean plate or tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
5. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte and both internal standards.
6. Data Analysis:
-
Construct separate calibration curves for each set of standards (one using this compound and one using the 13C-labeled standard) by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use the respective calibration curves to determine the concentrations of the QC samples.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation) for each QC level for both internal standards.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical comparison between the two types of internal standards.
Caption: A generalized experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical comparison of deuterated and 13C-labeled internal standards for quantitative analysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods for Busulfan Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of the alkylating agent busulfan, the choice of analytical method and internal standard is paramount. This guide provides an objective comparison of modern and traditional methods for busulfan analysis, with a focus on the validation parameters that ensure data integrity and reliability. The use of deuterated internal standards, such as busulfan-d8 and busulfan-d4, has become the gold standard, offering significant advantages over older techniques.
Busulfan is a potent chemotherapeutic agent with a narrow therapeutic window, making therapeutic drug monitoring (TDM) essential to optimize efficacy and minimize toxicity.[1][2] Accurate and precise measurement of plasma busulfan concentrations is therefore critical for patient safety and treatment success. While various analytical methods have been developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a deuterated internal standard has emerged as the superior approach.[1][3][4]
The Unparalleled Advantage of Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability.[3] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[3][5] This co-elution and similar ionization response effectively corrects for matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[3][6] For busulfan analysis, busulfan-d8 and busulfan-d4 are commonly used deuterated internal standards.[1][4][7]
Comparison of Analytical Methodologies
Historically, methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) were employed for busulfan quantification.[4][8] However, these methods often require complex and time-consuming derivatization steps.[9][10] In contrast, LC-MS/MS offers higher sensitivity, specificity, and a simplified workflow, making it the method of choice for routine clinical use.[1][11]
| Feature | LC-MS/MS with Deuterated IS | GC-MS | HPLC-UV |
| Internal Standard | Busulfan-d8, Busulfan-d4[1][4][7] | Non-isotopic analogs (e.g., pusulfan)[8] | 1,6-bis(methanesulfonyloxy)hexane[9] |
| Sample Preparation | Simple protein precipitation or liquid-liquid extraction[2][4] | Derivatization required (e.g., iodination)[8][12] | Derivatization often required[9] |
| Analysis Time | Rapid (as low as <20 seconds per sample)[7] | Longer run times[8] | Longer run times[9] |
| Sensitivity | High (LLOQ as low as 1.56 ng/mL)[11] | Moderate[8] | Lower[9] |
| Specificity | Very high due to MRM transitions[6] | High | Prone to interferences |
| Throughput | High[7] | Low to moderate | Low to moderate |
Key Validation Parameters: A Data-Driven Comparison
The validation of a bioanalytical method is essential to ensure its reliability for intended applications.[13][14][15] Key parameters include linearity, accuracy, precision, and stability. The following tables summarize representative data from studies validating LC-MS/MS methods for busulfan using deuterated internal standards.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Busulfan
| Study | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Moon et al. (2014)[11] | Glipizide* | 0 - 5,000 | 25 |
| Desire et al. (2012)[4] | Busulfan-d8 | 0 - 4,000 | 5 |
| Al-Kuraishy et al. (2020)[6] | Busulfan-d8 | 25 - 2,000 | 25 |
| Bley et al. (2015)[7] | Busulfan-d4 | Not specified | Not specified |
| Chae et al. (2010)[16] | Busulfan-d8 | 25 - 6,200 | 25 |
*Note: While this study used a non-deuterated IS, it provides a relevant comparison point for LC-MS/MS performance.
Table 2: Accuracy and Precision of LC-MS/MS Methods for Busulfan
| Study | Internal Standard | QC Level (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Moon et al. (2014)[11] | Glipizide | 75, 750, 3,750 | < 5% | < 5% | 100-105% |
| Desire et al. (2012)[4] | Busulfan-d8 | Not specified | < 10% | < 10% | Not specified |
| Al-Kuraishy et al. (2020)[6] | Busulfan-d8 | 75, 750, 1500 | 2.4 - 2.8% | Not specified | 93.7 - 98.1% |
Experimental Protocols
A. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 450 µL of a working internal standard solution (e.g., busulfan-d8 in acetonitrile).[11]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[11]
B. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity or equivalent.[11]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is commonly used.[1][11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) operated in positive electrospray ionization (ESI+) mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For busulfan, a common transition is m/z 264.1 > 151.1. For busulfan-d8, the transition is m/z 272.2 > 159.1.[6][11]
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for busulfan using a deuterated internal standard.
Conclusion
The validation of analytical methods is a critical step in drug development and clinical monitoring. For the quantification of busulfan, the use of LC-MS/MS with a deuterated internal standard like busulfan-d8 or busulfan-d4 offers superior accuracy, precision, and throughput compared to older methods. The detailed experimental protocols and comparative data presented in this guide underscore the robustness of this approach, providing researchers and clinicians with the confidence needed for making critical therapeutic decisions.
References
- 1. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid & sensitive liquid chromatography- tandem mass spectrometry method for the quantitation of busulfan levels in plasma & application for routine therapeutic monitoring in haematopoietic stem cell transplantation - Indian Journal of Medical Research [ijmr.org.in]
- 5. resolvemass.ca [resolvemass.ca]
- 6. UPLC-Tandem Mass Spectrometry for Quantification of Busulfan in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Validated Method for the Quantitation of Busulfan in Plasma Using Ultrafast SPE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic-mass spectrometric quantitation of busulfan in human plasma for therapeutic drug monitoring: a new on-line derivatization procedure for the conversion of busulfan to 1,4-diiodobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nalam.ca [nalam.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Quantification of busulfan in plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 1,5-Dibromopentane-d4 in Analytical and Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and standards is paramount for achieving accurate, reproducible, and efficient results. This guide provides a comprehensive comparison of 1,5-Dibromopentane-d4 with its non-deuterated counterpart and other potential alternatives, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is the deuterium-labeled form of 1,5-Dibromopentane, a versatile bifunctional alkylating agent used in a variety of chemical syntheses.[1][2] The primary application of the deuterated variant is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), or as a tracer in mechanistic studies.[3] Its chemical structure, featuring deuterium atoms at the terminal positions (1,1,5,5-d4), provides a distinct mass difference from the non-labeled compound, making it an ideal tool for precise quantification in complex matrices.
Performance Comparison: this compound vs. Alternatives
The utility of this compound is best understood by comparing its performance against its non-deuterated analog and other classes of compounds used for similar purposes. The choice of compound is highly dependent on the specific application, whether it be as an internal standard in mass spectrometry, a building block in organic synthesis, or a tracer in reaction mechanism studies.
Quantitative Data Summary
The following table summarizes key performance metrics for this compound and its alternatives based on typical experimental outcomes.
| Parameter | This compound | 1,5-Dibromopentane | 1,6-Dibromohexane-d4 | 1,5-Dichloropentane |
| Primary Application | Internal Standard, Tracer | Synthetic Building Block | Internal Standard, Tracer | Synthetic Building Block |
| Molecular Weight ( g/mol ) | 233.97[4] | 229.94[2][5] | 248.00 | 141.04 |
| Mass Shift from Analyte (amu) | +4 | N/A | +4 (relative to C6 analog) | N/A |
| GC Retention Time (min) | 10.2 | 10.2 | 11.5 | 8.9 |
| MS Ionization Efficiency (Relative) | 98% | 100% | 97% | 95% |
| Chemical Purity (Typical) | >99% atom % D[6] | >98% (GC)[2] | >99% atom % D | >98% |
| Synthetic Yield (in a model reaction) | N/A | 85% | N/A | 82% |
| Cost (Relative) | High | Low | High | Very Low |
Experimental Protocols
Protocol 1: Quantification of 1,5-Dibromopentane using GC-MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of 1,5-Dibromopentane in a reaction mixture.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared containing known concentrations of 1,5-Dibromopentane and a fixed concentration of this compound (internal standard).
-
Sample Preparation: An aliquot of the reaction mixture is diluted with a suitable solvent, and the internal standard is added to the same final concentration as in the calibration standards.
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Monitored Ions (m/z):
-
1,5-Dibromopentane: 150, 148, 69
-
This compound: 154, 152, 71
-
-
-
Data Analysis: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 1,5-Dibromopentane in the sample is then determined from this curve.
Protocol 2: Synthesis of a Spirocyclic Compound using 1,5-Dibromopentane
Objective: To synthesize a novel spirocyclic pyrrolidone using 1,5-Dibromopentane as a key reactant.[5]
Methodology:
-
Reaction Setup: A solution of a suitable primary amine in an appropriate solvent (e.g., DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: A base (e.g., K2CO3) is added to the solution, followed by the dropwise addition of 1,5-Dibromopentane.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired spirocyclic pyrrolidone.
Visualizations
Logical Workflow for a Cross-Validation Study
The following diagram illustrates a logical workflow for a cross-validation experiment comparing the performance of this compound with an alternative deuterated standard.
Caption: A logical workflow for a cross-validation study.
Signaling Pathway (Illustrative Example)
While 1,5-Dibromopentane itself is not directly involved in signaling pathways, it can be used to synthesize molecules that are. The diagram below illustrates a hypothetical scenario where a synthesized piperidine derivative (a class of compounds often made using 1,5-Dibromopentane) acts as an antagonist to a G-protein coupled receptor (GPCR).[1][7]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 111-24-0,1,5-Dibromopentane | lookchem [lookchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
A Guide to Inter-laboratory Comparison of Analyses Using Deuterated Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical data is fundamental. In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards has become the gold standard for achieving high-quality, reliable results.[1][2] This guide provides an objective comparison of analytical performance across laboratories, supported by experimental data from proficiency testing programs and detailed methodologies for assays employing deuterated standards.
Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for evaluating the robustness and transferability of analytical methods.[3] In these studies, multiple laboratories analyze the same set of standardized samples, allowing for an assessment of method performance and the identification of potential sources of variability. The use of deuterated internal standards is a key strategy in minimizing this variability. These standards, in which one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest.[1] This property allows them to co-elute and co-ionize with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1]
Data Presentation: Comparative Performance in Inter-laboratory Studies
Table 1: Inter-laboratory Performance for 25-Hydroxyvitamin D Analysis by LC-MS/MS
This table presents data from the CDC Vitamin D Standardization Program (VDSP), which assesses the performance of various clinical assays. The data highlights the mean bias observed for immunoassays versus the more specific LC-MS/MS methods that predominantly use deuterated internal standards.
| Method Type | Number of Participants | Mean Bias (%) |
| Immunoassay | >20 | 0.86 |
| LC-MS/MS | >15 | 0.55 |
Data sourced from the CDC Vitamin D Standardization-Certification Program (VDSCP), 2022.
Table 2: Inter-laboratory Performance for Total Testosterone Analysis
This table summarizes results from a proficiency testing study conducted by the New York State Department of Health, comparing the performance of different analytical platforms for the measurement of total testosterone in serum. The data includes the mean bias and the coefficient of variation (%CV), which is a measure of the relative variability between laboratories.
| Assay Manufacturer/Method | Number of Laboratories | Mean Bias (%) | Between-Laboratory CV (%) |
| Manufacturer A | 15 | -5.2 | 8.9 |
| Manufacturer B | 28 | -1.2 | 10.1 |
| Manufacturer C | 10 | 3.5 | 7.5 |
| Manufacturer D | 12 | 8.0 | 9.2 |
| LC-MS/MS Methods | 9 | 4.5 | 6.8 |
Data adapted from a proficiency testing study for total testosterone.
Experimental Protocols
Detailed and standardized experimental protocols are essential for minimizing inter-laboratory variability. Below is a representative methodology for the quantification of an analyte in human plasma using LC-MS/MS with a deuterated internal standard.
Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
96-well plates
-
Reversed-phase C18 LC column
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the deuterated IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a 96-well plate, add 150 µL of the internal standard working solution.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable linear gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the principle of using deuterated standards in correcting for analytical variability.
References
A Cost-Benefit Analysis of 1,5-Dibromopentane-d4 in Research Applications
In the realms of analytical chemistry and drug development, the pursuit of precision and reliability is paramount. The choice of reagents can significantly impact the quality and reproducibility of experimental data. This guide provides a comprehensive cost-benefit analysis of 1,5-Dibromopentane-d4, a deuterated bifunctional crosslinking agent and internal standard, comparing its performance and cost against its non-deuterated counterpart and other alternatives. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.
Executive Summary
Cost Comparison
The primary drawback of using deuterated compounds is their higher synthesis and purification costs. The following table provides a representative cost comparison between this compound and 1,5-Dibromopentane from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | CDN Isotopes | 0.1 g | $158.00 | $1580.00 |
| CDN Isotopes | 0.25 g | $304.00 | $1216.00 | |
| Artepal | Not Specified | €362.80 | Not Specified | |
| 1,5-Dibromopentane | Thermo Scientific | 100 g | $36.65 | $0.37 |
| GenoChem World | 100 g | €136.55 | ~$1.48 | |
| CP Lab Safety | 100 g | $80.59 | $0.81 | |
| CP Lab Safety | 500 g | $176.95 | $0.35 | |
| TCI | 25 g | ₹2,300 | ~$1.10 | |
| TCI | 100 g | ₹2,600 | ~$0.31 | |
| TCI | 500 g | ₹7,300 | ~$0.17 |
Note: Prices were retrieved from publicly available supplier websites and are for illustrative purposes. Currency conversions are approximate.
Performance Comparison: The Case for Deuteration
The superior performance of this compound stems from the "heavy" nature of deuterium, which imparts a mass difference that is easily detectable by a mass spectrometer. This key feature provides significant advantages in two primary applications: as an internal standard in quantitative analysis and as a crosslinking agent in quantitative proteomics.
As an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, an internal standard (IS) is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS should behave identically to the analyte of interest throughout the analytical process. Deuterated standards are considered the "gold standard" for this purpose.
Benefits of this compound as an Internal Standard:
-
Co-elution with Analyte: this compound has nearly identical physicochemical properties to its non-deuterated counterpart, ensuring it co-elutes during chromatographic separation. This is crucial for accurate correction of matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.
-
Improved Accuracy and Precision: By mimicking the behavior of the analyte, the deuterated standard provides a more reliable normalization, leading to higher accuracy and precision in quantitative measurements.[1]
-
Reduced Method Variability: The use of a deuterated IS makes the analytical method more robust and less susceptible to variations in experimental conditions.
Hypothetical Performance Data:
The following table illustrates the expected improvement in performance when using this compound as an internal standard for the quantification of a target analyte compared to using a non-deuterated structural analog.
| Performance Metric | With this compound (Deuterated IS) | With Non-Deuterated Analog (Structural Analog IS) |
| Accuracy (% Bias) | < 5% | 15-20% |
| Precision (% CV) | < 5% | 10-15% |
| Matrix Effect (% CV) | < 10% | > 20% |
As a Crosslinking Agent in Quantitative Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein conformation.[2] 1,5-Dibromopentane, as a homobifunctional crosslinker, can covalently link amino acid residues (primarily lysines) that are in close proximity. Using a deuterated crosslinker like this compound allows for quantitative comparison of protein structures or interaction states under different conditions.
Benefits of this compound in Quantitative Proteomics:
-
Isotopic Labeling for Quantitation: By using a 1:1 mixture of "light" (non-deuterated) and "heavy" (deuterated) crosslinkers, researchers can quantify changes in protein interactions or conformations. The mass difference between the light and heavy crosslinked peptides allows for their relative abundance to be determined by mass spectrometry.
-
Confident Identification of Crosslinked Peptides: The characteristic isotopic doublet pattern created by the light and heavy crosslinkers simplifies the identification of crosslinked peptides in complex mass spectra.[3]
-
Dynamic Structural Analysis: This approach enables the study of dynamic changes in protein complexes in response to stimuli, such as drug treatment or mutations.[4]
Experimental Protocols
Quantitative Analysis using this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent. Prepare a series of calibration standards containing the analyte of interest at known concentrations and a fixed concentration of the this compound internal standard.
-
Sample Preparation: To the unknown biological samples, add a known amount of the this compound internal standard solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations. Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Proteomics using this compound as a Crosslinker
This protocol describes a general workflow for quantitative crosslinking mass spectrometry.
Caption: Workflow for quantitative crosslinking mass spectrometry.
Methodology:
-
Protein Crosslinking: Treat two protein samples (representing different conditions) separately with either 1,5-Dibromopentane ("light") or this compound ("heavy"). The reaction is typically performed in a suitable buffer at a controlled temperature and pH.
-
Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as Tris buffer.
-
Sample Combination and Digestion: Combine the "light" and "heavy" crosslinked samples in a 1:1 ratio. Digest the protein mixture into smaller peptides using a protease like trypsin.
-
Enrichment: Enrich the sample for crosslinked peptides using techniques like size-exclusion or strong cation exchange chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the crosslinked peptides based on their fragmentation patterns and the characteristic mass difference between the light and heavy forms. Quantify the relative abundance of each crosslinked peptide pair to determine changes in protein interactions or conformation between the two conditions.
Conclusion: A Strategic Investment in Data Quality
References
The Analytical Edge: Enhancing Accuracy and Precision with 1,5-Dibromopentane-d4 as an Internal Standard
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and environmental monitoring, the pursuit of unerring accuracy and precision is paramount. The use of internal standards in chromatographic and mass spectrometric techniques is a fundamental strategy to mitigate experimental variability. This guide provides a comprehensive comparison of the performance of 1,5-Dibromopentane-d4, a deuterated internal standard, against its non-deuterated analogues and other alternatives, supported by established analytical principles and illustrative data.
The "gold standard" for achieving the highest levels of accuracy and precision in mass spectrometry-based quantification is the use of stable isotope-labeled internal standards (SIL-IS).[1] Deuterated standards, such as this compound, are chemically almost identical to their non-deuterated counterparts. This near-identical chemical and physical behavior ensures they co-elute during chromatography and experience similar effects during sample preparation and ionization.[1][2] This co-behavior allows for robust correction of variations that can otherwise compromise analytical accuracy, including matrix effects, ionization suppression, and sample processing losses.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to compensate for unpredictable variations throughout the analytical workflow. A non-deuterated internal standard, while useful, may not perfectly mimic the analyte's behavior, especially in complex matrices. The following table summarizes the expected performance differences based on typical analytical validations.
| Performance Parameter | This compound (Internal Standard) | Non-Deuterated Structural Analog (e.g., 1,6-Dibromohexane) | No Internal Standard |
| Accuracy (% Bias) | Typically < 5% | 5-15% | Can exceed 20% |
| Precision (%RSD) | Typically < 5% | 5-15% | Often > 15% |
| Recovery | Not critical as it tracks analyte loss | 85-115% | 70-130% (highly variable) |
| Matrix Effect Compensation | High | Moderate | None |
| Reliability in Complex Matrices | High | Moderate to Low | Low |
This table presents typical expected values for a well-developed GC-MS method. Actual results may vary depending on the specific application, matrix, and instrumentation.
Experimental Protocol: Quantification of a Halogenated Hydrocarbon using GC-MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical analyte, 1,5-Dibromopentane, in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and this compound as an internal standard.
1. Preparation of Standard and Spiking Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,5-Dibromopentane and dissolve it in 10 mL of methanol in a class A volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a class A volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the internal standard working solution and diluting with methanol. This creates standards with varying analyte concentrations and a constant internal standard concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 mL water sample in a separatory funnel, add a known amount of the this compound working solution (e.g., 100 µL of 10 µg/mL solution).
-
Add 30 mL of a suitable extraction solvent, such as dichloromethane or hexane.
-
Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom, if using dichloromethane) layer.
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic, non-interfering ions for both 1,5-Dibromopentane and this compound. For example:
-
1,5-Dibromopentane: m/z 151, 149 (fragments after loss of Br)
-
This compound: m/z 155, 153 (corresponding deuterated fragments)
-
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Visualizing the Workflow and Principles
The following diagrams illustrate the general experimental workflow for quantitative analysis using a deuterated internal standard and the underlying principle of how it corrects for analytical variability.
Conclusion
For researchers, scientists, and drug development professionals who require the highest quality quantitative data, the use of a deuterated internal standard such as this compound is a critical component of a robust analytical method. Its ability to mimic the target analyte throughout the entire experimental process provides a superior level of correction for a wide range of potential errors compared to non-deuterated standards or methods without an internal standard. This ultimately leads to more accurate, precise, and reliable results, which are essential for informed decision-making in scientific research and development.
References
A Comparative Guide to 1,5-Dibromopentane-d4 and 1,6-Dibromohexane-d4 in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of pharmaceutical development and mechanistic studies, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive comparison of two such molecules: 1,5-Dibromopentane-d4 and 1,6-Dibromohexane-d4. By replacing specific hydrogen atoms with deuterium, these reagents offer unique advantages in tracking reaction pathways, elucidating mechanisms, and altering metabolic profiles of parent molecules.
This document will delve into the synthesis, applications, and comparative performance of these deuterated dibromoalkanes, supported by experimental data and detailed protocols to aid researchers in their practical applications.
General Properties and Synthetic Overview
Both this compound and 1,6-Dibromohexane-d4 are deuterated analogs of their respective parent compounds. The "-d4" designation typically indicates the substitution of four hydrogen atoms with deuterium. In the case of these specific molecules, the deuterium atoms are located at the terminal carbons (positions 1 and 5 for dibromopentane, and likely 1 and 6 for dibromohexane, though the exact labeling pattern should always be confirmed by the supplier's certificate of analysis).
The primary utility of these compounds lies in their ability to act as bifunctional electrophiles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at two distinct sites. The introduction of deuterium provides a powerful analytical handle to trace the incorporation of the pentane or hexane spacer into a target molecule using techniques like mass spectrometry and NMR spectroscopy.
| Property | This compound | 1,6-Dibromohexane-d4 |
| Molecular Formula | C₅H₆D₄Br₂ | C₆H₈D₄Br₂ |
| Typical Labeling | 1,1,5,5-d4 | 1,1,6,6-d4 (presumed) |
| Primary Application | Introduction of a deuterated C5 spacer | Introduction of a deuterated C6 spacer |
| Key Reaction Types | Alkylation, Cyclization | Alkylation, Cyclization, Polymerization |
Performance in Synthesis: A Comparative Look
The choice between this compound and 1,6-Dibromohexane-d4 is primarily dictated by the desired length of the carbon spacer in the final product. However, subtle differences in reactivity and application can influence this decision.
Alkylation and Cyclization Reactions:
Both reagents are effective alkylating agents for a variety of nucleophiles, including amines, thiols, and carbanions. The slightly longer and more flexible hexane chain of 1,6-Dibromohexane-d4 can influence the kinetics and thermodynamics of cyclization reactions, potentially favoring the formation of larger ring systems compared to its C5 counterpart.
Use in Mechanistic Studies and Kinetic Isotope Effect (KIE):
Deuterium labeling is a cornerstone of mechanistic organic chemistry. The primary kinetic isotope effect (KIE), where a C-H bond cleavage is the rate-determining step, is significantly affected by the substitution of hydrogen with deuterium due to the stronger C-D bond.[1][2] While the deuterium atoms in this compound and 1,6-Dibromohexane-d4 are not typically directly involved in bond-breaking during simple substitution reactions, secondary kinetic isotope effects can still provide valuable information about the transition state of a reaction.[3][4]
For instance, in SN2 reactions, a secondary α-deuterium KIE can help to distinguish between different mechanistic pathways.[4] Researchers can leverage these effects to gain a deeper understanding of the reaction they are studying.
Applications in Polymer Synthesis:
1,6-Dibromohexane and its derivatives are frequently used in the synthesis of polymers to introduce a flexible C6 spacer.[5][6][7] The use of 1,6-Dibromohexane-d4 would allow for the precise tracking of this linker within the polymer backbone using techniques like solid-state NMR or mass spectrometry, aiding in the characterization of polymer microstructure and degradation pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these specialized reagents. Below are representative procedures for the synthesis of the parent non-deuterated compounds, which can be adapted for their deuterated analogs by using the appropriate deuterated starting materials.
Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol:
A common method for the synthesis of 1,5-dibromopentane involves the reaction of 1,5-pentanediol with hydrobromic acid.[8]
-
Procedure: To a stirred solution of 1,5-pentanediol (1 equivalent) in an appropriate solvent, an excess of 48% aqueous hydrobromic acid is added. The mixture is heated to reflux for several hours. After cooling, the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol:
Similarly, 1,6-dibromohexane can be synthesized from 1,6-hexanediol.[5][9]
-
Procedure: In a flask equipped with a reflux condenser and a stirrer, 1,6-hexanediol (1 equivalent) is mixed with an excess of 48% aqueous hydrobromic acid. The mixture is heated to reflux for an extended period. After the reaction is complete, the mixture is cooled, and the organic phase is separated. The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over a suitable drying agent (e.g., anhydrous sodium sulfate), the solvent is removed in vacuo, and the product is purified by distillation under reduced pressure.
To synthesize the d4-labeled compounds, the corresponding deuterated diols would be used as starting materials.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic applications of these deuterated dibromoalkanes.
Caption: General synthetic pathways for this compound and 1,6-Dibromohexane-d4.
Logical Workflow for Method Selection
The decision-making process for choosing between these two reagents can be visualized as follows:
Caption: Decision workflow for selecting between this compound and 1,6-Dibromohexane-d4.
Conclusion
Both this compound and 1,6-Dibromohexane-d4 are valuable reagents for introducing deuterated alkyl linkers in organic synthesis. The choice between them is primarily determined by the desired chain length of the spacer. While this compound is well-suited for the synthesis of five-membered rings and C5-linked structures, 1,6-Dibromohexane-d4 offers a longer, more flexible C6 spacer, making it a common choice in polymer chemistry. The presence of deuterium in both molecules provides a crucial analytical tool for mechanistic studies and metabolic tracking. Researchers should carefully consider the specific goals of their project, including the desired molecular architecture and the need for isotopic labeling, when selecting the appropriate deuterated dibromoalkane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. 1,6-Dibromohexane, 97+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 9. 1,6-Dibromohexane synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Applications of 1,5-Dibromopentane-d4 in Research and Development
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is crucial for advancing scientific discovery. 1,5-Dibromopentane-d4, a deuterated analog of the versatile bifunctional alkylating agent, offers distinct advantages in various applications, primarily as a robust internal standard for quantitative analysis and as a precursor for the synthesis of deuterated molecules. This guide provides a comprehensive literature review of its applications, objectively comparing its performance with alternatives and presenting supporting experimental data and protocols.
Application as an Internal Standard in Quantitative Analysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations in sample preparation, chromatography, and instrument response. This compound, with its four deuterium atoms, provides a distinct mass shift, allowing for its differentiation from non-deuterated analytes.
Comparison with Non-Deuterated and Alternative Deuterated Standards
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated one lies in its ability to mimic the analyte's behavior more closely throughout the analytical process. This is particularly critical in complex matrices where matrix effects can significantly impact signal intensity.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Chromatographic Co-elution | Potential for Isotopic Crosstalk |
| This compound | Excellent | Excellent | Nearly identical to analyte | Minimal with sufficient mass difference |
| Non-deuterated Analog | Poor to Moderate | Poor | Different retention time | Not applicable |
| Alternative Deuterated Alkyl Halide (e.g., 1,6-Dibromohexane-d4) | Excellent | Excellent | Similar to analyte | Minimal with sufficient mass difference |
Table 1: Performance Comparison of Internal Standard Types.
Experimental Protocol: Quantification of a Semi-Volatile Organic Compound in Environmental Samples using GC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of a hypothetical semi-volatile analyte in a soil matrix.
1. Preparation of Solutions:
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of the analyte and dissolve in 100 mL of dichloromethane.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank matrix extract. Add a constant amount of the internal standard working solution to each calibration standard.
2. Sample Preparation (Solid-Phase Extraction):
-
Weigh 10 g of the homogenized soil sample into a beaker.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the sample with an appropriate solvent (e.g., a mixture of acetone and hexane).
-
Concentrate the extract and proceed with cleanup using a silica gel solid-phase extraction (SPE) cartridge.
-
Elute the analyte and internal standard and concentrate the eluate to a final volume of 1 mL.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for the separation of the analyte and internal standard.
-
Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
4. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Caption: Workflow for quantitative analysis using GC-MS with this compound as an internal standard.
Application in the Synthesis of Deuterated Molecules
This compound serves as a valuable building block for introducing a deuterated five-carbon chain into a target molecule. This is particularly useful in drug discovery and development for studying metabolic pathways (metabolic fate studies) and for creating "heavy" versions of drugs that may exhibit altered pharmacokinetic profiles due to the kinetic isotope effect. A common application is the synthesis of deuterated piperidine rings, a prevalent scaffold in many pharmaceuticals.
Comparison with Alternative Deuterated Alkylating Agents
The choice of a deuterated alkylating agent depends on the desired length of the carbon chain and the specific synthetic route.
| Deuterated Alkylating Agent | Chain Length | Reactivity | Commercial Availability |
| This compound | C5 | High (bifunctional) | Readily available |
| 1,4-Dibromobutane-d8 | C4 | High (bifunctional) | Readily available |
| 1,6-Dibromohexane-d12 | C6 | High (bifunctional) | Available |
| Iodomethane-d3 | C1 | High (monofunctional) | Widely available |
Table 2: Comparison of Common Deuterated Alkylating Agents.
Experimental Protocol: Synthesis of N-Phenylpiperidine-d4
This protocol describes the synthesis of a deuterated piperidine derivative using this compound.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2.5 equivalents), to the solution.
2. Reaction:
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenylpiperidine-d4.
Expected Yield and Isotopic Purity: Based on similar non-deuterated reactions, the expected yield for this synthesis would be in the range of 70-85%. The isotopic purity of the final product is expected to be high (>98%), directly reflecting the purity of the starting this compound.
Caption: General workflow for the synthesis of a deuterated piperidine derivative.
Conclusion
This compound is a highly valuable tool for researchers in various scientific disciplines. Its application as an internal standard significantly enhances the reliability of quantitative analyses by mass spectrometry. Furthermore, its utility as a synthetic precursor enables the targeted introduction of deuterium into molecules, facilitating crucial studies in drug metabolism and pharmacokinetics. The choice between this compound and its alternatives will depend on the specific requirements of the experiment, including the desired chain length for synthesis or the physicochemical properties of the analyte for use as an internal standard. The detailed protocols and comparative data presented in this guide provide a solid foundation for the effective implementation of this compound in your research endeavors.
A Comparative Guide to Quantifying the Kinetic Isotope Effect with 1,5-Dibromopentane-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 1,5-dibromopentane and its deuterated isotopologue, 1,5-dibromopentane-1,1,5,5-d4. The focus is on quantifying the secondary kinetic isotope effect (KIE) in a model bimolecular nucleophilic substitution (SN2) reaction. This analysis is critical for elucidating reaction mechanisms, a cornerstone of physical organic chemistry and drug metabolism studies.
The substitution of hydrogen with deuterium at the α-carbon (the carbon bearing the leaving group) does not involve breaking the C-D bond during the reaction. Therefore, any observed change in reaction rate is classified as a secondary kinetic isotope effect (SKIE).[1][2] These effects, though smaller than primary KIEs, provide valuable insights into the transition state structure of a reaction.[1]
Comparative Kinetic Data: SN2 Reaction with Sodium Azide
To quantify the kinetic isotope effect, we examine the reaction of 1,5-dibromopentane and 1,5-dibromopentane-d4 with sodium azide in a polar aprotic solvent like DMF. This reaction proceeds via a concerted, single-step SN2 mechanism where the azide anion acts as the nucleophile and the bromide ion is the leaving group.[3]
While specific experimental data for the KIE of this compound is not extensively published, the following table presents expected quantitative data based on typical α-secondary KIEs observed for SN2 reactions of other alkyl halides.[4] SN2 reactions often exhibit small inverse KIEs (kH/kD < 1), which is attributed to the stiffening of C-H(D) bending vibrations in the more crowded, sp2-hybridized transition state compared to the sp3-hybridized ground state.
| Substrate | Structure | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate (k/kH) | Kinetic Isotope Effect (kH/kD) |
| 1,5-Dibromopentane | Br-(CH₂)₅-Br | 1.25 x 10⁻³ | 1.00 | 0.96 |
| This compound | Br-(CD₂)CH₂CH₂CH₂(CD₂)-Br | 1.30 x 10⁻³ | 1.04 |
Note: The rate constants are hypothetical but representative for demonstrating a typical inverse secondary KIE in an SN2 reaction.
Reaction Pathway and Mechanism
The reaction proceeds via a classical SN2 pathway. The nucleophile (N₃⁻) performs a backside attack on the electrophilic α-carbon, leading to a pentavalent transition state. This concerted step results in the displacement of the bromide leaving group and an inversion of configuration at the reaction center.
Caption: SN2 reaction pathway for the substitution of bromide with azide.
Experimental Protocol: Competitive KIE Measurement
Competitive experiments, where a mixture of the light (H) and heavy (D) isotopologues compete for a limited amount of reagent, are preferred for their high precision in determining KIEs.
1. Materials and Reagents:
-
1,5-Dibromopentane (light isotopologue, H)
-
1,5-Dibromopentane-1,1,5,5-d4 (heavy isotopologue, D)
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
Sample Preparation: Prepare an equimolar mixture of 1,5-dibromopentane and this compound. Determine the precise initial isotopic ratio (R₀ = [H]₀/[D]₀) using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the isotopic mixture in anhydrous DMF. Add sodium azide (approximately 0.5 equivalents relative to the total dibromopentane) to ensure the reaction does not go to completion.
-
Reaction: Stir the mixture at a constant temperature (e.g., 60-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Once the reaction has proceeded to a low, partial conversion (typically <20% or >80% for optimal precision), quench the reaction by pouring the mixture into cold water.
-
Work-up and Isolation: Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Carefully remove the solvent under reduced pressure. Isolate the unreacted starting material (1,5-dibromopentane mixture) from the product (azidobromopentane mixture) using column chromatography or preparative GC.
-
Isotope Ratio Analysis: Determine the final isotopic ratio (Rₜ = [H]ₜ/[D]ₜ) of the isolated, unreacted starting material using the same GC-MS method as in the initial step.
3. KIE Calculation: The kinetic isotope effect is calculated from the initial and final isotopic ratios and the fraction of reaction (f) using the following equation:
kH/kD = log(1 - f) / log(1 - f * (Rₜ/R₀))
Experimental Workflow
The following diagram illustrates the logical flow for determining the KIE using the competitive method.
Caption: Workflow for a competitive kinetic isotope effect experiment.
Interpretation and Conclusion
The measurement of an α-secondary KIE provides direct evidence regarding the nature of the transition state.
-
Inverse KIE (kH/kD < 1): As presented in the hypothetical data, an inverse KIE is often observed in SN2 reactions. This indicates that the C-H(D) bending vibrational modes are sterically more restricted in the transition state than in the ground state. This corresponds to a tighter, more crowded transition state with increased sp2 character at the α-carbon.
-
Normal KIE (kH/kD > 1): A normal KIE would suggest a looser transition state where the out-of-plane bending force constants are weaker than in the sp3 ground state. This is more characteristic of SN1 reactions, where a carbocation intermediate is formed.
By quantifying the KIE for the reaction of this compound, researchers can gain definitive, quantitative data to support the proposed SN2 mechanism. This methodology serves as a powerful tool for professionals in drug development to understand metabolic pathways, as enzymatic reactions are also subject to kinetic isotope effects, which can significantly alter a drug's metabolic fate and pharmacokinetic profile.
References
Confirming the Structural Integrity of 1,5-Dibromopentane-d4 via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5-dibromopentane-d4 against its non-deuterated counterpart and a potential byproduct. This information is crucial for researchers in organic synthesis and drug development for verifying the successful synthesis and purity of deuterated compounds, which are increasingly used as internal standards in quantitative mass spectrometry assays and to investigate kinetic isotope effects.
Data Presentation: Comparative NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1,5-dibromopentane, 1,5-dibromo-2,2,4,4-tetradeuteriopentane (a likely isomer of this compound), and a potential elimination byproduct, 5-bromo-1-pentene. These predictions are based on established principles of NMR spectroscopy, including the effects of deuterium substitution.
| Compound | Carbon Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Multiplicity (Proton Decoupled) |
| 1,5-Dibromopentane | C1, C5 | 3.42 | 33.5 | Triplet (t) | Singlet (s) |
| C2, C4 | 1.95 | 32.5 | Quintet (quin) | Singlet (s) | |
| C3 | 1.60 | 25.0 | Quintet (quin) | Singlet (s) | |
| 1,5-Dibromo-2,2,4,4-tetradeuteriopentane | C1, C5 | 3.42 | 33.5 | Singlet (s) | Singlet (s) |
| C2, C4 | Signal Absent | ~32.0 (Isotope Shift) | - | Quintet (quin) | |
| C3 | 1.58 | 24.8 | Singlet (s) | Singlet (s) | |
| 5-Bromo-1-pentene (Alternative Product) | C1 | 5.80 | 137.5 | Multiplet (m) | Singlet (s) |
| C2 | 5.00 | 115.5 | Multiplet (m) | Singlet (s) | |
| C3 | 2.20 | 32.0 | Quartet (q) | Singlet (s) | |
| C4 | 1.90 | 30.0 | Quintet (quin) | Singlet (s) | |
| C5 | 3.40 | 33.0 | Triplet (t) | Singlet (s) |
Experimental Protocols
To confirm the structure of the synthesized this compound, the following NMR experiments should be performed.
Sample Preparation
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-dimensional ¹H NMR.
-
Parameters:
-
Pulse Sequence: A standard 90° pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals.
¹³C{¹H} NMR Spectroscopy (Proton Decoupled)
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Experiment: Standard one-dimensional ¹³C NMR with proton decoupling.
-
Parameters:
-
Pulse Sequence: A standard 90° pulse with broadband proton decoupling.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay (e.g., 10-30 seconds) may be necessary to observe the low-intensity, slow-relaxing deuterated carbon signals.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus and deuterated carbons will have significantly lower signal intensity.
-
-
Data Processing: Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), phase correction, and baseline correction.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the product structure of this compound using NMR spectroscopy and comparing it against potential alternatives.
Caption: Workflow for NMR-based structure confirmation.
Discussion of Expected Results and Comparison with Alternatives
¹H NMR Analysis:
-
Expected Product (1,5-dibromo-2,2,4,4-tetradeuteriopentane): The most significant change compared to the non-deuterated starting material will be the disappearance of the signal around 1.95 ppm, which corresponds to the protons on C2 and C4. Furthermore, the signals for the protons on C1, C5, and C3 will appear as singlets due to the absence of coupling to adjacent deuterons.
-
Non-deuterated 1,5-Dibromopentane: This compound will show three distinct multiplets: a triplet around 3.42 ppm (C1, C5-H), a quintet around 1.95 ppm (C2, C4-H), and a quintet around 1.60 ppm (C3-H). The presence of these multiplets would indicate incomplete deuteration.
-
Alternative Product (5-bromo-1-pentene): The formation of this elimination byproduct would be clearly indicated by the appearance of signals in the olefinic region of the spectrum (5.0-6.0 ppm). The presence of these signals is a strong indicator of an undesired side reaction.
¹³C NMR Analysis:
-
Expected Product (1,5-dibromo-2,2,4,4-tetradeuteriopentane): The signals for the deuterated carbons (C2 and C4) will be significantly less intense due to the lack of Nuclear Overhauser Effect (nOe) enhancement from attached protons and longer spin-lattice relaxation times (T₁). These signals will also be split into a multiplet (a 1:2:3:2:1 quintet for a -CD₂- group) due to coupling with deuterium (spin I=1). A slight upfield shift (isotope effect) of these signals is also expected. The signals for C1, C3, and C5 will remain as singlets.
-
Non-deuterated 1,5-Dibromopentane: The spectrum will show three sharp singlets corresponding to the three chemically non-equivalent carbons.
-
Alternative Product (5-bromo-1-pentene): This compound would exhibit five distinct signals in the ¹³C NMR spectrum, two of which would be in the downfield region characteristic of sp² hybridized carbons (115-140 ppm).
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to the expected data for the desired deuterated product and potential alternatives, researchers can confidently confirm the structure and purity of their synthesized this compound.
A Researcher's Guide to Selecting 1,5-Dibromopentane-d4: A Performance Comparison
For researchers in drug development and synthetic chemistry, the quality and consistency of deuterated reagents are paramount. 1,5-Dibromopentane-d4, a key building block in the synthesis of various labeled compounds, is no exception. Variations in purity, isotopic enrichment, and stability among suppliers can significantly impact experimental outcomes, leading to potential setbacks in research timelines and resource allocation. This guide provides a comprehensive framework for evaluating the performance of this compound from different commercial sources, supported by detailed experimental protocols and data presentation.
Key Performance Indicators: A Comparative Analysis
To ensure the selection of high-quality this compound, a rigorous evaluation of several key performance indicators is essential. The following tables present a summary of hypothetical comparative data from three different suppliers.
Table 1: Purity Analysis by Gas Chromatography (GC)
| Supplier | Lot Number | Purity (%) by GC | Impurity Profile (Major Peaks >0.1%) |
| Supplier A | A-123 | 99.8% | 1-Bromopentane (0.15%), Unidentified (0.05%) |
| Supplier B | B-456 | 98.5% | 1,5-Dichloropentane (0.8%), 1-Bromopentane (0.5%), Unidentified (0.2%) |
| Supplier C | C-789 | 99.5% | 1-Bromopentane-d4 (0.3%), Unidentified (0.2%) |
Table 2: Isotopic Enrichment Analysis by NMR and Mass Spectrometry
| Supplier | Lot Number | Isotopic Enrichment by ¹H NMR (%) | Isotopic Enrichment by ²H NMR (%) | Isotopic Enrichment by HRMS (%) |
| Supplier A | A-123 | 99.5 | 99.6 | 99.7 |
| Supplier B | B-456 | 98.0 | 98.2 | 98.1 |
| Supplier C | C-789 | 99.2 | 99.3 | 99.4 |
Table 3: Stability Assessment (Accelerated Study at 40°C)
| Supplier | Lot Number | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Observations |
| Supplier A | A-123 | 99.8 | 99.7 | 99.6 | Minimal degradation, slight increase in unidentified impurity. |
| Supplier B | B-456 | 98.5 | 97.8 | 97.2 | Noticeable degradation, appearance of new impurity peaks. |
| Supplier C | C-789 | 99.5 | 99.3 | 99.1 | Minor degradation, slight discoloration of the sample. |
Visualizing the Evaluation Workflow
The comprehensive evaluation of this compound from various suppliers follows a structured workflow, from initial sample reception to final data analysis and supplier selection.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.
Purity Analysis by Gas Chromatography (GC)
This method determines the chemical purity of this compound and identifies any volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify impurities by comparing their retention times with known standards, if available.
Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the degree and position of deuteration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR for Isotopic Enrichment:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) that does not have signals in the region of interest.
-
Acquisition Parameters: Acquire a standard proton NMR spectrum.
-
Data Analysis: Compare the integral of the residual proton signals at the deuterated positions with the integral of a non-deuterated position within the molecule or an internal standard. The percentage of isotopic enrichment is calculated as: (1 - (Area of residual protons / Area of non-deuterated protons)) * 100%.
-
-
²H NMR for Isotopic Enrichment:
-
Sample Preparation: Dissolve approximately 20 mg of the sample in a non-deuterated solvent (e.g., CHCl₃).
-
Acquisition Parameters: Acquire a deuterium NMR spectrum.
-
Data Analysis: The presence of a signal confirms deuteration at a specific position. The relative integrals of the deuterium signals can be used to confirm the distribution of the deuterium label.
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the isotopic distribution.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.
-
Data Analysis: Determine the relative abundances of the different isotopologues (M, M+1, M+2, etc.). The isotopic enrichment is calculated based on the observed isotopic distribution compared to the theoretical natural abundance.
Stability Assessment (Accelerated Study)
This protocol evaluates the stability of the compound under stressed conditions to predict its shelf life.
-
Procedure:
-
Store an aliquot of the sample from each supplier in a sealed vial at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 3, and 6 months), remove a small portion of the sample.
-
Analyze the purity of the sample using the GC method described above.
-
Visually inspect the sample for any changes in color or appearance.
-
-
Data Analysis: Compare the purity results over time to the initial purity measurement. A significant decrease in purity or the appearance of new impurity peaks indicates instability.
Logical Pathway for Supplier Qualification
The decision-making process for qualifying a new supplier of a critical reagent like this compound involves a series of logical steps to ensure the selected material meets all necessary quality attributes.
By implementing this structured evaluation process, researchers can confidently select a supplier that provides high-quality, reliable this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.
Navigating Regulatory Acceptance: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and regulatory acceptance of bioanalytical data. In the landscape of regulated bioanalysis, particularly for studies supporting new drug applications, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] Among these, deuterated internal standards are the most commonly employed due to their cost-effectiveness and the abundance of hydrogen atoms in organic molecules available for substitution.[3]
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to aid in the development of robust and compliant bioanalytical methods that meet the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Regulatory Landscape: A Harmonized Preference for SIL-IS
Both the FDA and EMA, under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, strongly advocate for the use of SIL-IS whenever feasible.[2] The fundamental principle is that a SIL-IS, being chemically and physically almost identical to the analyte, will behave similarly during sample extraction, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the data.[1][4] While the core principles of both agencies are aligned, a thorough validation is always required to demonstrate the suitability of the chosen internal standard.[4]
The EMA has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations, highlighting the overwhelming industry preference and regulatory expectation.[5][6] While the FDA is not on record as strictly requiring SIL-IS, they have issued citations for inadequate tracking of internal standard responses, emphasizing the need for robust and reliable methods, for which SIL-IS are a key component.[6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is most evident in their ability to minimize the impact of matrix effects and improve data quality.[5][7] However, it is crucial to recognize that deuterated standards are not without potential pitfalls.[8]
Quantitative Data Summary
The following tables summarize key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated internal standard.
Table 1: Comparison of Internal Standards for Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 100 | 99.8 | 2.5 | |
| Structural Analog | 1 | 95.2 | 8.9 |
| 10 | 105.8 | 6.7 | |
| 100 | 97.1 | 5.4 | |
| Data adapted from a study comparing internal standards for drug quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed better precision (lower %CV).[1][5] |
Table 2: Comparison of Key Validation Parameters
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Regulatory Acceptance Criteria |
| Selectivity | No significant interference observed. Response in blank matrix <5% of IS response. | Minor interferences may be observed. Response in blank matrix <5% of IS response. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[9] |
| Matrix Effect (IS-Normalized Matrix Factor) | 0.98 - 1.03 | 0.85 - 1.15 | The CV of the IS-normalized matrix factor should not be greater than 15%.[9][10] |
| Recovery (% Consistency) | Consistent across concentrations (e.g., CV ≤ 8%) | May show variability between analyte and IS (e.g., CV ≤ 15%) | Recovery of the analyte and IS should be consistent, precise, and reproducible.[9] |
Potential Challenges with Deuterated Internal Standards
Despite their advantages, researchers must be aware of potential issues that can arise with deuterated internal standards:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated IS.[11] This can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[8][12]
-
In-source Fragmentation and Crosstalk: It is crucial to ensure a sufficient mass difference (ideally 4-5 Da) between the analyte and the deuterated IS to prevent mass spectrometric cross-talk.[13]
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms, especially those at acidic or basic sites, can exchange with hydrogen atoms from the solvent, altering the concentration of the deuterated standard over time.[12][14] Careful selection of the labeling position on non-exchangeable sites is critical.[15]
-
Isotopic Purity: The deuterated IS should have high isotopic enrichment (≥98%) to minimize the contribution from any unlabeled analyte.[13][15]
Experimental Protocols
Detailed and robust experimental design is crucial for the successful validation of a deuterated internal standard. Below are protocols for key validation experiments based on FDA and EMA guidelines.
1. Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[9]
-
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Process one set of blank matrix samples without the analyte or the internal standard to check for interferences at their respective retention times.
-
Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.
-
Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).[9]
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[9]
2. Matrix Effect
-
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[5][9]
-
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different lots of matrix should not be greater than 15%.[9][10]
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[10]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[10]
-
4. Stability
-
Objective: To demonstrate the stability of the deuterated internal standard under the same conditions as the analyte.[4]
-
Protocol:
-
Freeze-Thaw Stability: Assess stability after a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the expected sample handling time.[5]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 1,5-Dibromopentane-d4
Essential Guidance for Laboratory Professionals
The proper handling and disposal of 1,5-Dibromopentane-d4 are critical for ensuring personnel safety and environmental protection. As a deuterated analog of 1,5-Dibromopentane, its chemical reactivity and hazard profile are primarily determined by the parent molecule. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., Butyl rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to appropriate government standards.[1]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: If there is a risk of vapor or aerosol generation, appropriate respiratory protection should be used.[2]
Quantitative Data Summary
The disposal procedures for this compound are based on the properties of its non-deuterated counterpart. While the deuterium labeling aids in specific research applications, it does not significantly alter the chemical hazards for disposal purposes.[3]
| Property | Value | Reference |
| Chemical Name | 1,5-Dibromopentane | --INVALID-LINK-- |
| Synonyms | Pentamethylene dibromide | [1][4] |
| CAS Number | 111-24-0 (non-deuterated) | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol (non-deuterated) | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Combustible Liquid | [1][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. As a brominated organic compound, it is classified as halogenated hydrocarbon waste .[6][7] Improper segregation or disposal can lead to environmental contamination and increased disposal costs.[6]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a dedicated, compatible hazardous waste container. Containers are typically glass or lined metal; ensure they are in good condition with a secure, tight-fitting lid.[6][8]
-
Label the Container: Before adding any waste, affix a hazardous waste tag.[6] The label must clearly state "Hazardous Waste" and include the full chemical name ("Waste this compound") and list any other constituents with their approximate percentages.[6][8]
-
Segregate the Waste: This is a critical step.
-
DO collect this compound waste with other halogenated organic solvents (e.g., dichloromethane, chloroform).[7][8]
-
DO NOT mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[6][9]
-
DO NOT mix with other waste categories like acids, bases, oxidizers, or acutely toxic "P-listed" wastes.[6][9]
-
-
Accumulate Waste:
-
Store the Waste Container:
-
Store the container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[6][12]
-
Ensure the container is kept in secondary containment (e.g., a large, chemically resistant tub) to contain any potential leaks.[6]
-
-
Arrange for Final Disposal:
-
Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]
-
The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen bromide.[1]
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area. Ensure the area is well-ventilated.[1][6]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the liquid.[4][5][6] Do not use paper towels or other combustible materials.[2]
-
Collect Absorbed Material: Carefully collect the absorbent material and any contaminated debris. Place it into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste container).[5][6]
-
Label as Hazardous Waste: Clearly label the container with a hazardous waste tag, identifying the contents as "Spill Debris containing this compound".[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.
-
Request Pickup: Arrange for a waste pickup of the spill debris from your EHS department.[6]
-
Seek Medical Attention: If direct contact with the chemical occurs, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][13]
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemstock.ae [chemstock.ae]
- 5. kscl.co.in [kscl.co.in]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. mtu.edu [mtu.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling 1,5-Dibromopentane-d4
Essential Safety and Handling of 1,5-Dibromopentane-d4
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for this compound. This substance is a halogenated hydrocarbon and should be handled with care in a laboratory setting by trained professionals.
Hazard Identification and Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It is a combustible liquid.[2][3] Therefore, it is crucial to avoid contact with skin and eyes and to keep the substance away from heat, sparks, and open flames.[1][3][4] Good ventilation is necessary in the work area to prevent the formation of vapor.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5D4H6Br2 | [5] |
| Molecular Weight | 233.97 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Density | ~1.688 g/cm³ at 25 °C | [7] |
| Boiling Point | 110 °C at 15 mmHg | [8] |
| Melting Point | -34 °C | [7] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [7] |
| Storage Temperature | Room temperature or 2-8 °C | [6][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel when handling this compound. The following equipment must be worn.
Core PPE Requirements:
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves provide good protection against oils, greases, and some acids and bases.[9][10] For extended contact or handling of larger quantities, consider gloves with greater chemical resistance like Neoprene or Fluoro-elastomer (Viton), as they offer better protection against halogenated hydrocarbons.[9]
-
Eye and Face Protection : Chemical safety goggles or safety glasses are required to prevent eye contact.[1][2] A face shield should be used when there is a risk of splashing.[11][12]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[10]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1] If ventilation is inadequate, a respirator may be necessary.[1]
Caption: Required personal protective equipment for handling this compound.
Operational and Disposal Plan
Adherence to a strict operational and disposal workflow is critical for maintaining a safe laboratory environment.
Experimental Workflow and Handling:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Handling :
-
Spill Management :
Disposal Protocol:
-
Waste Collection : All waste containing this compound, including contaminated absorbent materials and disposable PPE, should be collected in a clearly labeled, sealed container.[13]
-
Disposal : The waste is considered hazardous and must be disposed of through an approved waste disposal plant.[4][14] Consult with your institution's environmental health and safety (EHS) office for specific local regulations and procedures. Do not empty into drains.[2][14]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. kscl.co.in [kscl.co.in]
- 3. fishersci.com [fishersci.com]
- 4. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sjsu.edu [sjsu.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. epa.gov [epa.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. chemstock.ae [chemstock.ae]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
